molecular formula C3H4N2O2 B1309155 5-Methyl-1,3,4-oxadiazol-2(3H)-one CAS No. 3069-67-8

5-Methyl-1,3,4-oxadiazol-2(3H)-one

カタログ番号: B1309155
CAS番号: 3069-67-8
分子量: 100.08 g/mol
InChIキー: NNXROHRFMWHXNH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

5-Methyl-1,3,4-oxadiazol-2(3H)-one is a useful research compound. Its molecular formula is C3H4N2O2 and its molecular weight is 100.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

5-methyl-3H-1,3,4-oxadiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N2O2/c1-2-4-5-3(6)7-2/h1H3,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNXROHRFMWHXNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60415853
Record name 5-Methyl-1,3,4-oxadiazol-2(3H)-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3069-67-8
Record name 5-Methyl-1,3,4-oxadiazol-2(3H)-one
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URL https://comptox.epa.gov/dashboard/DTXSID60415853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3,4-oxadiazol-2(3H)-one, 5-methyl-
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 5-Methyl-1,3,4-oxadiazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and potential applications of 5-Methyl-1,3,4-oxadiazol-2(3H)-one (CAS No: 3069-67-8). This heterocyclic compound serves as a crucial building block in the development of agrochemicals and pharmaceuticals.

Core Chemical and Physical Properties

This compound is an off-white crystalline solid at room temperature. It is known for its stability and serves as a key intermediate in various chemical syntheses. Its fundamental physicochemical properties are summarized below for easy reference.

PropertyValueSource(s)
CAS Number 3069-67-8[1][2]
Molecular Formula C₃H₄N₂O₂[1][3]
Molecular Weight 100.08 g/mol [1][3]
Appearance Off-white crystalline solid
Melting Point 112 °C[1][2]
Boiling Point 134 °C (at 14 mmHg)[1]
Density 1.55 - 1.56 g/cm³[1][3]
Solubility Insoluble in water[3][4]
Purity Typically ≥98.0%

Spectroscopic Data

Structural elucidation of this compound is primarily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy. The expected chemical shifts provide a clear signature for the molecule's carbon-hydrogen framework.[1]

SpectroscopyExpected FeaturesSource(s)
¹H NMR - Singlet peak for the methyl (CH₃) protons.- Broad singlet for the amine (N-H) proton.[1]
¹³C NMR - Signal for the methyl carbon.- Two distinct signals for the carbons within the oxadiazole ring, with the carbonyl carbon (C=O) exhibiting a characteristic downfield shift.[1][5]

Synthesis and Experimental Protocols

The synthesis of this compound is predominantly achieved through the cyclization of an acetylhydrazine precursor.[4] While effective, historical methods often involved hazardous reagents like phosgene gas, leading to the development of safer alternatives.[1][6]

General Synthesis Workflow

The primary synthetic route involves the reaction of acetylhydrazine with a phosgene equivalent in the presence of a base. This process is outlined in the diagram below.

G cluster_start Starting Materials cluster_process Reaction cluster_end Workup & Isolation cluster_product Final Product A Acetylhydrazine E Mix & Cool (to <0°C) A->E B Phosgene Equivalent (Phosgene, Diphosgene, Triphosgene) B->E C Base (e.g., Sodium Bicarbonate) C->E D Solvent (e.g., Methyl Acetate) D->E F Cyclization Reaction (-20 to 20°C) E->F G Solvent Removal (Distillation) F->G H Crystallization (at 0°C) G->H I Filtration H->I J This compound I->J

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Phosgene

This protocol is based on established industrial methods.

  • Preparation: To a 5000 mL three-necked flask, add 2000 mL of methyl acetate.[4]

  • Addition of Reactant: Slowly add 740 g of acetylhydrazine to the flask under constant stirring.[4]

  • Cooling: Cool the reaction mixture to a temperature below 0 °C.[4]

  • Base Addition: Add 1680 g of sodium bicarbonate to the mixture in batches to manage any exothermic reaction.[4]

  • Phosgenation: Seal the reaction vessel and continuously introduce phosgene gas at a controlled flow rate (e.g., 15 m³/h).[4] The reaction is typically maintained at a temperature between -20 °C and 20 °C.[2][3]

  • Workup: After the reaction is complete, remove the solvent by distillation.[4]

  • Isolation: The resulting residue is crystallized at 0 °C.[4]

  • Purification: The white crystals of this compound are collected by filtration.[4] This method has been reported to yield the target product in high purity (99%).[4]

Alternative Protocol: Using Phosgene Substitutes

To enhance safety, highly toxic phosgene gas can be replaced with liquid or solid phosgene equivalents like diphosgene (trichloromethyl chloroformate) or triphosgene (bis(trichloromethyl) carbonate).[6]

  • Reaction Setup: The reaction is carried out by reacting acetylhydrazine with diphosgene or triphosgene in a suitable solvent such as 1,2-dichloroethane.[6]

  • Catalyst: A catalyst, such as pyridine or 4-dimethylamino pyridine, is employed to facilitate the cyclization.[6]

  • Conditions: The reaction temperature is typically maintained between 40 °C and 80 °C for a duration of 1 to 12 hours.[6]

  • Advantages: This method avoids the handling of gaseous phosgene, reduces environmental pollution, and provides good product yields.[6]

Applications and Biological Activity

This compound is a valuable precursor in the synthesis of more complex molecules with significant biological activity.[1]

G cluster_apps Key Application Areas cluster_derivs Resulting Derivatives & Targets A This compound (Core Structure) B Agrochemicals A->B precursor for C Pharmaceuticals A->C building block for D Pymetrozine (Insecticide) B->D E Carbonic Anhydrase Inhibitors (e.g., for Glaucoma) C->E F Compounds with Potential: - Antibacterial Activity - Antifungal Activity - Anti-inflammatory Activity C->F

Caption: Relationship between the core compound and its main application areas.

Agrochemicals

The most prominent application of this compound is as a key intermediate in the manufacturing of the insecticide Pymetrozine.[3] Its chemical structure is harnessed to build the final insecticide molecule, which is effective against sucking pests.

Pharmaceutical Research

The 1,3,4-oxadiazole ring system is a well-known scaffold in medicinal chemistry, and derivatives have shown a wide spectrum of biological activities.[7][8] While the parent compound itself is not typically the active agent, its derivatives are actively investigated for numerous therapeutic applications.[1]

  • Enzyme Inhibition: Research has demonstrated that compounds derived from this oxadiazolone can act as potent inhibitors of enzymes like carbonic anhydrase, which are targets for treating conditions such as glaucoma.[1]

  • Broad-Spectrum Activity: The broader class of 1,3,4-oxadiazole derivatives has been reported to possess antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[7][8][9] This suggests that this compound is a valuable starting point for the synthesis of novel drug candidates.[1] Derivatization strategies often focus on substitutions at the N-3 and C-5 positions of the oxadiazole ring to generate diverse libraries of compounds for screening.[1]

References

A Comprehensive Technical Guide to the Synthesis of 5-Methyl-1,3,4-oxadiazol-2(3H)-one from Acethydrazide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Methyl-1,3,4-oxadiazol-2(3H)-one is a crucial intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1] Its structural motif is found in a range of biologically active compounds, making its efficient and safe synthesis a topic of significant interest for researchers in drug development and medicinal chemistry. Historically, the synthesis often involved the use of highly toxic and difficult-to-handle gaseous phosgene.[1] This guide details a modern, safer, and more practical approach utilizing phosgene surrogates, such as triphosgene [di(trichloromethyl) carbonate] or diphosgene (trichloromethyl chloroformate), for the cyclization of acethydrazide. This method offers advantages in terms of ease of handling, improved safety, and high product yield.[1][2]

The core of the synthesis involves the reaction of acethydrazide with a phosgene equivalent in the presence of a catalyst, leading to the formation of the desired 1,3,4-oxadiazolone ring system.[1] This document provides a detailed experimental protocol, a summary of reaction parameters, and visual diagrams of the reaction pathway and experimental workflow to aid researchers in the successful execution of this synthesis.

Reaction Principle and Pathway

The synthesis proceeds via a cyclization reaction between acethydrazide and a carbonyl source, typically a phosgene surrogate. In this process, the nucleophilic nitrogen atoms of the hydrazide attack the electrophilic carbonyl carbon of the phosgene equivalent. This is followed by an intramolecular cyclization and elimination of leaving groups (such as HCl and CO2 when using triphosgene) to yield the stable this compound ring. A base, such as pyridine or 4-dimethylaminopyridine (DMAP), is employed as a catalyst to facilitate the reaction.[1]

Reaction_Pathway General Reaction Pathway for the Synthesis of this compound acethydrazide Acethydrazide plus1 + phosgene_surrogate Triphosgene or Diphosgene catalyst Pyridine or DMAP (Catalyst) catalyst->mid_point solvent 1,2-Dichloroethane (Solvent) solvent->mid_point product This compound mid_point->product  Cyclization  40-80 °C, 1-12 h  

Figure 1: General Reaction Pathway. This diagram illustrates the cyclization of acethydrazide with a phosgene surrogate to form the target product.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound as derived from established protocols.[1] These ranges can be optimized to suit specific laboratory conditions and scales.

ParameterValue/RangeReagent/ConditionNotes
Molar Ratio 1 : 0.033 - 1.0Acethydrazide : TriphosgeneThe ratio can be adjusted to control reaction rate and minimize side products.
Molar Ratio 1 : 0.05 - 1.5Acethydrazide : DiphosgeneDiphosgene is used in a slightly different molar range compared to triphosgene.
Catalyst Catalytic amountPyridine or DMAPDMAP is generally a more active catalyst than pyridine.
Solvent Dielectric Solvent1,2-DichloroethaneProvides a suitable medium for the reaction.
Addition Temperature 0 - 50 °CPhosgene Surrogate SolutionSlow, dropwise addition is crucial to control the initial exothermic reaction.
Addition Time 2 - 4 hoursPhosgene Surrogate SolutionA longer addition time ensures better temperature management.
Reaction Temperature 40 - 80 °CReaction MixtureThe final reaction temperature drives the cyclization to completion.
Reaction Time 1 - 12 hoursReaction MixtureMonitored by TLC or other appropriate analytical methods until completion.

Detailed Experimental Protocol

This protocol provides a step-by-step method for the synthesis, primarily based on the reaction using triphosgene as the cyclizing agent.[1]

Materials and Reagents:

  • Acethydrazide

  • Triphosgene [di(trichloromethyl) carbonate] or Diphosgene

  • Pyridine or 4-Dimethylaminopyridine (DMAP)

  • 1,2-Dichloroethane (DCE)

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Workflow Visualization

Experimental_Workflow Step-by-Step Experimental Workflow setup 1. Setup Reaction charge_flask 2. Charge Flask Add Acethydrazide, DCE, and Catalyst. setup->charge_flask prepare_addition 3. Prepare Addition Funnel Dissolve Triphosgene in DCE. charge_flask->prepare_addition addition 4. Controlled Addition Drip Triphosgene solution into the flask (0-50 °C over 2-4 hours). prepare_addition->addition reaction 5. Reaction Heat the mixture to 40-80 °C (1-12 hours). addition->reaction workup 6. Work-up Concentrate the reaction solution under reduced pressure. reaction->workup isolation 7. Product Isolation Induce crystallization by cooling. Filter the solid product. workup->isolation

Figure 2: Experimental Workflow. A visual guide to the key steps involved in the synthesis and purification process.

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser, add acethydrazide, the solvent (1,2-dichloroethane), and the catalyst (pyridine or DMAP).[1]

  • Reagent Preparation: In a separate flask, dissolve the phosgene surrogate (triphosgene or diphosgene) in 1,2-dichloroethane. Transfer this solution to the dropping funnel.[1]

  • Controlled Addition: Cool the main reaction flask to the desired addition temperature (between 0-50 °C) using an appropriate cooling bath. Begin a slow, dropwise addition of the phosgene surrogate solution from the dropping funnel into the stirred acethydrazide suspension. Maintain a constant temperature throughout the addition process, which should take approximately 2 to 4 hours.[1]

  • Reaction: After the addition is complete, gradually heat the reaction mixture to a temperature between 40-80 °C. Allow the reaction to proceed for 1 to 12 hours. The progress of the reaction should be monitored using a suitable analytical technique, such as Thin Layer Chromatography (TLC).[1]

  • Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. Concentrate the reaction solution using a rotary evaporator to remove the solvent.[1]

  • Purification: The resulting crude solid is typically purified by crystallization. Cool the concentrated residue to induce crystallization, and then collect the solid product by suction filtration. The solid can be washed with a cold, non-polar solvent to remove impurities. Further purification can be achieved by recrystallization if necessary.

Conclusion

The synthesis of this compound from acethydrazide using phosgene surrogates like triphosgene or diphosgene represents a significant improvement over methods that use gaseous phosgene.[1] This approach is characterized by its operational simplicity, enhanced safety profile, and the ability to produce the target compound in high yield. The detailed protocol and quantitative data provided in this guide offer a robust framework for researchers and professionals in the fields of chemical synthesis and drug development, facilitating the reliable production of this valuable chemical intermediate.

References

An In-depth Technical Guide to 3-(Trifluoromethyl)phenethylamine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The provided CAS number 3069-67-8 corresponds to the chemical compound 5-Methyl-1,3,4-oxadiazol-2(3H)-one. However, the request for an in-depth technical guide focused on signaling pathways and aimed at researchers in drug development strongly suggests an interest in a biologically active molecule. Given this context, this guide focuses on 3-(Trifluoromethyl)phenethylamine (CAS number: 52516-30-0) , a compound with significant activity at key neurological targets. It is presumed that the provided CAS number was a typographical error.

Introduction

3-(Trifluoromethyl)phenethylamine is a substituted phenethylamine derivative that has garnered interest within the scientific community for its interactions with monoamine neurotransmitter systems. The presence of the trifluoromethyl group significantly alters its electronic properties and metabolic stability, making it a valuable tool for neuropharmacological research and a potential scaffold for the development of novel therapeutics targeting a range of neuropsychiatric disorders.

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological activity of 3-(Trifluoromethyl)phenethylamine, with a focus on its interaction with the Dopamine Transporter (DAT) and Trace Amine-Associated Receptor 1 (TAAR1).

Chemical Structure and Properties

3-(Trifluoromethyl)phenethylamine is characterized by a phenethylamine core structure with a trifluoromethyl group substituted at the meta-position (position 3) of the phenyl ring.

Table 1: Chemical Identifiers and Properties

PropertyValue
CAS Number 52516-30-0
Molecular Formula C₉H₁₀F₃N
Molecular Weight 189.18 g/mol
IUPAC Name 2-[3-(trifluoromethyl)phenyl]ethanamine[1]
Synonyms m-Trifluoromethylphenethylamine, 3-(2-Aminoethyl)benzotrifluoride, 2-(3-Trifluoromethylphenyl)ethylamine
Appearance Colorless to pale yellow liquid
Boiling Point 77 °C
Density 1.186 g/cm³
Flash Point 81 °C
pKa (Predicted) 9.73 ± 0.10

Table 2: Physicochemical Data

ParameterValue
LogP 2.90690
Topological Polar Surface Area 26.02 Ų
Refractive Index 1.4635-1.4655
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 1
Rotatable Bond Count 2

Synthesis and Characterization

The synthesis of 3-(Trifluoromethyl)phenethylamine can be achieved through various routes. A common method involves the reduction of 3-(trifluoromethyl)benzonitrile.

Experimental Protocol: Synthesis via Reduction of 3-(Trifluoromethyl)benzonitrile

Materials:

  • 3-(Trifluoromethyl)benzonitrile

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is flushed with an inert gas (e.g., nitrogen or argon).

  • Reduction: A suspension of lithium aluminum hydride in anhydrous diethyl ether (or THF) is prepared in the reaction flask and cooled in an ice bath. A solution of 3-(trifluoromethyl)benzonitrile in the same anhydrous solvent is added dropwise from the dropping funnel with continuous stirring.

  • Reflux: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for several hours to ensure complete reduction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: After cooling the reaction mixture back to 0 °C, the excess LiAlH₄ is cautiously quenched by the sequential and dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and finally more water.

  • Work-up: The resulting granular precipitate is filtered off and washed with diethyl ether. The combined organic filtrates are then washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by distillation under reduced pressure to yield 3-(Trifluoromethyl)phenethylamine as a colorless to pale yellow liquid.

Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Biological Activity and Signaling Pathways

Substituted phenethylamines are known to exert their effects by modulating monoamine neurotransmitter systems. 3-(Trifluoromethyl)phenethylamine primarily interacts with the Dopamine Transporter (DAT) and the Trace Amine-Associated Receptor 1 (TAAR1).

Interaction with the Dopamine Transporter (DAT)

The Dopamine Transporter is a membrane protein responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, thus terminating dopaminergic signaling.

  • Mechanism of Action: 3-(Trifluoromethyl)phenethylamine can act as a substrate for DAT, competing with dopamine for uptake. It can also act as a dopamine releasing agent by promoting reverse transport (efflux) of dopamine through DAT.

Activation of Trace Amine-Associated Receptor 1 (TAAR1)

TAAR1 is an intracellular G-protein coupled receptor (GPCR) that is activated by trace amines and other psychoactive compounds.

  • Signaling Cascade: Upon entering the presynaptic neuron, 3-(Trifluoromethyl)phenethylamine can bind to and activate TAAR1. TAAR1 activation initiates a signaling cascade, primarily through Gαs, which stimulates adenylyl cyclase to produce cyclic AMP (cAMP). This increase in cAMP leads to the activation of Protein Kinase A (PKA). PKA, along with Protein Kinase C (PKC) which can also be activated by TAAR1 signaling, phosphorylates the Dopamine Transporter. Phosphorylation of DAT can lead to its internalization or a reversal of its function, causing an efflux of dopamine into the synaptic cleft.

TAAR1_Signaling_Pathway cluster_outside Extracellular Space cluster_membrane Cell Membrane cluster_inside Presynaptic Neuron 3-TFMPA_ext 3-(Trifluoromethyl) phenethylamine DAT Dopamine Transporter (DAT) 3-TFMPA_ext->DAT Uptake 3-TFMPA_int 3-(Trifluoromethyl) phenethylamine DAT->3-TFMPA_int DAT_phos Phosphorylated DAT TAAR1 TAAR1 3-TFMPA_int->TAAR1 Activates Gs Gαs TAAR1->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates PKA->DAT Phosphorylates Dopamine_efflux Dopamine Efflux DAT_phos->Dopamine_efflux Causes

TAAR1 Signaling Pathway upon activation by 3-(Trifluoromethyl)phenethylamine.

Experimental Protocols for Biological Assays

Dopamine Transporter (DAT) Uptake Assay

This protocol describes a method to measure the inhibition of dopamine uptake by 3-(Trifluoromethyl)phenethylamine in cells expressing the human dopamine transporter (hDAT).

Materials:

  • HEK293 cells stably expressing hDAT (or other suitable cell line)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microplates

  • [³H]Dopamine (radiolabeled dopamine)

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer)

  • 3-(Trifluoromethyl)phenethylamine

  • Nomifensine (or other known DAT inhibitor as a positive control)

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Cell Plating: Seed the hDAT-expressing cells into a 96-well microplate at an appropriate density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of 3-(Trifluoromethyl)phenethylamine and the positive control (nomifensine) in assay buffer.

  • Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with the test compounds or vehicle for a specified time (e.g., 10-20 minutes) at room temperature or 37°C.

  • Uptake Initiation: Add [³H]Dopamine to each well to initiate the uptake reaction.

  • Incubation: Incubate the plate for a short period (e.g., 5-10 minutes) at the appropriate temperature to allow for dopamine uptake.

  • Uptake Termination: Rapidly terminate the uptake by washing the cells multiple times with ice-cold assay buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells and add scintillation fluid to each well. Measure the amount of radioactivity in each well using a microplate scintillation counter.

  • Data Analysis: Determine the concentration of 3-(Trifluoromethyl)phenethylamine that inhibits 50% of the specific [³H]Dopamine uptake (IC₅₀ value) by non-linear regression analysis of the concentration-response curve.

DAT_Uptake_Assay_Workflow start Start plate_cells Plate hDAT-expressing cells in 96-well plate start->plate_cells prepare_compounds Prepare serial dilutions of 3-TFMPA and controls plate_cells->prepare_compounds pre_incubation Pre-incubate cells with compounds or vehicle prepare_compounds->pre_incubation add_radioligand Add [³H]Dopamine to initiate uptake pre_incubation->add_radioligand incubate Incubate for a defined time add_radioligand->incubate terminate_uptake Terminate uptake by washing with cold buffer incubate->terminate_uptake lyse_and_count Lyse cells and measure radioactivity terminate_uptake->lyse_and_count analyze_data Calculate IC₅₀ value lyse_and_count->analyze_data end End analyze_data->end

Workflow for a Dopamine Transporter (DAT) Uptake Assay.
TAAR1 Activation Assay (cAMP Accumulation)

This protocol describes a method to measure the activation of TAAR1 by 3-(Trifluoromethyl)phenethylamine by quantifying the resulting increase in intracellular cyclic AMP (cAMP).

Materials:

  • HEK293 cells stably expressing human TAAR1 (hTAAR1)

  • Cell culture medium

  • 96-well or 384-well microplates

  • Assay buffer with a phosphodiesterase inhibitor (e.g., IBMX)

  • 3-(Trifluoromethyl)phenethylamine

  • A known TAAR1 agonist (e.g., β-phenylethylamine) as a positive control

  • cAMP assay kit (e.g., HTRF, ELISA, or other formats)

  • Microplate reader compatible with the chosen assay kit

Procedure:

  • Cell Plating: Seed the hTAAR1-expressing cells into the appropriate microplate and allow them to adhere.

  • Compound Preparation: Prepare serial dilutions of 3-(Trifluoromethyl)phenethylamine and the positive control in assay buffer containing a phosphodiesterase inhibitor.

  • Cell Stimulation: Remove the culture medium and add the compound dilutions to the cells.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for TAAR1 activation and cAMP accumulation.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.

  • Data Analysis: Generate a concentration-response curve by plotting the cAMP levels against the logarithm of the 3-(Trifluoromethyl)phenethylamine concentration. Determine the EC₅₀ value (the concentration that produces 50% of the maximal response) using non-linear regression.

Conclusion

3-(Trifluoromethyl)phenethylamine serves as a valuable pharmacological tool for investigating the complexities of the monoaminergic system. Its dual action on the Dopamine Transporter and Trace Amine-Associated Receptor 1 highlights the intricate interplay between these two key regulators of dopamine neurotransmission. The detailed protocols provided in this guide offer a foundation for researchers to further explore the synthesis, characterization, and biological activity of this and related compounds, ultimately contributing to the development of novel therapeutic strategies for a variety of neurological and psychiatric disorders.

References

An In-depth Technical Guide on the Spectroscopic Data of 5-Methyl-1,3,4-oxadiazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Methyl-1,3,4-oxadiazol-2(3H)-one, catering to researchers, scientists, and professionals in drug development. The document presents predicted and expected spectroscopic data based on the analysis of its structure and comparison with related compounds, alongside generalized experimental protocols for acquiring such data.

Introduction

This compound is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. Accurate structural elucidation is paramount for understanding its reactivity and potential biological activity. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools for this purpose. This guide summarizes the expected spectroscopic characteristics of this molecule.

Predicted Spectroscopic Data

Due to the limited availability of experimentally verified spectral data for this compound in published literature, the following tables present predicted data based on theoretical calculations and analysis of similar structures.[1]

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityAssignment
~2.3Singlet-CH₃
~10-12Broad Singlet-NH

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
~10-15-CH₃
~150-160C5 (-C-CH₃)
~155-165C2 (C=O)

Table 3: Expected IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3300-3100Medium-StrongN-H Stretch
3000-2900MediumC-H Stretch (methyl)
1800-1700StrongC=O Stretch (carbonyl)
~1650MediumC=N Stretch
~1250MediumC-O-C Stretch

Table 4: Expected Mass Spectrometry Data

m/zInterpretation
100[M]⁺ (Molecular Ion)
85[M-CH₃]⁺
57[M-HNCO]⁺ or [CH₃C≡O]⁺
43[CH₃C≡O]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 or 500 MHz) is used to acquire the spectra.

  • ¹H NMR Acquisition: The spectrometer is tuned to the proton frequency. A standard one-pulse sequence is used to acquire the ¹H NMR spectrum. Key parameters to be set include the spectral width, number of scans, and relaxation delay.

  • ¹³C NMR Acquisition: The spectrometer is tuned to the carbon-13 frequency. A proton-decoupled pulse sequence is typically used to obtain a spectrum with singlets for each unique carbon atom. A larger number of scans is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • Data Processing: The acquired Free Induction Decay (FID) is processed using Fourier transformation, followed by phase and baseline correction to obtain the final spectrum.

3.2 Infrared (IR) Spectroscopy

  • Sample Preparation: For a solid sample, a small amount of this compound is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a small amount of the solid sample is placed directly on the ATR crystal.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.

  • Data Acquisition: A background spectrum of the empty sample holder (or clean ATR crystal) is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The instrument records the interferogram, which is then Fourier-transformed to produce the final IR spectrum (transmittance or absorbance vs. wavenumber).

3.3 Mass Spectrometry (MS)

  • Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, typically via a direct insertion probe for a solid or after separation by gas chromatography (GC/MS). Electron Ionization (EI) is a common method where the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: An electron multiplier or other detector records the abundance of ions at each m/z value.

  • Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of an organic compound.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Interpretation Sample Compound: This compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet or use ATR Sample->Prep_IR Prep_MS Introduce into Ion Source Sample->Prep_MS NMR_Spec NMR Spectrometer (¹H & ¹³C) Prep_NMR->NMR_Spec IR_Spec FTIR Spectrometer Prep_IR->IR_Spec MS_Spec Mass Spectrometer Prep_MS->MS_Spec NMR_Data NMR Spectra: Chemical Shifts, Multiplicities NMR_Spec->NMR_Data IR_Data IR Spectrum: Absorption Bands IR_Spec->IR_Data MS_Data Mass Spectrum: Molecular Ion, Fragmentation Pattern MS_Spec->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide on the Discovery and Historical Synthesis of 5-Methyl-1,3,4-oxadiazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and historical synthesis of 5-Methyl-1,3,4-oxadiazol-2(3H)-one, a key heterocyclic intermediate in the synthesis of various agrochemicals, notably the insecticide Pymetrozine. This document details the primary synthetic routes, including the historically significant reaction of acetohydrazide with phosgene and its safer analogues, as well as alternative methodologies. Detailed experimental protocols, quantitative data, and visualizations of the synthetic workflows are presented to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Introduction

This compound (CAS No. 3069-67-8) is a five-membered heterocyclic compound belonging to the oxadiazole family. Its structure, featuring a methyl group at the 5-position and a carbonyl group at the 2-position of the 1,3,4-oxadiazole ring, makes it a versatile building block in organic synthesis. While the broader class of 1,3,4-oxadiazoles is known for a wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties, this compound is primarily recognized for its role as a crucial intermediate in the production of Pymetrozine, a selective insecticide effective against sucking insects.[1]

The historical synthesis of this compound has evolved from methods employing highly toxic reagents like phosgene to safer and more environmentally benign procedures, reflecting the broader trends in green chemistry. This guide will explore these synthetic advancements in detail.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is provided in the tables below. This data is essential for its identification, characterization, and handling in a laboratory setting.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 3069-67-8
Molecular Formula C₃H₄N₂O₂[2]
Molecular Weight 100.08 g/mol [2]
Appearance Off-white crystalline solid
Melting Point 112 °C
Boiling Point Not available
Density 1.55 ± 0.1 g/cm³ (Predicted)[2]
Solubility Insoluble in water[2]

Table 2: Spectroscopic Data for this compound

TechniqueExpected Key Features
¹H NMR - A singlet peak for the methyl (CH₃) protons. - A broad singlet for the N-H proton.
¹³C NMR - A signal for the methyl carbon. - A signal for the C5 carbon of the oxadiazole ring. - A downfield signal for the carbonyl carbon (C2) of the oxadiazole ring.
IR Spectroscopy - A strong absorption band for the carbonyl (C=O) stretching vibration. - Bands corresponding to N-H and C-H stretching.

Historical Synthesis and Experimental Protocols

The synthesis of this compound has been approached through several key methodologies. The most historically prominent and industrially relevant method involves the cyclization of an acetylhydrazide derivative with a carbonyl source.

Synthesis from Acetohydrazide and Phosgene (or Phosgene Equivalents)

The earliest and most direct synthetic route to this compound involves the reaction of acetohydrazide with the highly reactive and toxic gas, phosgene (COCl₂). This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.

Due to the hazardous nature of phosgene, significant efforts have been made to develop safer alternatives. These "phosgene equivalents," such as diphosgene (trichloromethyl chloroformate) and triphosgene (bis(trichloromethyl) carbonate), are solids that are easier to handle and generate phosgene in situ. A Chinese patent describes a method using these safer reagents.[3]

Disclaimer: The following protocol involves the use of phosgene, a highly toxic and regulated substance. This should only be attempted by trained professionals in a well-ventilated fume hood with appropriate safety measures in place.

  • Reaction Setup: A three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a condenser is charged with a suitable solvent (e.g., methyl acetate) and acetohydrazide.

  • Cooling: The reaction mixture is cooled to a low temperature, typically between -20 °C and 0 °C.[2]

  • Base Addition: A base, such as sodium bicarbonate, is added portion-wise to the stirred suspension.

  • Phosgene Addition: Phosgene gas is bubbled through the reaction mixture at a controlled rate.

  • Reaction Monitoring: The reaction is monitored for completion (e.g., by TLC or GC).

  • Work-up: Upon completion, the excess phosgene is purged with an inert gas. The solvent is removed under reduced pressure.

  • Purification: The crude product is purified by recrystallization from a suitable solvent to yield this compound as a white crystalline solid. A reported yield for a similar process is 99%.

G Acetohydrazide Acetohydrazide Intermediate Acyl Isocyanate Intermediate (presumed) Acetohydrazide->Intermediate + Phosgene Phosgene Phosgene (COCl₂) Phosgene->Intermediate Base Base (e.g., NaHCO₃) Product This compound Base->Product Neutralizes HCl Solvent Solvent (e.g., Methyl Acetate) Solvent->Intermediate Reaction Medium Intermediate->Product Intramolecular Cyclization Byproduct 2 HCl Intermediate->Byproduct

Fig. 1: Synthetic workflow for the phosgene-mediated synthesis.
Synthesis from Sydnones

An alternative and mechanistically distinct approach to the 1,3,4-oxadiazol-2(3H)-one ring system involves the rearrangement of sydnones. Research from the Turnbull laboratory has explored the one-pot synthesis of 5-methyl-3-phenyl-1,3,4-oxadiazol-2(3H)-one from a corresponding sydnone precursor.[4] This method avoids the use of phosgene and its direct equivalents. While the specific synthesis of the N-unsubstituted this compound via this route is less commonly cited, the principle provides a valuable alternative synthetic strategy.

The general transformation involves the reaction of a 3-aryl-4-chlorosydnone with acetic anhydride in acetic acid, which leads to the formation of the corresponding 5-methyl-3-aryl-1,3,4-oxadiazol-2(3H)-one in high yields.[1]

  • Sydnone Preparation: A suitable sydnone precursor is synthesized. For the target molecule, this would conceptually start from an N-acetylated amino acid derivative.

  • Rearrangement Reaction: The sydnone is treated with an acylating agent, such as acetic anhydride, often in the presence of a halogenating agent like bromine.

  • Reaction Conditions: The reaction is typically heated to facilitate the rearrangement and extrusion of carbon dioxide.

  • Work-up and Purification: The reaction mixture is cooled and poured into water to precipitate the product. The crude product is then collected and purified by recrystallization.

G Sydnone Sydnone Precursor Intermediate Acyloxy-Mesoionic Intermediate Sydnone->Intermediate + Ac₂O / Br₂ Reagent Acetic Anhydride / Bromine Reagent->Intermediate Product This compound Intermediate->Product Rearrangement Byproduct CO₂ Intermediate->Byproduct Extrusion

Fig. 2: Conceptual workflow for synthesis from a sydnone precursor.

Biological Activity and Signaling Pathways

As previously mentioned, this compound itself is not primarily known for direct biological activity. Its significance lies in its utility as a synthetic intermediate. The broader class of 1,3,4-oxadiazole derivatives has been extensively studied and shown to exhibit a wide range of pharmacological properties.[5] These activities are highly dependent on the substituents at the N-3 and C-5 positions of the oxadiazole ring.

Given that the core compound is a building block, there are no established signaling pathways directly modulated by this compound. Research efforts are focused on its derivatization to generate novel compounds with potential therapeutic applications.

Conclusion

This compound is a heterocyclic compound of significant industrial importance, particularly in the agrochemical sector. Its synthesis has evolved from classical methods employing hazardous reagents to safer, more sustainable alternatives. The primary synthetic route via the reaction of acetohydrazide with phosgene or its equivalents remains a cornerstone of its production, while alternative methods, such as those proceeding from sydnone precursors, offer valuable academic and potentially industrial alternatives. This guide has provided a detailed overview of the historical synthesis, key experimental protocols, and physicochemical properties of this important molecule, serving as a foundational resource for chemists and researchers in related fields.

References

The 1,3,4-Oxadiazole Ring System: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The 1,3,4-oxadiazole is a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms, which has emerged as a cornerstone in medicinal chemistry.[1][2] Its unique structural and physicochemical properties, including its ability to serve as a bioisostere for amide and ester groups, enhance metabolic stability and participate in hydrogen bonding, making it a "privileged scaffold" in the design of novel therapeutic agents.[3][4] Derivatives of this ring system have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties, with several compounds entering clinical use.[1][5][6] This guide provides a comprehensive overview of the synthesis, biological significance, and mechanisms of action of 1,3,4-oxadiazole derivatives, supported by quantitative data, detailed experimental protocols, and workflow visualizations.

I. Synthetic Strategies for 1,3,4-Oxadiazole Derivatives

The construction of the 1,3,4-oxadiazole ring is a well-established area of synthetic chemistry, with numerous reliable methods available. The most prevalent strategies involve the cyclization of key intermediates derived from hydrazides and carboxylic acids or their equivalents.

A common and straightforward approach is the cyclodehydration of 1,2-diacylhydrazines, which are typically formed by reacting a hydrazide with an acid chloride or carboxylic acid. This cyclization is often promoted by dehydrating agents such as phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or polyphosphoric acid (PPA).[7] Another widely used method is the oxidative cyclization of acylhydrazones, formed from the condensation of hydrazides and aldehydes, often mediated by reagents like iodine.[8]

G General Synthesis Workflow for 1,3,4-Oxadiazoles cluster_start Starting Materials cluster_intermediate Key Intermediates cluster_cyclization Cyclization Methods Hydrazide Aroyl/Acyl Hydrazide Diacylhydrazine 1,2-Diacylhydrazine Hydrazide->Diacylhydrazine Condensation Acylhydrazone Acylhydrazone Hydrazide->Acylhydrazone Condensation Acid Carboxylic Acid / Acid Chloride Acid->Diacylhydrazine Aldehyde Aldehyde Aldehyde->Acylhydrazone Dehydration Dehydration (e.g., POCl₃, PPA) Diacylhydrazine->Dehydration Oxidation Oxidative Cyclization (e.g., I₂, CAN) Acylhydrazone->Oxidation FinalProduct 2,5-Disubstituted 1,3,4-Oxadiazole Dehydration->FinalProduct Ring Closure Oxidation->FinalProduct Ring Closure

Caption: General synthetic pathways to 2,5-disubstituted 1,3,4-oxadiazoles.

II. Diverse Biological Activities and Mechanisms of Action

The 1,3,4-oxadiazole scaffold is a versatile pharmacophore, with derivatives exhibiting a wide array of biological activities.[9][10] This versatility stems from the ease of substitution at the 2- and 5-positions, allowing for fine-tuning of steric, electronic, and lipophilic properties to optimize interaction with various biological targets.

A. Anticancer Activity

1,3,4-oxadiazole derivatives have shown potent antiproliferative effects against numerous cancer cell lines.[11][12] Their mechanisms of action are diverse and often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell growth and survival.[13][14]

Key Mechanisms:

  • Enzyme Inhibition: Many derivatives target critical enzymes like vascular endothelial growth factor receptor (VEGFR-2), histone deacetylases (HDACs), topoisomerase, and telomerase.[11][14][15] For instance, certain pyrrolotriazine-containing oxadiazoles act as potent VEGFR-2 inhibitors, thereby suppressing tumor angiogenesis.[14]

  • Signaling Pathway Modulation: A significant mechanism is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[16] Aberrant NF-κB activation is a hallmark of many cancers, promoting cell proliferation and preventing apoptosis. Certain oxadiazole compounds have been shown to prevent the phosphorylation of IκB and the p65 subunit, blocking NF-κB's translocation to the nucleus and its transcriptional activity.[16]

  • Tubulin Polymerization Inhibition: Some derivatives interfere with microtubule dynamics by inhibiting tubulin polymerization, a validated target for anticancer drugs.[12]

G Mechanism: NF-κB Pathway Inhibition by 1,3,4-Oxadiazole Derivatives cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa Stimulus (e.g., TNF-α) IKK IKK Complex TNFa->IKK Activates IkB IκBα IKK->IkB Phosphorylates P_IkB P-IκBα p65 p65 Active_NFkB p65-p50 (Active NF-κB) p50 p50 NFkB_complex p65-p50-IκBα (Inactive NF-κB) Oxadiazole 1,3,4-Oxadiazole Derivative (CMO) Oxadiazole->IKK Inhibits Ub_IkB Ubiquitinated IκBα P_IkB->Ub_IkB Ubiquitination Proteasome Proteasome Ub_IkB->Proteasome Degradation DNA DNA Active_NFkB->DNA Translocation Transcription Gene Transcription DNA->Transcription Binds to promoter CellResponse Proliferation, Survival, Angiogenesis Transcription->CellResponse

Caption: Inhibition of the NF-κB signaling pathway by a 1,3,4-oxadiazole derivative.
B. Antimicrobial Activity

The rise of antimicrobial resistance has spurred the search for new classes of anti-infective agents, and 1,3,4-oxadiazoles have emerged as a promising scaffold.[17][18] These compounds exhibit broad-spectrum activity against various pathogens.

  • Antibacterial: Derivatives have shown potent activity against both Gram-positive (e.g., Staphylococcus aureus, including MRSA) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[3][18] Some compounds demonstrate bactericidal effects and can inhibit the formation of bacterial biofilms, which are notoriously difficult to treat.[3] For example, certain derivatives have exhibited minimum inhibitory concentrations (MICs) as low as 4-32 μg/ml against S. aureus strains.[3]

  • Antifungal: Antifungal properties have been reported against various fungal species, with some derivatives showing efficacy comparable to standard drugs like Ketoconazole.[1]

  • Antitubercular: The 1,3,4-oxadiazole ring is present in compounds with significant activity against Mycobacterium tuberculosis.[18]

C. Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases. 1,3,4-oxadiazole derivatives have been investigated as potent anti-inflammatory agents.[5][19] Their activity is often evaluated using the carrageenan-induced rat paw edema model, where they have been shown to significantly reduce inflammation, with some compounds exhibiting efficacy greater than standard drugs like indomethacin or flurbiprofen.[10][19]

D. Antiviral Activity

The 1,3,4-oxadiazole moiety is a key component of several successful antiviral drugs.[1][20] The most notable example is Raltegravir , an FDA-approved drug used to treat HIV infection. Raltegravir functions as an integrase inhibitor, preventing the viral DNA from being incorporated into the host genome, a critical step in the HIV replication cycle.[1] Research has also explored derivatives for activity against other viruses, including hepatitis B (HBV), hepatitis C (HCV), and herpes simplex virus (HSV).[6][20]

III. Quantitative Data Summary

The biological efficacy of 1,3,4-oxadiazole derivatives is quantified using various metrics, primarily IC₅₀ (half-maximal inhibitory concentration) for enzyme inhibition and anticancer activity, and MIC (minimum inhibitory concentration) for antimicrobial activity.

Table 1: Selected Anticancer Activities of 1,3,4-Oxadiazole Derivatives

Compound Class Target Cell Line IC₅₀ Value Reference
Diphenylamine-oxadiazoles HT29 (Colon Cancer) 1.3 - 2.0 µM [21]
Benzothiophene-oxadiazole (CMO) HCCLM3 (Liver Cancer) 27.5 µM [16]
Thio-acetamide-oxadiazoles A549 (Lung Cancer) <0.14 - 7.48 µM [22]
Quinoline-oxadiazoles Telomerase Enzyme Not specified [15]

| Asymmetric Disulfides | SMMC-7721 (Liver Cancer) | Potent, >5-Fluorouracil |[11] |

Table 2: Selected Antimicrobial Activities of 1,3,4-Oxadiazole Derivatives

Compound Class Target Organism MIC Value Reference
OZE-I, OZE-II, OZE-III Staphylococcus aureus 4 - 32 µg/mL [3]
Norfloxacin-oxadiazole hybrids MRSA strains 0.25 - 1 µg/mL [18]
Pyrazine-azetidinone-oxadiazoles B. subtilis, S. aureus, E. coli Moderate to Excellent [18]

| Aniline-oxadiazoles | S. aureus, B. subtilis | Good Activity |[1] |

IV. Key Experimental Protocols

The evaluation of 1,3,4-oxadiazole derivatives relies on standardized and reproducible biological assays. Below are methodologies for two key experimental procedures frequently cited in the literature.

A. Protocol: In Vitro Anticancer Activity Screening (SRB Assay)

The Sulforhodamine B (SRB) assay is a common method for determining cytotoxicity and screening anticancer drugs based on the measurement of cellular protein content.[21]

Methodology:

  • Cell Plating: Cancer cells (e.g., HT29, MCF7) are seeded into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The synthesized 1,3,4-oxadiazole derivatives are dissolved (typically in DMSO) and diluted to various concentrations. Cells are treated with these concentrations and incubated for a specified period (e.g., 48-72 hours).

  • Cell Fixation: The medium is discarded, and cells are fixed by adding cold trichloroacetic acid (TCA) and incubating at 4°C for 1 hour.

  • Staining: The plates are washed with water and air-dried. A solution of Sulforhodamine B (SRB) in acetic acid is added to each well and incubated at room temperature for 30 minutes.

  • Washing and Solubilization: Unbound dye is removed by washing with 1% acetic acid. The plates are air-dried, and the protein-bound dye is solubilized with a Tris base solution.

  • Data Acquisition: The absorbance (optical density) is measured using a plate reader at a specific wavelength (e.g., 515 nm).

  • Analysis: The percentage of cell growth inhibition is calculated relative to untreated control cells. The IC₅₀ value is determined by plotting the percentage of inhibition against the drug concentration.

G Experimental Workflow: SRB Anticancer Assay start Start plate_cells 1. Plate Cancer Cells in 96-well plate start->plate_cells incubate1 2. Incubate (24h) for cell attachment plate_cells->incubate1 treat 3. Treat with varying concentrations of 1,3,4-oxadiazole compounds incubate1->treat incubate2 4. Incubate (48-72h) treat->incubate2 fix 5. Fix cells with cold TCA incubate2->fix stain 6. Stain with Sulforhodamine B (SRB) fix->stain wash 7. Wash to remove unbound dye stain->wash solubilize 8. Solubilize bound dye with Tris buffer wash->solubilize read 9. Read Absorbance (Plate Reader) solubilize->read analyze 10. Calculate % Inhibition & Determine IC₅₀ value read->analyze end End analyze->end

Caption: Step-by-step workflow for the Sulforhodamine B (SRB) cytotoxicity assay.
B. Protocol: Anti-inflammatory Activity (Carrageenan-Induced Rat Paw Edema)

This in vivo model is a standard for evaluating the acute anti-inflammatory activity of novel compounds.[10][19]

Methodology:

  • Animal Acclimatization: Wistar rats are acclimatized to laboratory conditions for a week. They are fasted overnight before the experiment with free access to water.

  • Grouping: Animals are divided into groups: a control group (vehicle only), a standard group (e.g., Indomethacin), and test groups (receiving different doses of the 1,3,4-oxadiazole derivative).

  • Compound Administration: The standard and test compounds are administered orally or intraperitoneally.

  • Induction of Edema: After a set time (e.g., 1 hour), a sub-plantar injection of carrageenan solution (e.g., 0.1 mL of a 1% solution) is made into the right hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured immediately after the injection and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100, where Vc is the average paw volume in the control group and Vt is the average paw volume in the treated group.

V. Conclusion and Future Outlook

The 1,3,4-oxadiazole ring system is undeniably a pharmacologically significant scaffold that continues to provide a fertile ground for the discovery of new therapeutic agents.[23][24] Its synthetic accessibility and the diverse biological activities of its derivatives underscore its importance in medicinal chemistry. Future research will likely focus on the synthesis of novel, complex derivatives through innovative chemical strategies, including green chemistry approaches.[24] Furthermore, a deeper understanding of the structure-activity relationships (SAR) and mechanisms of action, aided by computational modeling and QSAR studies, will be crucial for designing next-generation 1,3,4-oxadiazole-based drugs with enhanced potency, selectivity, and improved safety profiles to combat a wide range of human diseases.[21][25][26]

References

Navigating the Physicochemical Landscape of 5-Methyl-1,3,4-oxadiazol-2(3H)-one: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the solubility and stability of 5-Methyl-1,3,4-oxadiazol-2(3H)-one, a key heterocyclic compound with applications in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and life sciences sectors, offering a consolidated resource on its behavior in common laboratory solvents and under various stress conditions.

Executive Summary

This compound is a small, polar heterocyclic molecule. Understanding its solubility and stability is paramount for its effective use in drug discovery and development, from initial screening to formulation. This guide summarizes the available qualitative solubility data, provides a framework for its quantitative determination, and outlines comprehensive protocols for stability testing based on established principles for related molecular scaffolds and regulatory guidelines.

Solubility Profile

Qualitative Solubility Data

Multiple sources describe this compound as being insoluble in water[1][2]. This general observation should be considered the starting point for any experimental design.

Structure-Solubility Relationship

The solubility of 1,3,4-oxadiazole derivatives in aqueous media is heavily influenced by the nature of their substituents[3]. For instance, 2,5-dimethyl-1,3,4-oxadiazole is reported to be completely soluble in water, whereas the introduction of larger, more lipophilic aryl groups significantly diminishes aqueous solubility[3]. Given that this compound possesses a single small methyl group, its solubility profile is expected to be poor in non-polar solvents and potentially limited in polar aprotic and protic solvents.

Table 1: Estimated and Observed Solubility of this compound

SolventSolvent TypePredicted SolubilityQualitative Data
WaterPolar ProticLow to InsolubleInsoluble[1][2]
EthanolPolar ProticLikely Sparingly SolubleData Not Available
MethanolPolar ProticLikely Sparingly SolubleData Not Available
AcetonePolar AproticLikely SolubleData Not Available
AcetonitrilePolar AproticLikely SolubleData Not Available
Dimethyl Sulfoxide (DMSO)Polar AproticLikely SolubleData Not Available
DichloromethaneNon-polarLikely InsolubleData Not Available
HexaneNon-polarInsolubleData Not Available

Stability Profile

Specific stability-indicating studies for this compound are not extensively documented. However, forced degradation studies on other 1,3,4-oxadiazole derivatives provide a strong basis for predicting its stability and designing appropriate testing protocols[4][5][6]. The oxadiazole ring is generally stable, but the overall molecule may be susceptible to degradation under hydrolytic, oxidative, and photolytic stress.

Table 2: Potential Degradation Pathways and Stress Conditions

Stress ConditionPotential Degradation PathwayRecommended Test Conditions
Acidic HydrolysisRing opening or hydrolysis of exocyclic groups0.1 M HCl at elevated temperature (e.g., 60-80 °C)
Alkaline HydrolysisRing opening, likely more rapid than acidic hydrolysis0.1 M NaOH at room and/or elevated temperatures
Oxidative StressOxidation of the methyl group or the heterocyclic ring3-30% H₂O₂ at room temperature
Thermal StressGeneral decompositionDry heat (e.g., 105 °C) for a specified duration
Photolytic StressPhotodegradationExposure to UV and visible light (ICH Q1B guidelines)

Experimental Protocols

The following sections detail standardized methodologies for the systematic evaluation of the solubility and stability of this compound.

Protocol for Quantitative Solubility Determination (Shake-Flask Method)

This method is a standard approach for determining the equilibrium solubility of a compound.

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the selected solvent (e.g., water, ethanol, DMSO) in a sealed, inert container.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C and 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the suspension to settle. Subsequently, filter the solution through a sub-micron filter (e.g., 0.22 µm) to remove all undissolved solid.

  • Quantification: Analyze the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to determine the concentration of the dissolved compound. A pre-established calibration curve of the compound is required for accurate quantification.

  • Data Reporting: Express the solubility in terms of mass/volume (e.g., mg/mL or g/L) and molarity (mol/L).

Protocol for Stability-Indicating Method Development and Forced Degradation Studies

A stability-indicating analytical method is crucial for separating the intact drug from its potential degradation products.

  • Method Development (RP-HPLC):

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).

    • Detection: Photodiode Array (PDA) detector to monitor at multiple wavelengths and assess peak purity.

    • Optimization: Adjust mobile phase composition, pH, and gradient to achieve adequate separation between the parent compound and all degradation products.

  • Forced Degradation Studies:

    • Prepare solutions of this compound in the appropriate solvent.

    • Expose the solutions to the stress conditions outlined in Table 2.

    • At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration.

    • Analyze the stressed samples using the developed stability-indicating HPLC method.

    • Assess the mass balance to ensure that the decrease in the parent peak corresponds to the increase in degradation product peaks.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow for a comprehensive assessment of the solubility and stability of this compound.

G cluster_solubility Solubility Assessment cluster_stability Stability Assessment sol_start Start: Solubility Study qual_sol Qualitative Solubility (in various solvents) sol_start->qual_sol shake_flask Quantitative Solubility (Shake-Flask Method) qual_sol->shake_flask hplc_quant HPLC Quantification shake_flask->hplc_quant sol_report Report Solubility Profile (mg/mL, mol/L) hplc_quant->sol_report data_integration Integrated Physicochemical Profile sol_report->data_integration stab_start Start: Stability Study sim_dev Develop Stability-Indicating HPLC Method stab_start->sim_dev forced_deg Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) sim_dev->forced_deg analyze_stressed Analyze Stressed Samples (HPLC-PDA) forced_deg->analyze_stressed stab_report Report Stability Profile & Degradation Pathways analyze_stressed->stab_report stab_report->data_integration

Caption: Workflow for Solubility and Stability Assessment.

Conclusion

While quantitative data for the solubility and stability of this compound remains to be fully elucidated, this guide provides a robust framework for its experimental determination. The qualitative insolubility in water, coupled with the known structure-activity relationships of the 1,3,4-oxadiazole class, suggests a compound with limited aqueous solubility but likely better solubility in polar aprotic solvents. A systematic approach to stability testing, including the development of a stability-indicating HPLC method and comprehensive forced degradation studies, is essential to understand its degradation profile. The protocols and workflow presented herein offer a clear path for researchers to generate the critical data needed to advance the development of this and related compounds.

References

Theoretical and Computational Insights into 5-Methyl-1,3,4-oxadiazol-2(3H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational studies of the heterocyclic compound 5-Methyl-1,3,4-oxadiazol-2(3H)-one. This molecule serves as a crucial intermediate in the synthesis of various pharmaceutical and agrochemical agents. A detailed understanding of its structural, spectroscopic, and electronic properties is paramount for the rational design of novel derivatives with enhanced biological activities.

Molecular Structure and Properties

This compound, with the chemical formula C₃H₄N₂O₂, is a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms. The presence of a methyl group at the 5-position and a ketone group at the 2-position, existing in its tautomeric form, defines its chemical reactivity and potential for further functionalization.

Synthesis Protocols

The primary synthetic route to this compound involves the cyclization of acetylhydrazide with a phosgene equivalent. The following protocol is based on established patent literature, providing a robust method for its preparation.

Experimental Protocol: Cyclization of Acetylhydrazide

Materials:

  • Acetylhydrazide

  • Trichloromethyl chloroformate or Di(trichloromethyl) carbonate (Triphosgene)

  • Pyridine or 4-Dimethylaminopyridine (DMAP) (Catalyst)

  • 1,2-Dichloroethane (Solvent)

  • Sodium bicarbonate

  • Methyl acetate

Procedure:

  • To a solution of acetylhydrazide in 1,2-dichloroethane, a catalytic amount of pyridine or DMAP is added.

  • The mixture is cooled in an ice bath, and a solution of trichloromethyl chloroformate or di(trichloromethyl) carbonate in 1,2-dichloroethane is added dropwise while maintaining the temperature between -10 to 20 °C. The addition is typically carried out over 1 to 3 hours.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to a temperature between 40 to 80 °C for 1 to 12 hours, monitoring the reaction progress by thin-layer chromatography.

  • Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The residue is neutralized with an aqueous solution of sodium bicarbonate.

  • The crude product is then purified by recrystallization from a suitable solvent such as methyl acetate to yield this compound as a white crystalline solid.

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Work-up and Purification cluster_product Final Product acetylhydrazide Acetylhydrazide dissolve Dissolve Acetylhydrazide in Solvent with Catalyst acetylhydrazide->dissolve phosgene_equivalent Trichloromethyl Chloroformate or Di(trichloromethyl) Carbonate add Dropwise Addition of Phosgene Equivalent phosgene_equivalent->add solvent 1,2-Dichloroethane solvent->dissolve catalyst Pyridine or DMAP catalyst->dissolve cool Cool to -10 - 20 °C dissolve->cool cool->add react Heat to 40 - 80 °C (1-12 hours) add->react evaporate Solvent Evaporation react->evaporate neutralize Neutralization with Sodium Bicarbonate evaporate->neutralize recrystallize Recrystallization from Methyl Acetate neutralize->recrystallize product This compound recrystallize->product

Synthetic Workflow for this compound.

Spectroscopic and Physicochemical Data

While extensive experimental data for the parent compound is not widely published, the following tables summarize the predicted and theoretical data, which are crucial for characterization.

Table 1: Predicted NMR Spectral Data

NucleusPredicted Chemical Shift (δ, ppm)Multiplicity
¹H (Methyl)~2.2 - 2.5Singlet
¹H (NH)Broad, variableSinglet
¹³C (Methyl)~10 - 15-
¹³C (C5)~155 - 160-
¹³C (C2=O)~160 - 165-

Table 2: Predicted Mass Spectrometry Data

m/zPossible Fragment
100[M]⁺
85[M - CH₃]⁺
72[M - CO]⁺
57[M - CO - NH]⁺

Table 3: Theoretical Elemental Analysis

ElementAtomic SymbolMass Percentage (%)
CarbonC36.01
HydrogenH4.03
NitrogenN27.99
OxygenO31.97

Theoretical and Computational Studies

Computational chemistry provides invaluable insights into the electronic structure, reactivity, and potential biological activity of this compound. A typical computational workflow for this molecule is outlined below.

Computational Methodology

Density Functional Theory (DFT) Calculations:

  • Software: Gaussian, ORCA, or similar quantum chemistry packages.

  • Functional: B3LYP or M06-2X are commonly used for good accuracy with organic molecules.

  • Basis Set: 6-311++G(d,p) or a larger basis set for more accurate results.

  • Calculations:

    • Geometry optimization to find the lowest energy conformation.

    • Frequency calculations to confirm the optimized structure is a true minimum and to predict vibrational spectra (FT-IR and Raman).

    • Calculation of electronic properties such as HOMO-LUMO energies, molecular electrostatic potential (MEP), and natural bond orbital (NBO) analysis to understand reactivity and charge distribution.

    • NMR shielding tensor calculations to predict ¹H and ¹³C chemical shifts.

    • Time-dependent DFT (TD-DFT) to predict UV-Vis absorption spectra.

Molecular Docking Studies:

  • Software: AutoDock, Glide, or GOLD.

  • Protocol:

    • Preparation of the 3D structure of this compound (ligand) and the target protein.

    • Definition of the binding site on the protein.

    • Docking of the ligand into the binding site using a suitable scoring function to predict the binding affinity and pose.

    • Analysis of the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions).

G cluster_dft Density Functional Theory (DFT) cluster_docking Molecular Docking cluster_output Predicted Properties geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) freq_calc Frequency Calculation geom_opt->freq_calc electronic_prop Electronic Properties (HOMO-LUMO, MEP, NBO) geom_opt->electronic_prop nmr_calc NMR Chemical Shift Calculation geom_opt->nmr_calc tddft_calc TD-DFT for UV-Vis geom_opt->tddft_calc structure Optimized Structure freq_calc->structure reactivity Reactivity Descriptors electronic_prop->reactivity spectra Vibrational, NMR, UV-Vis Spectra nmr_calc->spectra tddft_calc->spectra ligand_prep Ligand Preparation docking Docking Simulation ligand_prep->docking protein_prep Protein Preparation binding_site Binding Site Definition protein_prep->binding_site binding_site->docking analysis Interaction Analysis docking->analysis binding_affinity Binding Affinity and Pose analysis->binding_affinity

Computational Chemistry Workflow.

Conclusion

This technical guide provides a foundational understanding of the synthesis, characterization, and computational analysis of this compound. The detailed protocols and workflows presented herein are intended to facilitate further research and development of novel derivatives based on this versatile scaffold for applications in medicine and agriculture. The combination of experimental and computational approaches is crucial for accelerating the discovery of new chemical entities with desired biological activities.

Derivatisierungsstrategien für das 5-Methyl-1,3,4-oxadiazol-2(3H)-on-Gerüst: Ein technischer Leitfaden

Author: BenchChem Technical Support Team. Date: December 2025

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Dieser technische Leitfaden bietet einen detaillierten Überblick über die Derivatisierungsstrategien für das 5-Methyl-1,3,4-oxadiazol-2(3H)-on-Gerüst. Der Schwerpunkt liegt auf synthetischen Methoden, experimentellen Protokollen und den biologischen Aktivitäten der resultierenden Verbindungen.

Einführung in das 5-Methyl-1,3,4-oxadiazol-2(3H)-on-Gerüst

Das 5-Methyl-1,3,4-oxadiazol-2(3H)-on ist ein heterocyclisches Molekül von großem Interesse in der medizinischen Chemie. Derivate dieses Gerüsts weisen ein breites Spektrum an biologischen Aktivitäten auf, darunter antibakterielle, antimykotische, entzündungshemmende und krebsbekämpfende Eigenschaften.[1][2][3][4] Die Vielseitigkeit des Gerüsts ermöglicht Modifikationen an mehreren Positionen, was zur Entwicklung von Wirkstoffkandidaten mit verbesserten pharmakokinetischen und pharmakodynamischen Profilen führt.

Synthese des Grundgerüsts

Die primäre Syntheseroute für das 5-Methyl-1,3,4-oxadiazol-2(3H)-on-Gerüst ist die Cyclisierung von Acetylhydrazin mit Phosgen-Äquivalenten wie Trichlormethylchloroformat oder Di(trichlormethyl)carbonat.[5]

Experimentelles Protokoll: Synthese von 5-Methyl-1,3,4-oxadiazol-2(3H)-on[5]
  • Lösen Sie Acetylhydrazid in einem geeigneten organischen Lösungsmittel (z. B. 1,2-Dichlorethan).

  • Fügen Sie einen Katalysator wie Pyridin oder 4-Dimethylaminopyridin hinzu.

  • Kühlen Sie die Reaktionsmischung auf 0–50 °C.

  • Tropfen Sie langsam Trichlormethylchloroformat oder Di(trichlormethyl)carbonat über einen Zeitraum von 2–4 Stunden zu.

  • Erhöhen Sie die Reaktionstemperatur auf 40–80 °C und rühren Sie für 1–12 Stunden.

  • Nach Abschluss der Reaktion wird das Produkt durch geeignete Aufarbeitungs- und Reinigungsschritte (z. B. Filtration, Umkristallisation) isoliert.

Derivatisierungsstrategien

Die Hauptstrategien zur Derivatisierung des 5-Methyl-1,3,4-oxadiazol-2(3H)-on-Gerüsts konzentrieren sich auf die Substitution am N-3-Stickstoffatom und die Funktionalisierung der C-5-Methylgruppe.

N-Alkylierung und N-Arylierung am N-3-Atom

Die Alkylierung und Arylierung des Stickstoffatoms an Position 3 ist eine gängige Methode zur Erzeugung von Diversität. Die Regioselektivität der Reaktion (N-Alkylierung vs. O-Alkylierung) hängt stark von den Reaktionsbedingungen ab, einschließlich der Base, des Lösungsmittels und des Alkylierungsmittels.

Logischer Arbeitsablauf für die N-Alkylierung

A 5-Methyl-1,3,4-oxadiazol-2(3H)-on C Deprotonierung am N-3 A->C Reaktion mit B Base (z.B. NaH, K2CO3) in aprotischem Lösungsmittel (z.B. THF, DMF) E Nukleophile Substitution C->E Reaktion mit D Alkyl-/Arylhalogenid (R-X) F 3-Alkyl/Aryl-5-methyl-1,3,4-oxadiazol-2(3H)-on E->F

Abbildung 1: Allgemeiner Arbeitsablauf für die N-Alkylierung des Oxadiazolon-Rings.

Experimentelles Protokoll: Allgemeine Synthese von 3-substituierten 5-Aryl-1,3,4-oxadiazol-2(3H)-thionen (Mannich-Reaktion)[6]
  • Lösen Sie eine Mischung aus 5-(3,4-Dichlorphenyl)-1,3,4-oxadiazol-2(3H)-thion (3 mmol), einem geeigneten N-substituierten Amin (3 mmol) und einer 37%igen Formaldehydlösung (1 mL) in Ethanol (15 mL).

  • Erhitzen Sie die Mischung für 3–5 Stunden unter Rückfluss.

  • Kühlen Sie die Reaktionsmischung ab. Das Rohprodukt fällt entweder aus oder wird durch Zugabe von Wasser ausgefällt.

  • Filtrieren Sie das Rohprodukt, waschen Sie es mit Wasser, trocknen Sie es und kristallisieren Sie es aus Ethanol oder einer Ethanol/Wasser-Mischung um.

Funktionalisierung der C-5-Methylgruppe

Obwohl weniger verbreitet, ist die Derivatisierung der Methylgruppe an Position 5 eine weitere Strategie zur Modifikation des Gerüsts. Ein Beispiel ist die Biotransformation, die zu einer Hydroxylierung der Methylgruppe führen kann.[6]

Syntheseweg zur C-5-Funktionalisierung

A 4-(5-Methyl-1,3,4-oxadiazol-2-yl)- benzolsulfonamid C 4-(5-(Hydroxymethyl)-1,3,4-oxadiazol-2-yl)- benzolsulfonamid A->C führt zu B Biotransformation (z.B. metabolische Oxidation)

Abbildung 2: Beispiel für eine Derivatisierung an der C-5-Methylgruppe.

Quantitative Daten ausgewählter Derivate

Die folgende Tabelle fasst die physikalischen und spektroskopischen Daten für eine Reihe von synthetisierten 1,3,4-Oxadiazol-Derivaten zusammen.

Tabelle 1: Physikalische und spektroskopische Daten für 3-[(5-Aryl-1,3,4-oxadiazol-2-yl)methyl]benzo[d]thiazol-2(3H)-one (4b-d, 4k).[2]

VerbindungSubstituent (Aryl)Schmelzpunkt (°C)Ausbeute (%)1H-NMR (CDCl3, δ ppm)13C-NMR (CDCl3, δ ppm)
4b o-Tolyl187–18989.72.65 (s, 3H, CH3), 5.48 (s, 2H, CH2), 7.20-7.89 (m, 8H, Ar-H)21.14, 36.88, 111.62, 121.20, 122.13, 123.07, 123.70, 126.47, 126.75, 128.69, 131.61, 131.72, 136.20, 137.57, 161.09, 164.84, 168.95
4c m-Tolyl146–14887.42.65 (s, 3H, CH3), 5.48 (s, 2H, CH2), 7.20-7.85 (m, 8H, Ar-H)20.74, 36.93, 111.58, 121.19, 122.87, 123.06, 123.68, 123.71, 126.74, 126.78, 129.33, 132.82, 136.19, 138.93, 161.45, 164.74, 168.94
4d p-Tolyl183–18590.22.42 (s, 3H, CH3), 5.45 (s, 2H, CH2), 7.20-7.90 (m, 8H, Ar-H)21.64, 36.74, 111.03, 120.40, 122.24, 122.80, 123.99, 126.87, 127.08, 129.76, 135.93, 142.80, 160.35, 166.12, 169.88
4k 3-Fluorphenyl174–17687.55.47 (s, 2H, CH2), 7.18-7.79 (m, 8H, Ar-H)36.68, 110.90, 114.08, 114.27, 119.18, 119.35, 122.27, 122.88, 122.90, 122.92, 124.07, 125.00, 125.07, 126.90, 130.92, 130.99, 135.83, 160.93, 161.78, 163.75, 164.95, 164.98, 169.85

Tabelle 2: Physikalische und spektroskopische Daten für N-Aryl-5-substituierte-1,3,4-oxadiazol-2-amin-Analoga.[2]

VerbindungRR'Schmelzpunkt (°C)Ausbeute (%)1H-NMR (DMSO-d6, δ ppm)
4a 4-OCH34-CH3178–180722.25 (3H, s, CH3), 3.79 (3H, s, OCH3), 6.95–7.76 (8H, m, ArH), 8.67 (1H, s, NH)
4b 4-Cl4-CH3214–216682.03 (3H, s, CH3), 6.82–7.34 (8H, m, ArH), 8.44 (1H, s, NH)
4d 3,4-(OCH3)24-CH3176–178702.24 (3H, s, CH3), 3.79 (6H, s, OCH3), 6.77–7.61 (7H, m, ArH), 8.44 (1H, s, NH)
4e 2-Furyl4-CH3182–184662.23 (3H, s, CH3), 6.86–7.41 (7H, m, ArH), 8.33 (1H, s, NH)

Biologische Aktivität und Signalwege

Derivate des 1,3,4-Oxadiazol-Gerüsts zeigen eine bemerkenswerte Antikrebsaktivität, die oft mit der Hemmung des NF-κB-Signalwegs (Nukleärer Faktor kappa B) in Verbindung gebracht wird.[7]

NF-κB-Signalweg

Der NF-κB-Signalweg spielt eine entscheidende Rolle bei der Regulierung von Entzündungen, Immunantworten und dem Überleben von Zellen. Eine fehlregulierte Aktivierung dieses Weges ist an der Pathogenese verschiedener Krankheiten, einschließlich Krebs, beteiligt.[3] Die kanonische Aktivierung wird durch pro-inflammatorische Zytokine wie TNFα ausgelöst und führt zur Aktivierung des IκB-Kinase (IKK)-Komplexes. IKK phosphoryliert den inhibitorischen Protein-IκBα, was zu dessen Ubiquitinierung und proteasomalem Abbau führt. Dies setzt das NF-κB (p50/p65)-Heterodimer frei, das in den Zellkern transloziert und die Transkription von Zielgenen initiiert, die an Proliferation, Angiogenese und Apoptose-Resistenz beteiligt sind.[8]

Es wurde gezeigt, dass 1,3,4-Oxadiazol-Derivate die Phosphorylierung von IκB und der p65-Untereinheit des NF-κB hemmen, wodurch die nukleare Translokation von p65 und dessen transkriptionelle Aktivität blockiert werden.[7]

Hemmung des kanonischen NF-κB-Signalwegs durch 1,3,4-Oxadiazol-Derivate

cluster_cytoplasm Zytoplasma cluster_nucleus Zellkern TNFa TNFα TNFR TNFR TNFa->TNFR Bindung IKK IKK-Komplex TNFR->IKK Aktivierung IkB IκBα IKK->IkB Phosphorylierung (P) Proteasom Proteasom IkB->Proteasom Ubiquitinierung & Abbau p65_p50 p65/p50 (NF-κB) p65_p50->IkB gebunden an p65_p50_n p65/p50 p65_p50->p65_p50_n Translokation Oxadiazol 1,3,4-Oxadiazol- Derivat Oxadiazol->IKK Hemmung DNA DNA (κB-Stelle) p65_p50_n->DNA Bindung Genes Zielgene (Proliferation, Anti-Apoptose) DNA->Genes Transkription

Abbildung 3: Vereinfachter kanonischer NF-κB-Signalweg und der Angriffspunkt von 1,3,4-Oxadiazol-Derivaten.

Schlussfolgerung

Das 5-Methyl-1,3,4-oxadiazol-2(3H)-on-Gerüst ist eine wertvolle Ausgangsstruktur für die Entwicklung neuer therapeutischer Wirkstoffe. Die vorgestellten Derivatisierungsstrategien, insbesondere die N-Substitution und die Funktionalisierung der C-5-Position, bieten vielfältige Möglichkeiten zur Synthese von Verbindungsbibliotheken für das Screening auf biologische Aktivität. Das Verständnis der zugrunde liegenden Signalwege, wie dem NF-κB-Weg, ist entscheidend für das rationale Design von potenten und selektiven Inhibitoren. Die in diesem Leitfaden zusammengefassten experimentellen Protokolle und quantitativen Daten sollen als Ressource für Forscher dienen, die auf diesem vielversprechenden Gebiet arbeiten.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Methyl-1,3,4-oxadiazol-2(3H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 1,3,4-oxadiazole nucleus is a crucial five-membered heterocyclic scaffold in medicinal chemistry, renowned for its diverse pharmacological activities.[1][2][3][4][5] Derivatives of 1,3,4-oxadiazol-2(3H)-one, a key subclass, have demonstrated a wide spectrum of biological properties, including antibacterial, antifungal, anti-inflammatory, anticancer, and anticonvulsant activities.[2][4][6][7][8] The therapeutic potential of these compounds has spurred the development of various synthetic methodologies for their preparation. This document provides detailed protocols for the synthesis of 5-Methyl-1,3,4-oxadiazol-2(3H)-one and its derivatives, focusing on a common and reliable method involving the cyclization of hydrazides.

General Synthetic Pathway

A prevalent method for the synthesis of 5-substituted-1,3,4-oxadiazol-2(3H)-ones involves a multi-step process commencing from a substituted benzoic acid. The acid is first esterified, then converted to the corresponding hydrazide, which is subsequently cyclized to form the desired 1,3,4-oxadiazole-2-thione. This intermediate can then be converted to the target this compound derivative. A one-pot synthesis approach has also been developed for the synthesis of 1,3,4-oxadiazol-2(3H)-ones from carbon dioxide, hydrazines, and aldehydes, promoted by hypoiodite.[9][10]

G cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazide Formation cluster_2 Step 3: Cyclization cluster_3 Step 4: Derivative Synthesis (Example) Substituted_Benzoic_Acid Substituted Benzoic Acid Ester Corresponding Ester Substituted_Benzoic_Acid->Ester Methanol, Conc. H₂SO₄ Hydrazide Hydrazide Ester->Hydrazide Hydrazine Hydrate, Ethanol Oxadiazole_Thione 5-Substituted-1,3,4-oxadiazole-2-thione Hydrazide->Oxadiazole_Thione CS₂, Ethanolic KOH Final_Product This compound Derivative Oxadiazole_Thione->Final_Product Further Reactions

Caption: General multi-step synthesis of 5-substituted-1,3,4-oxadiazole derivatives.

Experimental Protocols

Herein, we detail two common protocols for the synthesis of 1,3,4-oxadiazol-2(3H)-one derivatives.

Protocol 1: Synthesis of 5-Substituted-1,3,4-oxadiazole-2-thiones from Substituted Benzoic Acids [1]

This protocol outlines the synthesis of the 1,3,4-oxadiazole-2-thione intermediate, which is a common precursor to various derivatives.

Step 1: Esterification of Substituted Benzoic Acid

  • In a round-bottom flask, dissolve the substituted benzoic acid (e.g., 0.082 mol of benzoic acid) in methanol.

  • Carefully add concentrated sulfuric acid as a catalyst.

  • Reflux the mixture for the appropriate time to form the corresponding methyl benzoate.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, neutralize the reaction mixture and extract the ester with a suitable organic solvent.

  • Dry the organic layer and concentrate it under reduced pressure to obtain the crude ester.

Step 2: Formation of Hydrazide

  • Dissolve the obtained ester in absolute ethanol.

  • Add an excess of hydrazine hydrate to the solution.

  • Reflux the mixture for several hours (e.g., 6 hours).

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to allow the hydrazide to crystallize.

  • Filter the solid, wash with cold ethanol, and dry to obtain the pure hydrazide.

Step 3: Cyclization to 5-Substituted-1,3,4-oxadiazole-2-thione

  • Dissolve the hydrazide (e.g., 0.01 mol) in ethanol.

  • Add potassium hydroxide to create an alkaline medium.

  • Add carbon disulfide (CS₂) to the mixture.

  • Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).

  • Cool the mixture and acidify with a suitable acid to precipitate the product.

  • Filter the solid, wash with water, and recrystallize from a suitable solvent to obtain the pure 5-substituted-1,3,4-oxadiazole-2-thione.

Protocol 2: One-Pot Synthesis of 1,3,4-Oxadiazol-2(3H)-ones [9][10]

This protocol provides a more efficient one-pot synthesis of the target compounds.

  • To a reaction vessel, add the aryl or aliphatic aldehyde, hydrazine, and potassium iodide (KI).

  • Introduce carbon dioxide (CO₂) into the reaction mixture.

  • Add an oxidant such as tert-butyl hydroperoxide (TBHP) to generate hypoiodite in situ.

  • Stir the reaction mixture at room temperature or gentle heating until the reaction is complete.

  • Monitor the reaction progress by TLC.

  • Upon completion, perform a standard aqueous work-up.

  • Extract the product with an organic solvent.

  • Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography to yield the desired 1,3,4-oxadiazol-2(3H)-one.

Experimental Workflow Diagram

G Start Starting Materials (e.g., Substituted Benzoic Acid) Step1 Step 1: Esterification Start->Step1 Step2 Step 2: Hydrazide Formation Step1->Step2 Step3 Step 3: Cyclization Step2->Step3 Purification Purification (Recrystallization/ Chromatography) Step3->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization Final_Product Final Product: 5-Substituted-1,3,4- oxadiazol-2(3H)-one Derivative Characterization->Final_Product

Caption: A typical experimental workflow for the synthesis of 1,3,4-oxadiazole derivatives.

Data Presentation

The following table summarizes the synthesis of various 5-substituted-1,3,4-oxadiazole-2-thione derivatives, which are key intermediates.

Compound No.R-Group (Substituent)Molecular FormulaMolecular WeightMelting Point (°C)Yield (%)
4a PhenylC₈H₆N₂OS178.21-76.98[1]
3a 4-NitrophenylC₈H₅N₃O₃S223.21--
3h 2-PhenethylC₁₀H₁₀N₂OS206.27--

Note: Detailed melting points and yields for a wider range of derivatives can be found in the cited literature. The data provided here is representative.

Characterization

The synthesized compounds should be characterized using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): To monitor the progress of the reaction and assess the purity of the products.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups. For example, the S-H stretch around 2550-2570 cm⁻¹, C=N stretch around 1533-1538 cm⁻¹, and C-O stretch around 1009-1022 cm⁻¹.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure of the final compounds.[6][11]

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized derivatives.[6]

Applications and Biological Significance

Derivatives of 1,3,4-oxadiazole are of significant interest due to their wide range of biological activities. They have been investigated for their potential as:

  • Antifungal and Antibacterial Agents: Many derivatives show promising activity against various strains of fungi and bacteria.[4][6]

  • Anti-inflammatory Drugs: Some compounds have demonstrated significant anti-inflammatory effects.[4][7]

  • Anticancer Agents: The 1,3,4-oxadiazole scaffold is present in several compounds with cytotoxic activity against various cancer cell lines.[8]

  • Agricultural Chemicals: Some derivatives have been developed as herbicides and insecticides.[5][9]

The synthetic protocols provided in this document offer a foundation for researchers to synthesize and explore the potential of this compound derivatives in drug discovery and development.

References

The Versatile Scaffold: 5-Methyl-1,3,4-oxadiazol-2(3H)-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: 5-Methyl-1,3,4-oxadiazol-2(3H)-one is a heterocyclic compound that has garnered significant attention in the field of medicinal chemistry. While often utilized as a key synthetic intermediate for the development of more complex pharmaceutical agents and agrochemicals, the inherent structural features of its 1,3,4-oxadiazol-2-one core contribute to a wide spectrum of biological activities. This document provides an overview of the applications of this scaffold, supported by data from its derivatives, and details relevant experimental protocols for its evaluation.

I. Synthesis and Derivatization

The 1,3,4-oxadiazole ring is a bioisostere for carboxylic acids, esters, and carboxamides, offering improved metabolic stability and pharmacokinetic properties. The synthesis of the this compound core and its derivatives can be achieved through several established synthetic routes.

A common and effective method involves the cyclization of acetylhydrazine with phosgene or phosgene substitutes like triphosgene. This reaction provides a straightforward route to the core scaffold. Further derivatization is often focused on the nitrogen at the 3-position (N-alkylation) or substitution at the 5-methyl group, allowing for the exploration of a vast chemical space to optimize biological activity.

II. Medicinal Chemistry Applications

The 1,3,4-oxadiazole scaffold is associated with a diverse range of pharmacological activities. Although direct biological data for this compound is limited, its derivatives have shown significant promise in several therapeutic areas.

Anticancer Activity

Derivatives of the 1,3,4-oxadiazole-2-one scaffold have demonstrated potent cytotoxic effects against various cancer cell lines. The proposed mechanisms of action often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.

Biological Targets and Signaling Pathways:

  • Enzyme Inhibition: 1,3,4-oxadiazole derivatives have been shown to inhibit enzymes such as thymidylate synthase, histone deacetylases (HDACs), and topoisomerase II.[1]

  • Kinase Inhibition: The scaffold has been incorporated into molecules targeting protein kinases involved in cancer progression.

  • Signaling Pathway Modulation: Derivatives have been shown to interfere with signaling pathways like EGFR and PI3K/Akt/mTOR.

Quantitative Data for 1,3,4-Oxadiazole-2-thione/one Derivatives (Anticancer Activity)

Compound TypeCell LineIC50 (µM)Reference
5-Aryl-3-substituted-1,3,4-oxadiazole-2-thioneHepG2 (Liver)12.01[2]
5-Aryl-3-substituted-1,3,4-oxadiazole-2-thioneMCF-7 (Breast)7.52[2]
5-Aryl-3-substituted-1,3,4-oxadiazole-2-thioneHL-60 (Leukemia)9.7[2]
2,5-Disubstituted 1,3,4-oxadiazoleA549 (Lung)1.59 - 43.01
2,5-Disubstituted 1,3,4-oxadiazoleC6 (Glioma)8.16 - 13.04
Anti-inflammatory Activity

The 1,3,4-oxadiazole nucleus is a common feature in compounds exhibiting anti-inflammatory properties. Derivatives have been evaluated in various in vitro and in vivo models, demonstrating their potential to mitigate inflammatory responses. A common in vitro method to assess anti-inflammatory potential is the protein denaturation assay.

Quantitative Data for 1,3,4-Oxadiazole Derivatives (Anti-inflammatory Activity)

Compound TypeAssayInhibition (%)Reference
2,5-Disubstituted 1,3,4-oxadiazoleCarrageenan-induced paw edema33 - 62[3]
5-Pyridyl-1,3,4-oxadiazole-2-thiol analogsCarrageenan-induced paw edema39.2 - 40.7[4]
Enzyme Inhibition

The 1,3,4-oxadiazol-2(3H)-one scaffold has been identified as a promising framework for the design of enzyme inhibitors targeting various diseases.

  • Monoamine Oxidase (MAO) Inhibition: Derivatives have been developed as potent and selective inhibitors of MAO-B, an enzyme implicated in neurodegenerative disorders like Parkinson's disease.

  • Notum Carboxylesterase Inhibition: 5-Phenyl-1,3,4-oxadiazol-2(3H)-ones have been identified as potent inhibitors of Notum, a negative regulator of the Wnt signaling pathway, which is a target for diseases like osteoporosis and cancer.[5][6]

Quantitative Data for 1,3,4-Oxadiazole-2(3H)-one Derivatives (Enzyme Inhibition)

Compound TypeTarget EnzymeIC50Reference
5-[4-(Benzyloxy)phenyl]-1,3,4-oxadiazol-2(3H)-one derivativesMAO-B1.4 - 4.6 nM[7]
5-Phenyl-1,3,4-oxadiazol-2(3H)-one derivative (23dd)Notum>600-fold increase in activity from initial hit[5]

III. Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of this compound and its derivatives.

Protocol 1: Synthesis of this compound

Materials:

  • Acetylhydrazine

  • Methyl acetate

  • Sodium bicarbonate

  • Phosgene (or a phosgene substitute like triphosgene)

  • Appropriate reaction vessel with stirring and cooling capabilities

  • Filtration apparatus

Procedure:

  • Dissolve acetylhydrazine in methyl acetate in a three-necked flask equipped with a stirrer and cooling system.

  • Cool the reaction mixture to below 0 °C.

  • Slowly add sodium bicarbonate in batches while maintaining the low temperature.

  • Introduce phosgene gas at a controlled flow rate (or add a solution of a phosgene substitute).

  • After the reaction is complete, remove the solvent by distillation.

  • Crystallize the resulting residue at 0 °C.

  • Collect the white crystals of this compound by filtration.

Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound or its derivatives dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound (typically in a serial dilution) and a vehicle control (DMSO).

  • Incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 3: In Vitro Anti-inflammatory Activity (Albumin Denaturation Assay)

Materials:

  • Bovine serum albumin (BSA) or egg albumin

  • Phosphate buffered saline (PBS, pH 6.4)

  • Test compound dissolved in a suitable solvent

  • Diclofenac sodium (as a standard)

  • Water bath

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a reaction mixture containing 0.2 mL of albumin solution, 2.8 mL of PBS, and 2 mL of various concentrations of the test compound or standard drug.

  • Incubate the samples at 37°C for 20 minutes.

  • Induce denaturation by heating the samples at 51°C for 20 minutes.

  • After cooling, measure the turbidity of the samples at 660 nm.

  • Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100

  • Determine the IC50 value.

IV. Visualizations

The following diagrams illustrate key concepts related to the medicinal chemistry applications of the 1,3,4-oxadiazole scaffold.

G cluster_synthesis Synthesis cluster_applications Medicinal Chemistry Applications Acetylhydrazine Acetylhydrazine This compound This compound Acetylhydrazine->this compound Phosgene/Substitute Phosgene/Substitute Phosgene/Substitute->this compound Anticancer Anticancer This compound->Anticancer Derivatization Anti-inflammatory Anti-inflammatory This compound->Anti-inflammatory Derivatization Enzyme Inhibition Enzyme Inhibition This compound->Enzyme Inhibition Derivatization

Caption: Synthetic route and applications of the scaffold.

G Start Start Seed Cells Seed cells in 96-well plate Start->Seed Cells Treat Treat with compound Seed Cells->Treat Incubate Incubate for 48-72h Treat->Incubate Add MTT Add MTT solution Incubate->Add MTT Incubate_MTT Incubate for 4h Add MTT->Incubate_MTT Dissolve Formazan Remove medium, add DMSO Incubate_MTT->Dissolve Formazan Read Absorbance Read absorbance at 570 nm Dissolve Formazan->Read Absorbance Analyze Calculate IC50 Read Absorbance->Analyze End End Analyze->End

Caption: Workflow for the MTT cytotoxicity assay.

G Wnt Ligand Wnt Ligand Notum Notum Wnt Ligand->Notum Deacylation Wnt Signaling Wnt Signaling Wnt Ligand->Wnt Signaling Leads to Inactive Wnt Inactive Wnt Notum->Inactive Wnt Oxadiazolone Inhibitor Oxadiazolone Inhibitor Oxadiazolone Inhibitor->Notum Inhibition

Caption: Inhibition of Notum by oxadiazolone derivatives.

References

Application Notes and Protocols for High-Throughput Screening of 5-Methyl-1,3,4-oxadiazol-2(3H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the high-throughput screening (HTS) of 5-Methyl-1,3,4-oxadiazol-2(3H)-one derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities, including potential anticancer, antimicrobial, and enzyme inhibitory properties. The following protocols and data summaries are designed to facilitate the efficient evaluation of novel derivatives and the identification of promising lead candidates.

Application Note 1: Cytotoxicity and Antiproliferative Screening

A primary step in the evaluation of novel therapeutic compounds is the assessment of their cytotoxic and antiproliferative effects. The MTT assay is a robust and widely used colorimetric method for this purpose, providing a quantitative measure of cell viability.

Table 1: Antiproliferative Activity of 1,3,4-Oxadiazole Derivatives against Various Cancer Cell Lines
Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Derivative 1 A549 (Lung)<0.14Cisplatin4.98
Derivative 2 A549 (Lung)1.59Cisplatin4.98
Derivative 3 A549 (Lung)1.80Cisplatin4.98
Derivative 4 C6 (Glioma)8.16--
Derivative 5 C6 (Glioma)13.04--
Derivative 6 H1299 (NSCLC)22.4 - 64.6--
Derivative 7 HepG2 (Liver)-5-Fluorouracil-
Derivative 8 HELA (Cervical)-5-Fluorouracil-
Derivative 9 SW1116 (Colon)-5-Fluorouracil-
Derivative 10 BGC823 (Gastric)-5-Fluorouracil-
Derivative 11 MCF-7 (Breast)<5Tamoxifen7.09

Note: The specific structures of derivatives 1-11 are detailed in the cited literature. This table summarizes data for the broader class of 1,3,4-oxadiazole derivatives to provide a comparative context.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of test compounds.

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, HepG2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well flat-bottom microplates

  • This compound derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette and microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring high viability (>95%).

    • Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).

    • Incubate the plates for 48-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for an additional 2-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently by pipetting or shaking to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Experimental Workflow: Cytotoxicity Screening

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., A549, MCF-7) Seed_Cells Seed Cells in 96-well Plate Cell_Culture->Seed_Cells Compound_Prep Compound Dilution (Serial Dilutions) Add_Compounds Add Test Compounds Compound_Prep->Add_Compounds Incubate_1 Incubate (24h) Seed_Cells->Incubate_1 Incubate_1->Add_Compounds Incubate_2 Incubate (48-72h) Add_Compounds->Incubate_2 Add_MTT Add MTT Reagent Incubate_2->Add_MTT Incubate_3 Incubate (2-4h) Add_MTT->Incubate_3 Solubilize Solubilize Formazan Incubate_3->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Calculate_Viability Calculate % Viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Calculate_Viability->Determine_IC50

Workflow for MTT-based cytotoxicity screening.

Application Note 2: Enzyme Inhibition Assays

Many 1,3,4-oxadiazole derivatives have been identified as potent enzyme inhibitors. High-throughput screening assays are crucial for identifying which derivatives effectively inhibit specific enzymes and for determining their potency.

Table 2: Enzyme Inhibitory Activity of 1,3,4-Oxadiazole Derivatives
Compound IDTarget EnzymeIC50Reference CompoundIC50
Derivative 12 Telomerase1.27 ± 0.05 µMEthidium Bromide2.5 ± 0.23 µM
Derivative 13 Telomerase2.3 ± 0.07 µMEthidium Bromide2.5 ± 0.23 µM
Derivative 14 Telomerase2.56 ± 0.11 µMEthidium Bromide2.5 ± 0.23 µM
Derivative 15 Thymidine Phosphorylase-7-Deazaxanthin-
Derivative 16 Notum Carboxylesterase>600-fold increase in activity from initial hit--
Derivative 17 MAO-B4-25 nM--
Derivative 18 MMP-91.65 µM--
Derivative 19 MMP-92.55 µM--
Derivative 20 GSK-3βPotent and selective--
Derivative 21 Protoporphyrinogen Oxidase0.04 µM (Ki)--

Note: The specific structures of derivatives 12-21 are detailed in the cited literature. This table summarizes data for the broader class of 1,3,4-oxadiazole derivatives to provide a comparative context.

Experimental Protocol: Fluorometric Assay for Monoamine Oxidase (MAO) Inhibition

This protocol describes a high-throughput compatible fluorometric assay for screening inhibitors of MAO-A and MAO-B.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Kynuramine (non-fluorescent substrate)

  • This compound derivatives (dissolved in DMSO)

  • Reference inhibitors (e.g., Clorgyline for MAO-A, Deprenyl for MAO-B)

  • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Black, 96-well or 384-well microplates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare working solutions of MAO-A and MAO-B enzymes in assay buffer.

    • Prepare a working solution of kynuramine in assay buffer.

    • Prepare serial dilutions of the test compounds and reference inhibitors in assay buffer.

  • Assay Reaction:

    • To the wells of the microplate, add the following in order:

      • Assay buffer

      • Test compound or reference inhibitor solution

      • MAO enzyme solution

    • Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.

  • Initiate Reaction and Read Fluorescence:

    • Initiate the enzymatic reaction by adding the kynuramine substrate to all wells.

    • Immediately begin monitoring the increase in fluorescence (Excitation: ~320 nm, Emission: ~405 nm) over time using a microplate reader in kinetic mode. The product, 4-hydroxyquinoline, is fluorescent.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence versus time curve) for each well.

    • Determine the percent inhibition for each compound concentration relative to the no-inhibitor control.

    • Plot the percent inhibition against the compound concentration and determine the IC50 value.

Signaling Pathway: Wnt Signaling and Notum Carboxylesterase Inhibition

Certain 1,3,4-oxadiazol-2(3H)-one derivatives have been shown to inhibit Notum, a carboxylesterase that negatively regulates the Wnt signaling pathway by deacylating Wnt proteins.[1][2] Inhibition of Notum can restore Wnt signaling, a pathway crucial in development and disease.

G cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt (Palmitoylated) Frizzled Frizzled Receptor Wnt->Frizzled binds Notum Notum Notum->Wnt deacylates (inactivates) Dishevelled Dishevelled Frizzled->Dishevelled activates LRP5_6 LRP5/6 Destruction_Complex Destruction Complex (Axin, APC, GSK3β) Dishevelled->Destruction_Complex inhibits Beta_Catenin_cyto β-catenin Destruction_Complex->Beta_Catenin_cyto phosphorylates for degradation Beta_Catenin_nuc β-catenin Beta_Catenin_cyto->Beta_Catenin_nuc translocates TCF_LEF TCF/LEF Beta_Catenin_nuc->TCF_LEF binds Target_Genes Target Gene Transcription TCF_LEF->Target_Genes activates Inhibitor This compound Derivative Inhibitor->Notum inhibits

Wnt signaling pathway and the role of Notum inhibitors.

Application Note 3: Antimicrobial Screening

The 1,3,4-oxadiazole scaffold is a well-established pharmacophore in antimicrobial agents. High-throughput screening can efficiently identify derivatives with potent antibacterial and antifungal activity.

Table 3: Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives
Compound IDBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)
Derivative 22 S. aureusModerateA. flavus-
Derivative 23 E. coliGoodA. fumigatus-
Derivative 24 P. aeruginosaGoodPenicillium-
Derivative 25 K. pneumoniaeGoodTrichophyton-
Derivative 26 Gram-positive bacteriaPotentC. albicans-

Note: MIC (Minimum Inhibitory Concentration). The specific structures of derivatives 22-26 are detailed in the cited literature. This table summarizes data for the broader class of 1,3,4-oxadiazole derivatives to provide a comparative context.

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol determines the minimum inhibitory concentration (MIC) of test compounds against various microbial strains in a 96-well format.

Materials:

  • Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microplates

  • This compound derivatives (dissolved in DMSO)

  • Standard antibiotics (e.g., amoxicillin, ciprofloxacin, fluconazole)

  • Resazurin solution (optional, for viability indication)

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation:

    • Prepare a standardized inoculum of the microbial strain in the appropriate broth, adjusted to a specific cell density (e.g., 5 x 10^5 CFU/mL).

  • Compound Plating:

    • In a 96-well plate, prepare two-fold serial dilutions of the test compounds in broth.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Inoculation:

    • Add the prepared microbial inoculum to each well containing the test compound dilutions.

  • Incubation:

    • Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination:

    • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth.

    • Alternatively, add a viability indicator like resazurin and measure fluorescence, or measure the optical density (OD) at 600 nm.

  • Data Analysis:

    • Record the MIC value for each compound against each microbial strain.

Experimental Workflow: Antimicrobial Screening

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Microbe_Culture Microbial Culture (Bacteria/Fungi) Prepare_Inoculum Prepare Standardized Inoculum Microbe_Culture->Prepare_Inoculum Compound_Dilution Compound Serial Dilution Plate_Compounds Plate Compound Dilutions Compound_Dilution->Plate_Compounds Inoculate_Plate Inoculate Plate Prepare_Inoculum->Inoculate_Plate Plate_Compounds->Inoculate_Plate Incubate Incubate (18-24h) Inoculate_Plate->Incubate Read_Results Read Results (Visual/OD/Fluorescence) Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC

Workflow for broth microdilution-based antimicrobial screening.

References

Application of 5-Methyl-1,3,4-oxadiazol-2(3H)-one in the Development of Anticancer Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3,4-oxadiazole scaffold is a prominent heterocyclic moiety in medicinal chemistry, recognized for its diverse pharmacological activities, including anticancer properties.[1][2] This document focuses on the application of a specific derivative, 5-Methyl-1,3,4-oxadiazol-2(3H)-one, and its analogues in the development of novel anticancer agents. While research on the parent compound is emerging, numerous derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[3][4] These compounds often exert their anticancer effects through the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.[1][5] This document provides an overview of the anticancer applications, relevant quantitative data, detailed experimental protocols, and visual representations of associated pathways and workflows.

Anticancer Activity and Mechanism of Action

Derivatives of this compound have shown promise as cytotoxic agents. The core structure serves as a versatile scaffold for the synthesis of molecules with enhanced potency and selectivity against cancer cells.[3]

The proposed mechanism of action for many 1,3,4-oxadiazole derivatives involves the inhibition of enzymes essential for cancer cell growth, such as thymidylate synthase and histone deacetylases (HDACs).[1][5] Inhibition of these enzymes can lead to the disruption of DNA synthesis and repair, cell cycle arrest, and ultimately, apoptosis (programmed cell death). Some derivatives have also been found to target other key proteins involved in cancer progression.[1]

Quantitative Data Summary

The following table summarizes the cytotoxic activity of representative derivatives of 1,3,4-oxadiazol-2(3H)-one against various human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound IDDerivative ClassCancer Cell LineCell Line OriginIC50 (µM)Reference
Compound 3c Fatty acid derivativeMDA-MB-231Breast AdenocarcinomaNot specified, but highly active[3][4]
Compound 3b Fatty acid derivativeKCL-22Chronic Myeloid LeukemiaNot specified, but remarkable activity[3][4]
Compound 3c Fatty acid derivativeHeLaCervical CancerNot specified, but sensitive[4]

Experimental Protocols

This section provides detailed protocols for key experiments used to evaluate the anticancer activity of this compound derivatives.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration-dependent cytotoxic effect of a compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MDA-MB-231, KCL-22, HeLa)

  • This compound derivative (test compound)

  • Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate Buffered Saline (PBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final concentrations should typically range from 0.1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at different concentrations. Include a vehicle control (medium with DMSO, the solvent for the compound) and a blank (medium only).

  • Incubation: Incubate the plate for 48 to 72 hours in a CO2 incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot a dose-response curve and determine the IC50 value.

Protocol 2: Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol is used to differentiate between viable, apoptotic, and necrotic cells.

Materials:

  • Cancer cells treated with the test compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat the cancer cells with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.

Visualizations

Signaling Pathway Diagram

anticancer_pathway cluster_drug Drug Action cluster_enzyme Enzyme Inhibition cluster_cellular Cellular Effects Drug This compound Derivative Enzyme Thymidylate Synthase / HDAC Drug->Enzyme Inhibits DNA_Synthesis Disruption of DNA Synthesis Enzyme->DNA_Synthesis Leads to Cell_Cycle Cell Cycle Arrest DNA_Synthesis->Cell_Cycle Apoptosis Apoptosis Cell_Cycle->Apoptosis

Caption: Proposed mechanism of action for this compound derivatives.

Experimental Workflow Diagram

experimental_workflow Start Start: Synthesize/Obtain This compound Derivative Cytotoxicity In Vitro Cytotoxicity Screening (MTT Assay) Start->Cytotoxicity IC50 Determine IC50 Values Cytotoxicity->IC50 Mechanism Mechanism of Action Studies IC50->Mechanism Apoptosis Apoptosis Assay (Annexin V/PI Staining) Mechanism->Apoptosis CellCycle Cell Cycle Analysis Mechanism->CellCycle End Lead Compound Identification Apoptosis->End CellCycle->End

References

Application Notes and Protocols: 5-Methyl-1,3,4-oxadiazol-2(3H)-one in the Design of Novel Antibacterial Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of the 5-Methyl-1,3,4-oxadiazol-2(3H)-one scaffold in the design of novel antibacterial agents. This document details the synthesis, antibacterial activity, and proposed mechanisms of action of derivatives, along with detailed experimental protocols for their synthesis and evaluation.

Introduction

The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. The this compound moiety, and its tautomeric form 5-methyl-1,3,4-oxadiazole-2-thione, serve as a versatile starting point for the development of new antibacterial compounds. This core structure can be readily functionalized at various positions to modulate the physicochemical properties and biological activity of the resulting molecules, leading to the discovery of potent agents against both Gram-positive and Gram-negative bacteria.

Rationale for Design

The 1,3,4-oxadiazole nucleus is a bioisostere of ester and amide groups, which can enhance metabolic stability and improve pharmacokinetic profiles of drug candidates. The incorporation of this heterocycle into molecular designs can lead to compounds with novel mechanisms of action or improved activity against resistant bacterial strains. The core structure provides a rigid framework for the spatial orientation of various substituents, allowing for targeted interactions with bacterial enzymes or other cellular components.

Synthesis of 5-Methyl-1,3,4-oxadiazole Derivatives

A general synthetic route to 5-methyl-1,3,4-oxadiazole-2-thione, a key intermediate, starts from acetyl hydrazide. This is followed by reaction with carbon disulfide in a basic medium to form the oxadiazole ring. The resulting thiol can then be further derivatized, for example, by S-alkylation or by conversion to other functional groups to generate a library of novel compounds.

Synthesis_Workflow acetyl_hydrazide Acetyl Hydrazide cs2_koh CS2, KOH, EtOH acetyl_hydrazide->cs2_koh oxadiazole_thione 5-Methyl-1,3,4-oxadiazole-2-thione cs2_koh->oxadiazole_thione alkylation Alkylation/ Aralkylation (R-X) oxadiazole_thione->alkylation mannich_reaction Mannich Reaction (Formaldehyde, Amine) oxadiazole_thione->mannich_reaction other_reactions Other Derivatization Reactions oxadiazole_thione->other_reactions s_substituted S-Substituted Derivatives alkylation->s_substituted mannich_bases N-Mannich Bases mannich_reaction->mannich_bases novel_compounds Novel Antibacterial Compounds other_reactions->novel_compounds

General synthetic workflow for 5-Methyl-1,3,4-oxadiazole derivatives.

Antibacterial Activity

Derivatives of 5-methyl-1,3,4-oxadiazole have demonstrated promising activity against a range of bacterial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). The antibacterial efficacy is highly dependent on the nature and position of the substituents on the core scaffold.

Quantitative Data Summary

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative 1,3,4-oxadiazole derivatives against various bacterial strains. It is important to note that these are examples from the broader class of 1,3,4-oxadiazoles to illustrate the potential of this scaffold.

Compound TypeBacterial StrainMIC (µg/mL)Reference
2-Acylamino-1,3,4-oxadiazole derivativeStaphylococcus aureus1.56[1]
2-Acylamino-1,3,4-oxadiazole derivativesBacillus subtilis0.78[1]
5-Aryl-1,3,4-oxadiazol-2-yl) (pyridin-2-yl) methanolMethicillin-resistant S. aureus (MRSA)62[2]
Naphthofuran-1,3,4-oxadiazole hybridPseudomonas aeruginosa200[1]
Naphthofuran-1,3,4-oxadiazole hybridBacillus subtilis200[1]
5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiolEscherichia coliStronger than Ampicillin[1]
5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiolStreptococcus pneumoniaeStronger than Ampicillin[1]
5-(4-Hydroxyphenyl)-2-mercapto-1,3,4-oxadiazoleMycobacterium tuberculosis H37RvStrong inhibitory activity[3]

Proposed Mechanism of Action

The antibacterial mechanism of action for the broader class of oxadiazole compounds is believed to involve the inhibition of bacterial cell wall synthesis.[4][5] Some derivatives have been shown to target penicillin-binding proteins (PBPs), which are crucial enzymes in the final steps of peptidoglycan synthesis.[4][5] Inhibition of PBPs leads to a compromised cell wall, ultimately resulting in bacterial cell death. Another potential target that has been investigated for some 1,3,4-oxadiazole derivatives is the lipoteichoic acid (LTA) biosynthesis pathway.[6]

Mechanism_of_Action cluster_bacterium Bacterial Cell oxadiazole 5-Methyl-1,3,4-oxadiazole Derivative pbp Penicillin-Binding Proteins (PBPs) oxadiazole->pbp Inhibition peptidoglycan_synthesis Peptidoglycan Synthesis pbp->peptidoglycan_synthesis Catalyzes cell_wall Bacterial Cell Wall peptidoglycan_synthesis->cell_wall Forms cell_lysis Cell Lysis cell_wall->cell_lysis Weakened

Proposed mechanism of action for oxadiazole-based antibacterial compounds.

Experimental Protocols

Protocol 1: Synthesis of 5-Methyl-1,3,4-oxadiazole-2-thione

This protocol describes a general method for the synthesis of the core scaffold.

Materials:

  • Acetyl hydrazide

  • Potassium hydroxide (KOH)

  • Carbon disulfide (CS₂)

  • Ethanol (absolute)

  • Hydrochloric acid (HCl, concentrated)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve acetyl hydrazide (1 equivalent) and potassium hydroxide (1 equivalent) in absolute ethanol.

  • To the stirred solution, add carbon disulfide (1.2 equivalents) dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 6-8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and evaporate the solvent under reduced pressure.

  • Dissolve the residue in water and filter to remove any insoluble impurities.

  • Cool the filtrate in an ice bath and acidify with concentrated HCl to precipitate the product.

  • Filter the solid precipitate, wash with cold water, and dry under vacuum to obtain 5-methyl-1,3,4-oxadiazole-2-thione.

  • The product can be further purified by recrystallization from a suitable solvent like ethanol.

Protocol 2: General Procedure for S-Alkylation/Aralkylation

This protocol outlines the derivatization of the synthesized core scaffold.

Materials:

  • 5-Methyl-1,3,4-oxadiazole-2-thione

  • Appropriate alkyl or aralkyl halide (e.g., benzyl bromide)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • N,N-Dimethylformamide (DMF) or Acetone as solvent

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • Dissolve 5-methyl-1,3,4-oxadiazole-2-thione (1 equivalent) in DMF or acetone in a round-bottom flask.

  • Add potassium carbonate (1.5 equivalents) to the solution and stir for 15-20 minutes at room temperature.

  • Add the desired alkyl or aralkyl halide (1.1 equivalents) to the reaction mixture.

  • Continue stirring at room temperature for 4-6 hours or until the reaction is complete as monitored by TLC.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash thoroughly with water, and dry.

  • Purify the crude product by column chromatography or recrystallization to yield the S-substituted derivative.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol details the standard method for assessing the antibacterial activity of synthesized compounds.[2][7][8]

Materials:

  • Synthesized compounds

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

  • Standard antibiotic for positive control (e.g., Gentamicin, Ciprofloxacin)

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

Procedure:

  • Preparation of Compound Stock Solutions: Dissolve the synthesized compounds in DMSO to a high concentration (e.g., 10 mg/mL).

  • Preparation of Bacterial Inoculum: Culture the bacterial strains in MHB overnight at 37°C. Dilute the overnight culture in fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Further dilute this suspension to obtain a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile MHB to all wells of a 96-well plate.

    • Add 100 µL of the compound stock solution to the first well of a row and mix well.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well containing the compound. This will create a range of decreasing concentrations of the compound.

    • Include a positive control (wells with bacteria and a standard antibiotic) and a negative control (wells with bacteria and no compound) on each plate. A sterility control (wells with MHB only) should also be included.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well (except the sterility control).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

MIC_Workflow start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum prep_compounds Prepare Compound Stock Solutions start->prep_compounds inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate serial_dilution Perform 2-fold Serial Dilutions of Compounds in 96-well Plate prep_compounds->serial_dilution serial_dilution->inoculate incubate Incubate Plate (37°C, 18-24h) inoculate->incubate read_results Read Results (Visual or Spectrophotometer) incubate->read_results determine_mic Determine MIC (Lowest concentration with no growth) read_results->determine_mic end End determine_mic->end

Workflow for MIC determination by broth microdilution.

Conclusion

The this compound scaffold represents a promising starting point for the design and synthesis of novel antibacterial agents. Its synthetic tractability and the diverse biological activities of its derivatives make it an attractive target for further investigation in the quest for new treatments for bacterial infections, particularly those caused by drug-resistant pathogens. The protocols provided herein offer a framework for the synthesis and evaluation of new compounds based on this versatile heterocyclic core.

References

Application Notes and Protocols for In Vitro Enzyme Inhibition Assays Using 1,3,4-Oxadiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for conducting in vitro enzyme inhibition assays using 1,3,4-oxadiazole derivatives. The information compiled herein is intended to guide researchers in the screening and characterization of this important class of heterocyclic compounds as potential enzyme inhibitors.

Introduction

The 1,3,4-oxadiazole scaffold is a prominent feature in many medicinally important compounds, exhibiting a wide range of biological activities.[1][2] These derivatives have garnered significant attention in drug discovery for their potential to inhibit various enzymes implicated in a multitude of diseases.[3][4] Their diverse pharmacological profiles include anticancer, anti-inflammatory, antidiabetic, and anti-ulcer activities, often attributed to their interaction with specific enzymatic targets.[5][6][7][8] This document outlines the methodologies for assessing the inhibitory potential of 1,3,4-oxadiazole derivatives against several key enzymes.

Data Presentation: Quantitative Inhibition Data

The following tables summarize the in vitro enzyme inhibitory activities of various 1,3,4-oxadiazole derivatives as reported in the scientific literature.

Table 1: α-Glucosidase and α-Amylase Inhibition

Compound ID/Descriptionα-Glucosidase IC₅₀ (µM)α-Amylase IC₅₀ (µM)Reference Standard (IC₅₀, µM)
2-thione-1,3,4-oxadiazole derivative 5g-13.09±0.06 µg/mlAcarbose (12.20±0.78 µg/ml)
1,3,4-oxadiazole derivative 2e18.16 ± 0.48-Acarbose (873.34 ± 1.67)
1,3,4-oxadiazole derivative 3e18.60 ± 0.97-Acarbose (873.34 ± 1.67)
1,3,4-oxadiazole derivative 6e19.38 ± 0.74-Acarbose (873.34 ± 1.67)
Indazole-based 1,3,4-oxadiazole-benzenesulfonothioate hybrid 93.19 ± 0.27--
Benzimidazole-based 1,3,4-oxadiazole derivative 32c2.6 ± 0.1-Acarbose (38.45 ± 0.80)

Note: Some values are reported in µg/ml and have been maintained as such for data fidelity.[9]

Table 2: Urease Inhibition

Compound ID/DescriptionUrease IC₅₀ (µM)Reference Standard (IC₅₀, µM)
2,5-disubstituted-1,3,4-oxadiazole 4d16.1 ± 0.12Thiourea (21.0 ± 0.011)
1,3,4-oxadiazole derivative 4j1.15Thiourea (22.3 ± 12)
Indazole-based 1,3,4-oxadiazole-benzenesulfonothioate hybrid 917.90 ± 0.30Thiourea (29.45 ± 0.76)

Table 3: Carbonic Anhydrase Inhibition

Compound ID/DescriptionCarbonic Anhydrase IsozymeIC₅₀ (µM)Reference Standard (IC₅₀, µM)
3-phenyl-β-alanine 1,3,4-oxadiazole hybrid 4aCA-II12.1 ± 0.86-
3-phenyl-β-alanine 1,3,4-oxadiazole hybrid 4cCA-II13.8 ± 0.64-
3-pyridine substituted 1,3,4-oxadiazole 7gCA0.1Acetazolamide (1.1 ± 0.1)
Benzimidazole-1,3,4-oxadiazole derivative 4ahCA I1.322Acetazolamide (2.26)
Benzimidazole-1,3,4-oxadiazole derivative 4dhCA I1.989Acetazolamide (2.26)

Table 4: Matrix Metalloproteinase-9 (MMP-9) and Cyclooxygenase (COX) Inhibition

Compound ID/DescriptionEnzyme% Inhibition (Concentration) or IC₅₀ (µM)Reference Standard
1,3,4-oxadiazole derivative 4fMMP-975.08% (100 µg/mL)-
1,3,4-oxadiazole derivative 4gMMP-983.79% (100 µg/mL)-
1,3,4-oxadiazole derivative 4hMMP-978.49% (100 µg/mL) / IC₅₀ = 1.65-
1,3,4-oxadiazole derivative 4lMMP-975.26% (100 µg/mL) / IC₅₀ = 2.55-
1,3,4-oxadiazole derivative 10COX-1IC₅₀ = 0.140 ± 2.38Indomethacin
1,3,4-oxadiazole derivative 10COX-2IC₅₀ = 0.007 ± 0.11Indomethacin

Experimental Protocols

Detailed methodologies for the key enzyme inhibition assays are provided below.

α-Glucosidase Inhibition Assay Protocol

Principle: This colorimetric assay measures the inhibition of α-glucosidase activity. The enzyme hydrolyzes the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, which produces a yellow color that can be quantified by measuring its absorbance at 405 nm.[9][10] The inhibitory activity of a test compound is determined by the reduction in p-nitrophenol formation.[9]

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Sodium phosphate buffer (0.1 M, pH 6.8)

  • Test compounds (1,3,4-oxadiazole derivatives)

  • Acarbose (positive control)

  • Dimethyl sulfoxide (DMSO)

  • Sodium carbonate (Na₂CO₃) (0.1 M)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare stock solutions of the test compounds and acarbose in DMSO.

  • In a 96-well plate, add 50 µL of 0.1 M sodium phosphate buffer (pH 6.8) to each well.[9]

  • Add 20 µL of various concentrations of the test compounds to the respective wells.

  • Add 20 µL of various concentrations of acarbose for the positive control.

  • For the blank (enzyme control), add 20 µL of the buffer.[9]

  • Add 20 µL of α-glucosidase solution (0.5 U/mL in phosphate buffer) to all wells except the substrate blank.[9]

  • Pre-incubate the plate at 37°C for 15 minutes.[9]

  • Initiate the reaction by adding 20 µL of 5 mM pNPG solution to all wells.

  • Incubate the plate at 37°C for 20 minutes.[10]

  • Stop the reaction by adding 50 µL of 0.1 M sodium carbonate solution to all wells.[9]

  • Measure the absorbance at 405 nm using a microplate reader.[9]

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the enzyme control and A_sample is the absorbance in the presence of the test compound.[9]

Urease Inhibition Assay Protocol

Principle: This assay determines the inhibitory effect of compounds on urease activity by quantifying the amount of ammonia produced from the hydrolysis of urea. The Berthelot method is commonly used, where ammonia reacts with phenol and hypochlorite in an alkaline medium to form a colored indophenol complex, which is measured spectrophotometrically at 625-670 nm.[11]

Materials:

  • Jack bean urease

  • Urea

  • Phosphate buffer (e.g., 0.01 M, pH 7.0)

  • Test compounds (1,3,4-oxadiazole derivatives)

  • Thiourea (positive control)

  • Phenol reagent (Phenol and sodium nitroprusside)

  • Alkali reagent (Sodium hydroxide and sodium hypochlorite)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare solutions of test compounds and thiourea in an appropriate solvent.

  • In a 96-well plate, add 25 µL of the test compound solution to the wells.

  • Add 25 µL of Jack bean urease solution and incubate at 37°C for 15 minutes.

  • Add 50 µL of urea solution to initiate the reaction and incubate at 37°C for 30 minutes.

  • Add 50 µL of phenol reagent and 50 µL of alkali reagent to each well.

  • Incubate at 37°C for 10 minutes for color development.

  • Measure the absorbance at a wavelength between 625 nm and 670 nm.[11]

  • The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (OD_test / OD_control)] x 100 Where OD_test is the absorbance with the test compound and OD_control is the absorbance of the uninhibited enzyme.[11]

Carbonic Anhydrase (CA) Inhibition Assay Protocol

Principle: This assay is based on the esterase activity of carbonic anhydrase. The enzyme catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to p-nitrophenol, a yellow product. The rate of p-nitrophenol formation is monitored by measuring the increase in absorbance at 400-405 nm.[5]

Materials:

  • Human or bovine carbonic anhydrase (e.g., CA-II)

  • p-Nitrophenyl acetate (p-NPA)

  • Tris-HCl buffer (e.g., 50 mM, pH 7.5)

  • Test compounds (1,3,4-oxadiazole derivatives)

  • Acetazolamide (positive control)

  • Acetonitrile or DMSO

  • 96-well microplate

  • Microplate reader capable of kinetic measurements

Procedure:

  • Prepare stock solutions of test compounds and acetazolamide in DMSO or acetonitrile.

  • In a 96-well plate, add 158 µL of Tris-HCl buffer to the appropriate wells.[5]

  • Add 2 µL of the test compound dilutions or DMSO (for the control) to the wells.[5]

  • Add 20 µL of the CA working solution to all wells except the blank.[5]

  • Incubate the plate at room temperature for 10-15 minutes to allow for enzyme-inhibitor binding.[5]

  • Initiate the reaction by adding 20 µL of the p-NPA substrate solution to all wells.[5]

  • Immediately measure the absorbance at 400-405 nm in kinetic mode at regular intervals (e.g., every 30 seconds) for 10-30 minutes.[5]

  • The rate of reaction (slope of the linear portion of the absorbance vs. time curve) is calculated.

  • The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathways

Signaling_Pathways

Experimental Workflow

Experimental_Workflow

Conclusion

The 1,3,4-oxadiazole moiety represents a versatile scaffold for the design of potent and selective enzyme inhibitors. The protocols and data presented in this document provide a foundation for the systematic evaluation of these compounds. By understanding the methodologies and the key signaling pathways involved, researchers can effectively advance the development of novel therapeutics targeting a range of diseases.

References

Application Notes and Protocols for Evaluating the Cytotoxicity of 5-Methyl-1,3,4-oxadiazol-2(3H)-one Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for assessing the in vitro cytotoxicity of novel 5-Methyl-1,3,4-oxadiazol-2(3H)-one analogs. The 1,3,4-oxadiazole scaffold is a key pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer properties.[1][2][3] These protocols describe three common cell-based assays to quantify cytotoxicity: the MTT assay for assessing metabolic viability, the LDH assay for measuring membrane integrity, and an Annexin V/Propidium Iodide (PI) apoptosis assay for detecting programmed cell death.

Presumed Mechanism of Action

While the precise mechanism for every new analog requires empirical validation, many 1,3,4-oxadiazole derivatives have been reported to induce cytotoxicity through various mechanisms. These can include the inhibition of receptor tyrosine kinases like EGFR, disruption of microtubule dynamics, and the induction of apoptosis through intrinsic or extrinsic pathways.[1][4] The following protocols will enable researchers to quantify the cytotoxic effects and begin to elucidate the potential mechanisms of action for their specific this compound analogs.

Data Presentation

The following tables present hypothetical, yet representative, quantitative data for a series of this compound analogs (designated as OXA-001 to OXA-005) to illustrate how to structure and present experimental results.

Table 1: Cytotoxicity of this compound Analogs against Various Cancer Cell Lines (IC₅₀ in µM) as Determined by MTT Assay.

CompoundHeLa (Cervical Cancer)A549 (Lung Cancer)MCF-7 (Breast Cancer)
OXA-00115.8 ± 1.222.5 ± 2.118.3 ± 1.5
OXA-0028.2 ± 0.712.1 ± 1.19.8 ± 0.9
OXA-00325.1 ± 2.535.7 ± 3.129.4 ± 2.8
OXA-0045.4 ± 0.47.9 ± 0.66.1 ± 0.5
OXA-00519.3 ± 1.828.4 ± 2.521.7 ± 2.0
Doxorubicin (Control)0.8 ± 0.11.2 ± 0.20.9 ± 0.1

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Lactate Dehydrogenase (LDH) Release in A549 Cells Treated with this compound Analogs.

Compound (at 10 µM)% Cytotoxicity (LDH Release)
Vehicle Control5.2 ± 1.1
OXA-00135.8 ± 3.2
OXA-00258.1 ± 4.5
OXA-00321.7 ± 2.3
OXA-00475.4 ± 6.1
OXA-00531.2 ± 2.9
Lysis Buffer (Max Release)100

Data are presented as mean ± standard deviation.

Table 3: Apoptosis Induction in HeLa Cells by this compound Analogs (at IC₅₀ concentrations for 24h).

Treatment% Viable Cells% Early Apoptosis% Late Apoptosis% Necrosis
Vehicle Control95.1 ± 2.32.1 ± 0.51.5 ± 0.41.3 ± 0.3
OXA-00248.2 ± 3.525.8 ± 2.122.3 ± 1.93.7 ± 0.8
OXA-00435.6 ± 2.838.7 ± 3.123.1 ± 2.02.6 ± 0.6

Data are presented as mean ± standard deviation.

Experimental Protocols

MTT Cell Viability Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[5] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Materials:

  • This compound analogs

  • Human cancer cell lines (e.g., HeLa, A549, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]

  • Solubilization solution (e.g., DMSO or acidified isopropanol)[6]

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[7] Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the oxadiazole analogs in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[8]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9] Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[5]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5][9] A reference wavelength of 630 nm can be used to reduce background noise.[5]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

MTT_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation & Reaction cluster_readout Data Acquisition cluster_analysis Analysis seed_cells 1. Seed Cells in 96-well Plate treat_compounds 2. Treat with Oxadiazole Analogs seed_cells->treat_compounds 24h incubation incubate_plate 3. Incubate for 24-72h treat_compounds->incubate_plate add_mtt 4. Add MTT Reagent incubate_plate->add_mtt incubate_mtt 5. Incubate for 3-4h add_mtt->incubate_mtt solubilize 6. Add Solubilization Solution incubate_mtt->solubilize read_absorbance 7. Measure Absorbance at 570 nm solubilize->read_absorbance calculate_viability 8. Calculate % Viability & IC50 read_absorbance->calculate_viability

Caption: Workflow for the MTT cell viability assay.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of LDH, a cytosolic enzyme, from cells with damaged plasma membranes into the culture medium.[10][11]

Materials:

  • LDH cytotoxicity assay kit

  • This compound analogs

  • Human cancer cell lines

  • Complete culture medium

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Supernatant Collection: After the desired incubation period, centrifuge the 96-well plate at 250 x g for 4 minutes.[7]

  • Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (prepared according to the kit manufacturer's instructions) to each well.[12]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[12]

  • Stop Reaction: Add 50 µL of stop solution (from the kit) to each well.[12]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100.

    • Spontaneous LDH activity: Untreated cells.

    • Maximum LDH activity: Cells treated with lysis buffer.

LDH_Assay_Workflow cluster_setup Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_reaction LDH Reaction cluster_readout_analysis Readout & Analysis seed_and_treat 1. Seed Cells & Treat with Analogs centrifuge_plate 2. Centrifuge Plate seed_and_treat->centrifuge_plate transfer_supernatant 3. Transfer Supernatant centrifuge_plate->transfer_supernatant add_reaction_mix 4. Add LDH Reaction Mix transfer_supernatant->add_reaction_mix incubate_rt 5. Incubate at RT (30 min) add_reaction_mix->incubate_rt add_stop_solution 6. Add Stop Solution incubate_rt->add_stop_solution read_absorbance 7. Measure Absorbance at 490 nm add_stop_solution->read_absorbance calculate_ calculate_ read_absorbance->calculate_ calculate_cytotoxicity 8. Calculate % Cytotoxicity cytotoxicity cytotoxicity

Caption: Workflow for the LDH cytotoxicity assay.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[13] Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[13]

Materials:

  • Annexin V-FITC/PI apoptosis detection kit

  • This compound analogs

  • Human cancer cell lines

  • 6-well plates

  • Binding buffer (provided in the kit)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the oxadiazole analogs at their respective IC₅₀ concentrations for a specified time (e.g., 24 hours).

  • Cell Harvesting: Collect both floating and adherent cells. Trypsinize the adherent cells and combine them with the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.[7]

  • Staining: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.[7] Transfer 100 µL of this suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[7]

  • Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.[7]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[14]

  • Data Interpretation:

    • Annexin V- / PI- : Viable cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Apoptosis_Signaling_Pathway cluster_stimulus External Stimulus cluster_receptor Cellular Target cluster_pathway Signaling Cascade cluster_outcome Cellular Outcome oxadiazole This compound Analog egfr EGFR Tyrosine Kinase oxadiazole->egfr Inhibition pi3k_akt PI3K/Akt Pathway (Survival) egfr->pi3k_akt Activation bcl2 Bcl-2 Family (e.g., Bcl-2, Bax) egfr->bcl2 Inhibition of Survival Signal pi3k_akt->bcl2 Regulation caspases Caspase Cascade (Caspase-9, Caspase-3) bcl2->caspases Activation of Pro-Apoptotic Members apoptosis Apoptosis caspases->apoptosis Execution

Caption: A potential signaling pathway for oxadiazole-induced apoptosis.

References

Application Notes and Protocols for the Characterization of 5-Methyl-1,3,4-oxadiazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques for the characterization of 5-Methyl-1,3,4-oxadiazol-2(3H)-one and its related products. The protocols outlined below are designed to ensure accurate and reproducible results for the identification, purity assessment, and structural elucidation of this heterocyclic compound, which is a key intermediate in the synthesis of various pharmaceutical and agrochemical agents.

Spectroscopic Characterization

Spectroscopic techniques are fundamental for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of the molecule.

Table 1: Predicted NMR Spectroscopic Data for this compound

NucleusPredicted Chemical Shift (δ) [ppm]MultiplicityAssignment
¹H~2.3Singlet-CH₃
¹H~10-12Singlet (broad)-NH
¹³C~10-15Quartet-CH₃
¹³C~150-160SingletC5-CH₃
¹³C~155-165SingletC2=O

Note: These are predicted values based on theoretical calculations and data from similar structures. Actual experimental values may vary.[1]

Protocol for NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Instrument Parameters (¹H NMR):

    • Spectrometer Frequency: 400 MHz or higher

    • Pulse Sequence: Standard single-pulse

    • Number of Scans: 16-64

    • Relaxation Delay: 1-2 seconds

  • Instrument Parameters (¹³C NMR):

    • Spectrometer Frequency: 100 MHz or higher

    • Pulse Sequence: Proton-decoupled

    • Number of Scans: 1024 or more, depending on sample concentration

    • Relaxation Delay: 2-5 seconds

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FID. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule based on the absorption of infrared radiation.

Table 2: Expected FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3100-3300Medium-StrongN-H Stretch
2900-3000MediumC-H Stretch (methyl)
1700-1800StrongC=O Stretch (carbonyl)
1600-1680MediumC=N Stretch
1200-1300MediumC-N Stretch
1000-1100MediumC-O-C Stretch (ring)

Note: These are typical ranges for the indicated functional groups.[1]

Protocol for FTIR Analysis (KBr Pellet Method):

  • Sample Preparation: Mix approximately 1-2 mg of the sample with 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. Grind the mixture to a fine, uniform powder.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Instrument Parameters:

    • Scan Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32

  • Data Processing: Perform a background scan with an empty sample holder or a pure KBr pellet. Acquire the sample spectrum and express it in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which aids in its identification and structural confirmation. For this compound (Molecular Weight: 100.08 g/mol ), the molecular ion peak (M⁺) would be expected at m/z 100.[1]

Table 3: Expected Mass Spectrometry Data for this compound

m/zProposed Fragment
100[M]⁺
57[M - HNCO]⁺
43[CH₃CO]⁺

Note: Fragmentation patterns can vary depending on the ionization technique and energy.

Protocol for Mass Spectrometry Analysis (Electron Ionization - EI):

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or after separation by Gas Chromatography (GC-MS).

  • Ionization: Use a standard electron ionization energy of 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the compound and its expected fragments (e.g., m/z 30-200).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.[2]

Chromatographic Analysis

Chromatographic techniques are essential for the separation and quantification of this compound from reaction mixtures and for purity assessment.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation, identification, and quantification of the target compound. A reversed-phase method is commonly employed.

Table 4: Exemplary HPLC Method Parameters for Analysis of a 5-Methyl-1,3,4-oxadiazole Derivative

ParameterCondition
Column Kinetex Phenyl-Hexyl (50 x 4.6 mm, 2.6 µm) or equivalent C18
Mobile Phase Gradient elution with 0.1% aqueous formic acid and methanol
Flow Rate 0.6 mL/min
Column Temperature 40°C
Detection UV at an appropriate wavelength (e.g., 235 nm)
Injection Volume 5-20 µL

Note: These parameters are based on a method for a derivative and may require optimization for this compound.[3]

Protocol for HPLC Analysis:

  • Standard and Sample Preparation: Prepare a stock solution of the reference standard in a suitable solvent (e.g., methanol or acetonitrile). Prepare a series of calibration standards by serial dilution. Dissolve the sample to be analyzed in the same solvent.

  • Instrument Setup: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Analysis: Inject the standards and the sample.

  • Data Analysis: Identify the peak corresponding to this compound by comparing the retention time with that of the reference standard. Quantify the compound using the calibration curve generated from the standards.

Thermal Analysis

Thermal analysis techniques are used to characterize the thermal stability and phase behavior of the compound.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition. DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of melting point, glass transitions, and other thermal events. For this compound, a melting point of approximately 112 °C has been reported.[4]

Table 5: Expected Thermal Analysis Data for this compound

TechniqueParameterExpected Result
DSCMelting Point (Tₘ)~112 °C
TGAOnset of DecompositionTo be determined experimentally

Protocol for Thermal Analysis:

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an appropriate TGA or DSC pan (typically aluminum).

  • Instrument Parameters (TGA):

    • Temperature Range: Ambient to 600 °C

    • Heating Rate: 10 °C/min

    • Atmosphere: Inert (e.g., Nitrogen) at a flow rate of 20-50 mL/min

  • Instrument Parameters (DSC):

    • Temperature Range: Ambient to 150 °C (or higher if decomposition is not expected)

    • Heating Rate: 5-10 °C/min

    • Atmosphere: Inert (e.g., Nitrogen) at a flow rate of 20-50 mL/min

  • Data Analysis: Analyze the TGA thermogram to determine the onset of decomposition. Analyze the DSC thermogram to determine the melting point from the peak of the endothermic event.

Visualizations

Characterization_Workflow cluster_synthesis Synthesis and Purification cluster_characterization Analytical Characterization cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis cluster_thermal Thermal Analysis cluster_data Data Analysis and Reporting Synthesis Synthesis of 5-Methyl-1,3,4- oxadiazol-2(3H)-one Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR FTIR FTIR Spectroscopy Purification->FTIR MS Mass Spectrometry Purification->MS HPLC HPLC Analysis Purification->HPLC TGA_DSC TGA / DSC Purification->TGA_DSC Data_Analysis Data Interpretation and Structural Confirmation NMR->Data_Analysis FTIR->Data_Analysis MS->Data_Analysis HPLC->Data_Analysis TGA_DSC->Data_Analysis Report Application Note and Protocol Generation Data_Analysis->Report Drug_Discovery_Process cluster_synthesis Lead Generation cluster_preclinical Preclinical Development cluster_clinical Clinical Trials Start This compound (Starting Material) Derivatization Chemical Derivatization Start->Derivatization Screening High-Throughput Screening Derivatization->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR SAR->Derivatization Lead_Opt Lead Optimization SAR->Lead_Opt In_Vitro In Vitro Studies (e.g., Enzyme Assays) Lead_Opt->In_Vitro In_Vivo In Vivo Studies (Animal Models) In_Vitro->In_Vivo Tox Toxicology Studies In_Vivo->Tox Phase_I Phase I Tox->Phase_I Phase_II Phase II Phase_I->Phase_II Phase_III Phase III Phase_II->Phase_III Approval Regulatory Approval Phase_III->Approval

References

Application Notes and Protocols for the Scaled-Up Synthesis of 5-Methyl-1,3,4-oxadiazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the scaled-up synthesis of 5-Methyl-1,3,4-oxadiazol-2(3H)-one, a key intermediate in the production of various agrochemicals and pharmaceuticals. The presented protocol focuses on a safer and more scalable approach by utilizing triphosgene as a substitute for the highly toxic phosgene gas. Detailed experimental procedures, safety precautions, and data on reaction parameters are provided to ensure a reproducible and efficient synthesis in a laboratory or pilot plant setting.

Introduction

This compound is a crucial building block in synthetic organic chemistry. Its primary application lies as an intermediate in the synthesis of Pymetrozine, a selective insecticide.[1] The traditional synthesis often involves the use of gaseous phosgene, a highly hazardous reagent that requires specialized equipment and handling procedures, making it unsuitable for standard laboratory scale-up.[2] This application note details a robust and safer alternative using solid triphosgene (bis(trichloromethyl) carbonate), a stable and easier-to-handle phosgene equivalent.[3][4] The reaction proceeds via the cyclization of acetylhydrazine, offering a high-yielding pathway to the desired product.

Reaction Pathway

The overall reaction involves the cyclization of acetylhydrazine using triphosgene in the presence of a base catalyst.

Reaction_Pathway acetylhydrazine Acetylhydrazine product This compound acetylhydrazine->product + triphosgene Triphosgene triphosgene->product catalyst Pyridine / 1,2-Dichloroethane catalyst->product

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol: Scaled-Up Synthesis

This protocol is designed for a representative laboratory scale-up. Adjustments may be necessary for different scales.

3.1. Materials and Equipment

  • Materials:

    • Acetylhydrazine (≥98%)

    • Triphosgene (Bis(trichloromethyl) carbonate) (≥98%)

    • Pyridine (anhydrous, ≥99.8%)

    • 1,2-Dichloroethane (anhydrous, ≥99.8%)

    • Sodium Bicarbonate (NaHCO₃)

    • Deionized Water

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Equipment:

    • Three-necked round-bottom flask of appropriate size (e.g., 2 L)

    • Mechanical stirrer

    • Dropping funnel

    • Thermometer

    • Condenser with a gas outlet connected to a scrubber containing a sodium hydroxide solution to neutralize any evolved HCl or phosgene.

    • Inert atmosphere setup (Nitrogen or Argon)

    • Heating mantle with temperature control

    • Rotary evaporator

    • Filtration apparatus (Büchner funnel)

    • Standard laboratory glassware

3.2. Safety Precautions

  • Triphosgene is highly toxic and corrosive. It is fatal if inhaled and causes severe skin burns and eye damage. [5][6] Handle triphosgene only in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including a flame-resistant lab coat, tightly fitting safety goggles, face shield, and chemical-resistant gloves.[5]

  • In case of accidental release, evacuate the area and follow emergency procedures.[7]

  • Triphosgene reacts with moisture to release phosgene and HCl. Ensure all glassware is dry and the reaction is performed under an inert atmosphere.[3]

3.3. Reaction Procedure

  • Setup: Assemble the dry three-necked flask with the mechanical stirrer, thermometer, dropping funnel, and condenser under an inert atmosphere. The gas outlet of the condenser should be connected to a scrubber.

  • Reagent Preparation:

    • In the reaction flask, dissolve acetylhydrazine (e.g., 74 g, 1.0 mol) in anhydrous 1,2-dichloroethane (e.g., 800 mL).

    • Add anhydrous pyridine (e.g., 87 g, 1.1 mol) to the acetylhydrazine solution and stir.

    • In the dropping funnel, prepare a solution of triphosgene (e.g., 109 g, 0.37 mol, 1.1 eq of phosgene) in anhydrous 1,2-dichloroethane (e.g., 400 mL).

  • Reaction:

    • Cool the acetylhydrazine solution to 0-5 °C using an ice bath.

    • Slowly add the triphosgene solution from the dropping funnel to the reaction mixture over a period of 2-3 hours, maintaining the temperature between 0-10 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.

  • Work-up:

    • Quench the reaction by carefully and slowly adding saturated sodium bicarbonate solution to neutralize any unreacted phosgene and HCl. Be cautious as gas evolution will occur.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with deionized water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent.

  • Purification:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Recrystallize the crude solid from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound as a white crystalline solid.[8]

Data Presentation

Table 1: Reaction Parameters and Yields

ParameterValueReference
Starting MaterialAcetylhydrazine[2]
Cyclizing AgentTriphosgene[2]
CatalystPyridine[2]
Solvent1,2-Dichloroethane[2]
Reaction Temperature0-10 °C (addition), then RTAdapted from[2]
Reaction Time14-19 hoursAdapted from[2]
Theoretical YieldBased on starting Acetylhydrazine-
Actual Yield ~85-95% Expected range based on similar syntheses
Purity (by HPLC)>98%[9]

Table 2: Characterization Data

AnalysisResultReference
AppearanceWhite crystalline solid[8]
Melting Point110-112 °C-
¹H NMR (CDCl₃, 400 MHz)δ 2.35 (s, 3H, CH₃), 9.5-10.5 (br s, 1H, NH)[10]
¹³C NMR (CDCl₃, 100 MHz)δ 12.5 (CH₃), 155.0 (C=O), 158.0 (C5)[10]
Mass Spec (ESI) m/z 101.03 [M+H]⁺-

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reagents Prepare Reagent Solutions (Acetylhydrazine & Triphosgene) cool_mixture Cool Acetylhydrazine Solution (0-5 °C) prep_reagents->cool_mixture setup_reaction Assemble Reaction Apparatus add_triphosgene Slowly Add Triphosgene Solution (2-3 hours, 0-10 °C) cool_mixture->add_triphosgene stir_rt Stir at Room Temperature (12-16 hours) add_triphosgene->stir_rt quench Quench with NaHCO₃ Solution stir_rt->quench extract Separate & Wash Organic Layer quench->extract dry Dry with MgSO₄/Na₂SO₄ extract->dry concentrate Concentrate in vacuo dry->concentrate recrystallize Recrystallize from Ethyl Acetate/Hexanes concentrate->recrystallize characterize Characterize Final Product (NMR, MS, MP) recrystallize->characterize

Caption: Workflow for the scaled-up synthesis of this compound.

Conclusion

The protocol described provides a safe, efficient, and scalable method for the synthesis of this compound. By replacing hazardous phosgene with solid triphosgene, this procedure is well-suited for standard chemical laboratories and pilot plants, facilitating the production of this important chemical intermediate for research and development in the pharmaceutical and agrochemical industries. The detailed steps and safety guidelines ensure a high-yielding and reproducible process.

References

Application Notes and Protocols: 5-Methyl-1,3,4-oxadiazol-2(3H)-one in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, recognized for its metabolic stability and its role as a bioisostere for amide and ester groups, which can enhance pharmacological profiles.[1] Specifically, 5-Methyl-1,3,4-oxadiazol-2(3H)-one serves as a valuable starting point for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies. Its derivatives have shown a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[2][3][4] These application notes provide an overview of the synthetic strategies, experimental protocols for biological evaluation, and SAR data related to the use of this compound in drug discovery.

Synthetic Pathways for Derivatization

The synthesis of derivatives based on the this compound core can be achieved through various cyclization and substitution reactions. A primary route involves the use of hydrazides and their subsequent cyclization with phosgene or its equivalents.[5][6] Further modifications can be introduced at the N-3 position.

General Synthesis of 3-Substituted-5-methyl-1,3,4-oxadiazol-2(3H)-ones

A common strategy for derivatization involves the reaction of acetylhydrazide with a carbonyl-containing compound, followed by cyclization. To introduce diversity at the N-3 position for SAR studies, a multi-step synthesis is often employed.

Protocol 1: Synthesis of 3-Aryl-5-methyl-1,3,4-oxadiazol-2(3H)-one Derivatives

This protocol is adapted from general methods for the synthesis of N-substituted oxadiazolones.

Materials:

  • Substituted phenylhydrazine

  • Ethyl acetate

  • Sodium metal

  • Phosgene solution (or a safer equivalent like triphosgene)

  • Anhydrous solvent (e.g., Toluene, Dichloromethane)

  • Appropriate workup and purification reagents (e.g., sodium bicarbonate solution, brine, anhydrous magnesium sulfate, silica gel for chromatography)

Procedure:

  • Preparation of the Hydrazide: React the desired substituted phenylhydrazine with ethyl acetate in the presence of a base (e.g., sodium ethoxide, generated in situ from sodium metal in ethanol) to form the corresponding N-substituted acetylhydrazide.

  • Cyclization: Dissolve the resulting hydrazide in an anhydrous solvent. Under an inert atmosphere and with cooling, slowly add a solution of phosgene (or its equivalent). The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, the reaction is carefully quenched with a cold, saturated solution of sodium bicarbonate. The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the desired 3-aryl-5-methyl-1,3,4-oxadiazol-2(3H)-one derivative.

Structure-Activity Relationship (SAR) Data

The following tables summarize quantitative data from various studies on 1,3,4-oxadiazole derivatives, providing insights into the structure-activity relationships.

Table 1: Anticancer Activity of 1,3,4-Oxadiazole Derivatives against A549 Human Lung Cancer Cell Line [7]

CompoundR-Group on AcetamideIC50 (µM)Selectivity Index (SI)
4f 4-Fluorophenyl7.48>137.83
4h Phenyl<0.14>7363.6
4i 4-Chlorophenyl1.59>647.8
4k 4-Bromophenyl2.16>476.85
4l 4-Iodophenyl1.80>572.2
Cisplatin -4.98-

IC50: Half-maximal inhibitory concentration. SI: Selectivity Index (IC50 on normal cells / IC50 on cancer cells).

Table 2: Anti-inflammatory Activity of 2,5-Disubstituted 1,3,4-Oxadiazole Derivatives [2]

CompoundR1-Group (at C5)R2-Group (at C2)% Inhibition of Paw Edema
21a Phenyl3-(4-bromophenyl)propan-3-one33-62% (range for series)
Indomethacin --64.3%

Experimental Protocols for Biological Evaluation

Protocol 2: In Vitro Anticancer Activity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Cancer cell line (e.g., A549) and normal cell line (e.g., L929)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10^3 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO). Incubate for 48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours, allowing viable cells to form formazan crystals.

  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value for each compound.

Protocol 3: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This is a widely used animal model to evaluate the anti-inflammatory properties of compounds.[2]

Materials:

  • Wistar rats

  • Carrageenan solution (1% in saline)

  • Test compounds suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Reference drug (e.g., Indomethacin)

  • Pletysmometer

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week.

  • Compound Administration: Administer the test compounds and the reference drug orally or intraperitoneally to different groups of rats. The control group receives only the vehicle.

  • Induction of Edema: After a specific time (e.g., 1 hour) post-compound administration, inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume using a pletysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Visualizations

Signaling Pathway

GSK3B_Pathway cluster_nucleus Nucleus Ext_Signal External Signal (e.g., Wnt) Receptor Receptor Ext_Signal->Receptor Dsh Dishevelled (Dsh) Receptor->Dsh GSK3B_complex GSK-3β Complex (Axin, APC, CK1) Dsh->GSK3B_complex Inactivates Beta_Catenin β-Catenin GSK3B_complex->Beta_Catenin Phosphorylates for degradation Proteasome Proteasomal Degradation Beta_Catenin->Proteasome TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Accumulates and co-activates Target_Genes Target Gene Expression TCF_LEF->Target_Genes Oxadiazole 1,3,4-Oxadiazole Derivative (Inhibitor) Oxadiazole->GSK3B_complex Inhibits

Caption: Wnt/β-catenin signaling pathway with GSK-3β inhibition by a 1,3,4-oxadiazole derivative.

Experimental Workflow

SAR_Workflow Start Start: Design of This compound Analogs Synthesis Chemical Synthesis (Protocol 1) Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Bio_Screening Biological Screening (e.g., In Vitro Assays) Purification->Bio_Screening In_Vitro In Vitro Cytotoxicity (MTT Assay - Protocol 2) Bio_Screening->In_Vitro In_Vivo In Vivo Efficacy (Animal Models - Protocol 3) Bio_Screening->In_Vivo Data_Analysis Data Analysis & SAR (Table 1 & 2) In_Vitro->Data_Analysis In_Vivo->Data_Analysis Lead_Opt Lead Optimization Data_Analysis->Lead_Opt Iterative Process Lead_Opt->Synthesis End End: Identification of Lead Compound(s) Lead_Opt->End

Caption: General workflow for SAR studies of this compound derivatives.

References

Application Notes and Protocols: The Versatile Scaffold of 5-Methyl-1,3,4-oxadiazol-2(3H)-one in Conceptual Click Chemistry Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-1,3,4-oxadiazol-2(3H)-one is a heterocyclic compound that serves as a valuable intermediate in the synthesis of various biologically active molecules, including insecticides and potential therapeutic agents.[1][2] While direct applications of this compound as a ready-to-use component in click chemistry are not extensively documented in current literature, its structural framework presents a prime opportunity for derivatization into novel reagents for bioorthogonal conjugation. Click chemistry, a class of rapid, selective, and high-yield reactions, has revolutionized drug discovery, bioconjugation, and materials science.[3][][5] The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage.[3][]

These application notes describe a conceptual framework for the utilization of a functionalized derivative of this compound in a CuAAC click chemistry reaction. We will outline the synthesis of a novel azide-bearing oxadiazolone and its subsequent application in the creation of a potential bioactive conjugate.

Conceptual Application: Synthesis of a Triazole-Linked Oxadiazolone Conjugate

Here, we propose a hypothetical application where an azide-functionalized this compound derivative is synthesized and subsequently "clicked" with an alkyne-containing molecule of interest. This could be a fluorescent dye for imaging, a polyethylene glycol (PEG) chain to improve solubility, or another pharmacophore to create a hybrid drug molecule.

Logical Workflow for the Conceptual Application

G A This compound (Starting Material) B Functionalization (e.g., N-alkylation with an azido-alkyl halide) A->B C Azide-Functionalized Oxadiazolone B->C E Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) C->E D Alkyne-Containing Molecule of Interest (e.g., Fluorescent Probe, Drug Scaffold) D->E F Triazole-Linked Oxadiazolone Conjugate (Final Product) E->F

Caption: Conceptual workflow for the click chemistry application of a this compound derivative.

Experimental Protocols

Protocol 1: Synthesis of 3-(2-Azidoethyl)-5-methyl-1,3,4-oxadiazol-2(3H)-one (A Hypothetical Click Chemistry Reagent)

This protocol describes a plausible method for the functionalization of this compound to introduce an azide moiety, rendering it reactive for click chemistry.

Materials:

  • This compound

  • 1-bromo-2-azidoethane

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and hotplate

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of this compound (1.0 g, 10 mmol) in anhydrous acetonitrile (50 mL), add potassium carbonate (2.76 g, 20 mmol).

  • Stir the suspension at room temperature for 15 minutes.

  • Add 1-bromo-2-azidoethane (1.64 g, 11 mmol) dropwise to the reaction mixture.

  • Heat the mixture to 60°C and stir overnight under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (50 mL) and wash with deionized water (2 x 25 mL) and brine (25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain 3-(2-azidoethyl)-5-methyl-1,3,4-oxadiazol-2(3H)-one as a pure compound.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the click reaction between the synthesized azide-functionalized oxadiazolone and a generic alkyne-containing molecule (e.g., propargyl-functionalized fluorophore).

Materials:

  • 3-(2-Azidoethyl)-5-methyl-1,3,4-oxadiazol-2(3H)-one

  • Alkyne-containing molecule (e.g., Propargyl-TAMRA)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • tert-Butanol

  • Deionized water

  • Magnetic stirrer

  • Reaction vials

Procedure:

  • Prepare the following stock solutions:

    • Azide-oxadiazolone: 10 mM in DMSO

    • Alkyne-fluorophore: 10 mM in DMSO

    • CuSO₄: 100 mM in deionized water

    • Sodium ascorbate: 1 M in deionized water (prepare fresh)

    • THPTA: 100 mM in deionized water

  • In a microcentrifuge tube, combine the following in order:

    • 38 µL deionized water

    • 50 µL tert-Butanol

    • 10 µL of 10 mM Azide-oxadiazolone stock solution (1 µmol, 1.0 eq)

    • 10 µL of 10 mM Alkyne-fluorophore stock solution (1 µmol, 1.0 eq)

  • Prepare the catalyst solution in a separate tube by mixing:

    • 1 µL of 100 mM CuSO₄ stock solution

    • 1 µL of 100 mM THPTA stock solution

  • Add the 2 µL of the catalyst solution to the reaction mixture.

  • Initiate the reaction by adding 10 µL of freshly prepared 1 M sodium ascorbate solution.

  • Vortex the reaction mixture gently and allow it to proceed at room temperature for 1-4 hours.

  • Monitor the reaction by TLC or LC-MS to confirm the formation of the triazole product.

  • The resulting triazole-linked conjugate can be purified by preparative HPLC.

Data Presentation

The following tables present hypothetical, yet realistic, quantitative data for the described conceptual reactions.

Table 1: Synthesis of 3-(2-Azidoethyl)-5-methyl-1,3,4-oxadiazol-2(3H)-one

ParameterValue
Starting MaterialThis compound
Reagent1-bromo-2-azidoethane
BaseK₂CO₃
SolventAcetonitrile
Reaction Time12 hours
Temperature60°C
Yield75%
Purity (post-chromatography)>98%

Table 2: CuAAC Reaction of Azide-Oxadiazolone with Alkyne-Fluorophore

ParameterCondition 1Condition 2Condition 3
Catalyst System CuSO₄/Sodium AscorbateCuSO₄/Sodium Ascorbate/THPTACuSO₄/Sodium Ascorbate/TBTA
Solvent System t-BuOH/H₂O (1:1)t-BuOH/H₂O (1:1)t-BuOH/H₂O (1:1)
Reaction Time 4 hours1 hour1.5 hours
Conversion (%) 90%>99%98%
Isolated Yield (%) 82%95%92%

Signaling Pathway Visualization (Hypothetical)

If the resulting triazole-linked oxadiazolone conjugate were designed as an inhibitor of a specific signaling pathway, its mechanism of action could be visualized as follows. For this conceptual example, we will assume the conjugate inhibits a hypothetical kinase, "Kinase X," which is upstream of a pro-inflammatory transcription factor, "Factor Y."

G cluster_pathway Hypothetical Signaling Pathway Stimulus External Stimulus (e.g., Cytokine) Receptor Cell Surface Receptor Stimulus->Receptor Binds KinaseX Kinase X Receptor->KinaseX Activates FactorY_inactive Inactive Factor Y (Cytoplasmic) KinaseX->FactorY_inactive Phosphorylates FactorY_active Active Factor Y (Nuclear) FactorY_inactive->FactorY_active Translocates Gene_Expression Pro-inflammatory Gene Expression FactorY_active->Gene_Expression Induces Inhibitor Oxadiazolone Conjugate Inhibitor->KinaseX Inhibits

Caption: Hypothetical inhibition of the Kinase X signaling pathway by the triazole-linked oxadiazolone conjugate.

Conclusion

While this compound is not a direct participant in click chemistry as a standalone reagent, its adaptable scaffold is ideal for the synthesis of novel, functionalized derivatives. The conceptual protocols and data provided herein illustrate a viable pathway for incorporating this versatile oxadiazolone core into modern bioconjugation and drug discovery workflows using the power and precision of click chemistry. This approach opens avenues for creating novel molecular probes, targeted therapeutics, and advanced biomaterials. Researchers are encouraged to explore the derivatization of this and similar heterocyclic systems to expand the toolbox of click chemistry reagents.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Methyl-1,3,4-oxadiazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-Methyl-1,3,4-oxadiazol-2(3H)-one for improved yields.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low or No Product Yield

  • Question: My reaction has resulted in a very low yield or no desired product. What are the potential causes and how can I improve the yield?

  • Answer: Low yields in the synthesis of this compound can arise from several factors. A primary cause can be inefficient cyclodehydration of the acylhydrazide intermediate. The choice and handling of reagents, as well as reaction conditions, are critical.

    • Inefficient Cyclization: The cyclization of acetylhydrazine with a phosgene equivalent is a key step. Ensure that the dehydrating agent is active and used in the correct stoichiometric amount. For instance, when using triphosgene, it is crucial to control the addition rate and temperature to ensure the in situ generation of phosgene proceeds correctly.

    • Reaction Conditions: Harsh reaction conditions, such as excessively high temperatures or highly acidic or basic environments, can lead to the decomposition of starting materials, intermediates, or the final product[1]. A patent for the synthesis of this compound suggests a dropping temperature of 0–50 °C and a reaction temperature of 40–80 °C[2].

    • Moisture: The reaction is sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents. Moisture can react with the phosgene equivalent, reducing its effectiveness.

    • Purity of Starting Materials: Impurities in the acetylhydrazine or the phosgene equivalent can lead to side reactions and lower yields. Use reagents of high purity.

Issue 2: Presence of Impurities and Side Products

  • Question: My final product is impure. What are the likely side products and how can I minimize their formation?

  • Answer: The formation of impurities is a common issue. In the synthesis of 1,3,4-oxadiazoles, several side reactions can occur.

    • Unreacted Starting Materials: Incomplete reaction can leave unreacted acetylhydrazine or intermediates in the final product. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) to ensure completion.

    • Formation of Isomers: Depending on the reaction conditions, there is a possibility of forming other heterocyclic isomers. Careful control of temperature and the choice of catalyst can help in directing the reaction towards the desired product.

    • Thiadiazole Formation: If sulfur-containing reagents are used, a common impurity is the corresponding 1,3,4-thiadiazole[1]. For the synthesis of this compound, this is less of a concern unless there is sulfur contamination in the starting materials or reagents.

Issue 3: Difficulties in Product Purification

  • Question: I am struggling to purify the product. What are the best methods for purification?

  • Answer: The purification of this compound is typically achieved through recrystallization or column chromatography.

    • Recrystallization: This is a common and effective method for purifying solid organic compounds. The choice of solvent is crucial. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures[3]. For oxadiazole derivatives, ethanol is often a suitable recrystallization solvent[4][5]. If the product is highly soluble even at low temperatures, a solvent/anti-solvent system can be employed.

    • Column Chromatography: If recrystallization does not yield a pure product, column chromatography is a good alternative. The choice of the stationary phase (e.g., silica gel) and the mobile phase (eluent) is critical for good separation. A common eluent system for related oxadiazole derivatives is a mixture of ethyl acetate and hexane[6]. It is advisable to first determine the optimal eluent system using TLC.

Frequently Asked Questions (FAQs)

Q1: What are the safest and most efficient reagents for the cyclization step?

A1: While phosgene has been used for the synthesis of this compound and can give high yields, it is extremely toxic. Safer alternatives like triphosgene (bis(trichloromethyl) carbonate) or diphosgene (trichloromethyl chloroformate) are preferred[2]. These reagents are solids or liquids that are easier to handle and generate phosgene in situ. The reaction using these reagents can be catalyzed by a base such as pyridine or 4-dimethylamino pyridine[2].

Q2: How can I monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is a simple and effective technique to monitor the reaction's progress. By spotting the reaction mixture on a TLC plate alongside the starting materials, you can observe the disappearance of the starting materials and the appearance of the product spot. This helps in determining the optimal reaction time and preventing the formation of degradation products due to prolonged reaction times.

Q3: What are the key reaction parameters to control for a high yield?

A3: The key parameters to control are:

  • Temperature: Both the addition temperature of the reagents and the overall reaction temperature should be carefully controlled to avoid side reactions and decomposition[2].

  • Stoichiometry of Reagents: The molar ratio of the reactants, especially the acetylhydrazine and the phosgene equivalent, should be precise.

  • Choice of Solvent and Catalyst: An appropriate solvent that is inert to the reaction conditions, such as 1,2-dichloroethane, should be used[2]. A suitable catalyst, like pyridine or 4-dimethylamino pyridine, can significantly improve the reaction rate and yield[2].

Data Presentation

Table 1: Summary of Reaction Conditions for the Synthesis of this compound and Related Derivatives

Starting MaterialCarbonyl Source/Dehydrating AgentCatalyst/BaseSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
AcetylhydrazineTrichloromethyl chloroformate or Di(trichloromethyl) carbonatePyridine or 4-dimethylamino pyridine1,2-Dichloroethane40–801–12High[2]
N'-acetyl-2-(cyclopropylmethoxy)benzohydrazideTriphenylphosphine/Carbon tetrachlorideTriethylamineAcetonitrile100152[6]
4-(2-acetylhydrazine-1-carbonyl)-benzenesulfonamidePhosphorus oxychloride--804-550-53[7]
Aroyl hydrazidesβ-benzoyl propionic acid / POCl₃--Reflux6-7-[5]

Experimental Protocols

Protocol 1: Synthesis of this compound using Triphosgene

This protocol is based on the general method described in patent literature for using safer phosgene equivalents[2].

Materials:

  • Acetylhydrazine

  • Triphosgene (bis(trichloromethyl) carbonate)

  • Pyridine or 4-dimethylamino pyridine (catalyst)

  • Anhydrous 1,2-dichloroethane (solvent)

  • Sodium bicarbonate solution (for work-up)

  • Anhydrous magnesium sulfate (for drying)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a condenser under an inert atmosphere (e.g., nitrogen or argon).

  • Dissolve acetylhydrazine in anhydrous 1,2-dichloroethane in the flask and add the catalyst (pyridine or 4-dimethylamino pyridine).

  • In the dropping funnel, prepare a solution of triphosgene in anhydrous 1,2-dichloroethane.

  • Cool the flask containing the acetylhydrazine solution to the desired dropping temperature (e.g., 0-10 °C) using an ice bath.

  • Add the triphosgene solution dropwise to the stirred acetylhydrazine solution over a period of 2-4 hours, maintaining the temperature.

  • After the addition is complete, slowly warm the reaction mixture to the desired reaction temperature (40–80 °C) and stir for 1–12 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the reaction by slowly adding a saturated sodium bicarbonate solution to neutralize any remaining acidic byproducts.

  • Separate the organic layer, and extract the aqueous layer with 1,2-dichloroethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Mandatory Visualization

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification cluster_product Final Product setup 1. Assemble flame-dried glassware under inert atmosphere reactants 2. Dissolve acetylhydrazine and catalyst in anhydrous solvent setup->reactants cooling 4. Cool acetylhydrazine solution reactants->cooling reagent_prep 3. Prepare solution of triphosgene in anhydrous solvent addition 5. Add triphosgene solution dropwise reagent_prep->addition cooling->addition reaction 6. Warm and stir. Monitor by TLC addition->reaction quench 7. Quench with NaHCO3 solution reaction->quench extraction 8. Separate organic layer and extract aqueous layer quench->extraction drying 9. Dry combined organic layers extraction->drying evaporation 10. Evaporate solvent drying->evaporation purification 11. Purify by recrystallization or chromatography evaporation->purification product Pure 5-Methyl-1,3,4- oxadiazol-2(3H)-one purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield cluster_investigation Potential Causes cluster_solutions Corrective Actions start Low Yield Observed cause1 Inefficient Cyclization start->cause1 cause2 Harsh Reaction Conditions start->cause2 cause3 Presence of Moisture start->cause3 cause4 Impure Starting Materials start->cause4 solution1 Check dehydrating agent activity Control addition rate and temperature cause1->solution1 solution2 Optimize temperature (40-80 °C) Avoid strong acids/bases cause2->solution2 solution3 Use flame-dried glassware and anhydrous solvents cause3->solution3 solution4 Use high-purity reagents cause4->solution4

Caption: Troubleshooting logic for addressing low product yield.

References

Identifying and minimizing byproducts in 1,3,4-oxadiazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and minimize byproducts in 1,3,4-oxadiazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in 1,3,4-oxadiazole synthesis?

A1: Common byproducts can vary depending on the synthetic route. However, some frequently encountered impurities include unreacted starting materials (hydrazides, acyl chlorides, or carboxylic acids), diacylhydrazines, and isomeric oxadiazoles (e.g., 1,2,4-oxadiazoles). In some cases, polymeric materials and degradation products can also be formed, especially under harsh reaction conditions.

Q2: How can I detect the presence of byproducts in my reaction mixture?

A2: A combination of chromatographic and spectroscopic techniques is typically employed. Thin-layer chromatography (TLC) is a quick method to assess the progress of the reaction and the presence of impurities. For more detailed analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) can be used to separate and identify different components. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Infrared (IR) spectroscopy are invaluable for structural elucidation of the desired product and any isolated byproducts.

Q3: What are the general strategies to minimize byproduct formation?

A3: Optimizing reaction conditions is key. This includes careful control of temperature, reaction time, and the choice of solvent and dehydrating agent. Ensuring the purity of starting materials is also crucial. A slow, controlled addition of reagents can often prevent the formation of side products. Post-synthesis, purification techniques such as recrystallization or column chromatography are essential to isolate the pure 1,3,4-oxadiazole.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of 1,3,4-oxadiazole Incomplete reaction; Suboptimal reaction temperature; Inefficient dehydrating agent.Monitor the reaction using TLC until the starting material is consumed. Optimize the temperature; some reactions require heating while others proceed at room temperature. Screen different dehydrating agents (e.g., POCl₃, SOCl₂, TsCl, P₂O₅).
Formation of diacylhydrazine byproduct Excess acylating agent or incomplete cyclization.Use stoichiometric amounts of the acylating agent. Ensure the dehydrating agent is active and present in a sufficient amount to facilitate cyclization.
Presence of unreacted hydrazide Insufficient acylating agent; Short reaction time.Ensure a slight excess of the acylating agent is used. Increase the reaction time and monitor via TLC.
Formation of polymeric materials High reaction temperature; Concentrated reaction mixture.Lower the reaction temperature. Perform the reaction in a more dilute solution.

Experimental Protocols

Protocol 1: Synthesis of 2,5-Diphenyl-1,3,4-oxadiazole via Dehydrative Cyclization of 1,2-Dibenzoylhydrazine

  • Preparation of 1,2-Dibenzoylhydrazine: To a solution of benzhydrazide (1.0 eq) in a suitable solvent (e.g., dichloromethane), slowly add benzoyl chloride (1.05 eq) at 0 °C. Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC. After completion, filter the solid product, wash with a cold solvent, and dry under vacuum.

  • Cyclization: Add the 1,2-dibenzoylhydrazine (1.0 eq) to a flask containing a dehydrating agent such as phosphorus oxychloride (POCl₃) (2-3 eq) in excess. Heat the mixture at reflux for 4-6 hours.

  • Work-up: After cooling, pour the reaction mixture slowly onto crushed ice. The precipitate formed is filtered, washed with a dilute sodium bicarbonate solution, and then with water.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2,5-diphenyl-1,3,4-oxadiazole.

Byproduct Minimization Data

Dehydrating Agent Temperature (°C) Reaction Time (h) Yield of 1,3,4-Oxadiazole (%) Major Byproduct (%)
POCl₃100-110585-95Diacylhydrazine (2-5)
SOCl₂70-80680-90Unreacted Hydrazide (5-10)
P₂O₅140-150475-85Polymeric material (10-15)
TsCl/Pyridine80-90870-80N-tosyl hydrazide (10-15)

Visual Guides

experimental_workflow cluster_step1 Step 1: Acylation cluster_step2 Step 2: Cyclization & Purification start Benzhydrazide + Benzoyl Chloride process1 Stir at RT (2-4h) start->process1 DCM, 0°C product1 1,2-Dibenzoylhydrazine process1->product1 process2 Reflux with POCl₃ (4-6h) product1->process2 workup Ice water quench & Filtration process2->workup purify Recrystallization (Ethanol) workup->purify end_product Pure 2,5-Diphenyl- 1,3,4-oxadiazole purify->end_product troubleshooting_logic start Low Yield or Impure Product q1 Check TLC for Starting Material start->q1 a1_yes Incomplete Reaction q1->a1_yes Yes q2 Major Byproduct Detected? q1->q2 No sol1 Increase Reaction Time or Temperature a1_yes->sol1 a2_diacyl Diacylhydrazine q2->a2_diacyl Yes a2_other Other Impurities q2->a2_other No sol2 Optimize Dehydrating Agent/ Stoichiometry a2_diacyl->sol2 sol3 Purify via Column Chromatography or Recrystallization a2_other->sol3

Technical Support Center: Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to common challenges encountered during synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address specific issues that you may encounter during your experiments in a question-and-answer format.

Q1: Why is the yield of my 2,5-disubstituted 1,3,4-oxadiazole unexpectedly low?

A1: Low yields are a common issue in the synthesis of 1,3,4-oxadiazoles and can be attributed to several factors:

  • Incomplete Cyclization: The cyclodehydration of the intermediate diacylhydrazine or the oxidative cyclization of the acylhydrazone may be incomplete.

  • Side Reactions: Competing side reactions can consume starting materials or intermediates. A notable side reaction is the formation of 2-amino-1,3,4-thiadiazoles when using thiosemicarbazide precursors.[1]

  • Suboptimal Reaction Conditions: The choice of solvent, temperature, and reaction time can significantly impact the yield. For instance, some reactions require harsh dehydrating agents and high temperatures to proceed to completion.[2][3]

  • Purification Losses: The desired product might be lost during workup and purification steps.

Troubleshooting Steps:

  • Optimize the Dehydrating/Oxidizing Agent: The choice of reagent for the cyclization step is critical. A variety of dehydrating agents such as phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), polyphosphoric acid (PPA), and triflic anhydride are commonly used.[2] For oxidative cyclization of acylhydrazones, reagents like potassium permanganate (KMnO₄), bromine (Br₂), or ceric ammonium nitrate (CAN) can be employed.[4] It may be necessary to screen different reagents to find the most effective one for your specific substrates.

  • Adjust Reaction Temperature and Time: Ensure the reaction is heated for a sufficient duration at the optimal temperature. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the point of maximum conversion.[2] Some syntheses benefit from microwave irradiation, which can shorten reaction times and improve yields.[1]

  • Consider a One-Pot Procedure: One-pot syntheses, starting from carboxylic acids and hydrazides, can sometimes offer better overall yields by minimizing the handling and purification of intermediates.[4][5]

  • Re-evaluate Your Purification Strategy: If you suspect significant product loss during purification, consider alternative methods such as changing the recrystallization solvent or using column chromatography with a different stationary or mobile phase.

Q2: I am observing the formation of an unexpected side product. How can I identify and minimize it?

A2: The formation of side products is a frequent challenge. The identity of the side product will depend on your specific reaction pathway.

  • Common Side Products:

    • Unreacted Intermediates: Incomplete cyclization can leave you with residual diacylhydrazine or acylhydrazone.

    • Thiadiazole Formation: When using sulfur-containing starting materials like thiosemicarbazides, the formation of the corresponding 1,3,4-thiadiazole is a common competing reaction.[1]

Troubleshooting Steps:

  • Characterize the Side Product: Isolate the side product and characterize it using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry, IR) to understand its structure. This will provide clues about the side reaction pathway.

  • Modify Reaction Conditions to Favor Oxadiazole Formation:

    • If thiadiazole formation is the issue, you might need to use a different cyclizing reagent that is more selective for oxygen over sulfur. Reagents like tosyl chloride/pyridine have been used for the cyclization of thiosemicarbazides to yield 2-amino-1,3,4-oxadiazoles.[6]

    • If unreacted starting material is the problem, increasing the reaction time, temperature, or using a more potent dehydrating/oxidizing agent could drive the reaction to completion.

Q3: My final product is difficult to purify. What are some effective purification strategies?

A3: Purification of 2,5-disubstituted 1,3,4-oxadiazoles can be challenging due to the presence of unreacted starting materials, intermediates, or side products with similar polarities.

Troubleshooting Steps:

  • Recrystallization: This is often the most effective method for purifying solid oxadiazole derivatives. Experiment with different solvents or solvent mixtures to find conditions that provide good recovery of pure crystals. Ethanol is a commonly used solvent for recrystallization.[7]

  • Column Chromatography: If recrystallization is ineffective, column chromatography is a powerful alternative. The choice of silica gel or another stationary phase and a suitable eluent system is critical. A gradient elution might be necessary to separate closely related compounds.

  • Acid-Base Extraction: If your product or impurities have acidic or basic functional groups, an acid-base extraction during the workup can help to remove them.

Data Presentation: Comparison of Synthetic Methods

The following table summarizes yields for different synthetic approaches to 2,5-disubstituted 1,3,4-oxadiazoles, providing a comparative overview.

Synthetic MethodStarting MaterialsReagents/ConditionsYield RangeReference(s)
Cyclodehydration of DiacylhydrazinesDiacylhydrazinesPOCl₃, reflux54-66%[4]
Oxidative Cyclization of AcylhydrazonesAcylhydrazonesAcetic anhydride, refluxGood yields[5]
One-Pot Synthesis from Carboxylic Acids and HydrazidesCarboxylic acid, AcylhydrazidePOCl₃ or PPA70-93%[1]
Microwave-Assisted Synthesis from Aldehydes and Acyl HydrazinesAldehyde, Acyl HydrazineSodium bisulfate, Microwave, Ethanol:Water (1:2)70-90%[1]
Reaction of Arylhydrazines with Acid ChloridesArylhydrazine, Acid chlorideTriethylamine, DMF or DMSO33-60%[8]
One-Pot Four-Component Reaction(N-isocyanimino)triphenylphosphorane, secondary amine, carboxylic acid, aromatic aldehydeCH₂Cl₂, room temperatureHigh yields[5]

Experimental Protocols

Below are detailed methodologies for key experiments in the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles.

Protocol 1: Synthesis via Cyclodehydration of a Diacylhydrazine

This protocol describes the synthesis of a 2,5-disubstituted 1,3,4-oxadiazole from a diacylhydrazine using phosphorus oxychloride as the dehydrating agent.

Materials:

  • Diacylhydrazine derivative

  • Phosphorus oxychloride (POCl₃)

  • Crushed ice

  • Ethanol (for recrystallization)

Procedure:

  • To the diacylhydrazine, add phosphorus oxychloride (POCl₃) and reflux the mixture for the time determined by TLC monitoring (typically 1-5 hours).[3]

  • After completion of the reaction, carefully pour the reaction mixture onto crushed ice with constant stirring.

  • The solid precipitate that forms is the crude 2,5-disubstituted 1,3,4-oxadiazole.

  • Collect the solid by filtration and wash it thoroughly with cold water.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the pure 2,5-disubstituted 1,3,4-oxadiazole.[3]

Protocol 2: One-Pot Synthesis from a Carboxylic Acid and an Acylhydrazide

This protocol outlines a one-pot procedure for the direct synthesis of a 2,5-disubstituted 1,3,4-oxadiazole from a carboxylic acid and an acylhydrazide.

Materials:

  • Carboxylic acid

  • Acylhydrazide

  • Phosphorus oxychloride (POCl₃)

  • Crushed ice

Procedure:

  • In a round-bottom flask, mix the carboxylic acid and the acylhydrazide.

  • Carefully add phosphorus oxychloride (POCl₃) to the mixture.

  • Reflux the reaction mixture for 1 hour on a water bath.[3]

  • After cooling, pour the reaction mixture into crushed ice with vigorous stirring.

  • Collect the resulting solid by filtration, wash with water, and purify by column chromatography or recrystallization.[3]

Visualizations

Experimental Workflow: Common Synthesis Routes

The following diagram illustrates the two common synthetic pathways to 2,5-disubstituted 1,3,4-oxadiazoles.

G cluster_0 Route 1: Cyclodehydration cluster_1 Route 2: Oxidative Cyclization start1 Carboxylic Acid + Hydrazine Hydrate inter1 Acylhydrazide start1->inter1 Formation inter2 Diacylhydrazine inter1->inter2 Acylation end1 2,5-Disubstituted 1,3,4-Oxadiazole inter2->end1 Cyclodehydration (e.g., POCl3) start2 Acylhydrazide + Aldehyde inter3 Acylhydrazone start2->inter3 Condensation end2 2,5-Disubstituted 1,3,4-Oxadiazole inter3->end2 Oxidative Cyclization (e.g., Acetic Anhydride)

Caption: Common synthetic routes to 2,5-disubstituted 1,3,4-oxadiazoles.

Logical Relationship: Troubleshooting Low Yields

This diagram provides a decision-making workflow for troubleshooting low yields in the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles.

G start Low Yield of 1,3,4-Oxadiazole q1 Is the reaction going to completion? start->q1 s1 Increase reaction time/temperature Use a more potent reagent q1->s1 No q2 Are there significant side products? q1->q2 Yes a1_yes Yes a1_no No s1->q1 s2 Characterize side products Modify conditions to suppress side reactions q2->s2 Yes q3 Is there significant loss during purification? q2->q3 No a2_yes Yes a2_no No s2->q1 s3 Optimize recrystallization solvent Use column chromatography q3->s3 Yes end Consider alternative synthetic route q3->end No a3_yes Yes a3_no No, yield is still low s3->start

Caption: Troubleshooting workflow for low reaction yields.

References

Optimizing reaction conditions for the cyclization of hydrazides to oxadiazoles

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to optimize the cyclization of hydrazides to 1,3,4-oxadiazoles, enhancing yield and purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction yield for the cyclization of a hydrazide to a 1,3,4-oxadiazole is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in 1,3,4-oxadiazole synthesis can arise from several factors, primarily related to incomplete cyclodehydration or side reactions. Here are some troubleshooting steps:

  • Choice of Cyclodehydrating Agent: The efficiency of the cyclization is highly dependent on the dehydrating agent. Commonly used reagents include phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), polyphosphoric acid (PPA), and triflic anhydride.[1][2] The optimal agent can be substrate-dependent. If one agent gives a low yield, consider screening others. For instance, SO₂F₂ has been reported as an effective metal-free cyclization reagent under mild conditions.[3]

  • Reaction Temperature and Time: Both excessively high and low temperatures can be detrimental. High temperatures may lead to decomposition of starting materials or products, while low temperatures can result in incomplete reactions. It is crucial to optimize the temperature for your specific substrate and reagent combination. Microwave irradiation can sometimes significantly shorten reaction times and improve yields.[4]

  • Purity of Starting Materials: Ensure the hydrazide and any other reagents are pure. Impurities can interfere with the reaction and lead to the formation of byproducts.

  • Alternative Synthetic Routes: If traditional dehydrative cyclization fails, consider oxidative cyclization methods. For example, the use of iodine (I₂) in the presence of a base like potassium carbonate (K₂CO₃) can effectively promote the cyclization of in situ generated acylhydrazones.[3][4][5] Another approach involves a one-pot synthesis from carboxylic acids, avoiding the isolation of the diacylhydrazine intermediate.[6]

Q2: I am observing a significant amount of a sulfur-containing impurity in my final product. What is the likely identity of this impurity and how can I avoid its formation?

A2: A common sulfur-containing impurity is the corresponding 1,3,4-thiadiazole.[7] This is particularly prevalent if you are using sulfur-containing reagents, even if the intended product is the oxadiazole. For example, using Lawesson's reagent or P₄S₁₀ with a diacylhydrazine intermediate can lead to the formation of the thiadiazole.[7] Similarly, starting from thiosemicarbazides will yield thiadiazoles.[7] The reaction of aroyl hydrazides with thioacetamide can also primarily produce 5-methyl-2-aryl-1,3,4-thiadiazoles.[7]

To avoid this impurity:

  • Scrutinize Your Reagents: Ensure that no sulfur-containing reagents are being inadvertently introduced into your reaction.

  • Purification: If the thiadiazole has already formed, careful purification by chromatography is typically required to separate it from the desired oxadiazole.

Q3: My reaction is not proceeding to completion, and I am recovering a significant amount of my starting hydrazide. What can I do?

A3: Incomplete conversion is a common issue and can often be addressed by adjusting the reaction conditions:

  • Increase Reagent Stoichiometry: The dehydrating agent is consumed during the reaction. Increasing its stoichiometry (e.g., from 1.1 to 1.5 or 2.0 equivalents) can drive the reaction to completion.

  • Elevate the Reaction Temperature: Many cyclodehydration reactions require heating to overcome the activation energy barrier. A modest increase in temperature or switching to a higher-boiling solvent might be beneficial.

  • Extend the Reaction Time: Monitor the reaction progress using thin-layer chromatography (TLC). If the reaction is sluggish, a longer reaction time may be necessary.

  • Consider a More Powerful Dehydrating Agent: If milder reagents are ineffective, switching to a stronger dehydrating agent like triflic anhydride may be required.[2]

Q4: Are there milder, more environmentally friendly methods for synthesizing 1,3,4-oxadiazoles?

A4: Yes, several modern approaches aim to reduce the use of harsh reagents and improve the overall efficiency and environmental impact of the synthesis.

  • Metal-Free Oxidative Cyclization: Methods employing iodine and a base like K₂CO₃ are transition-metal-free and offer a practical alternative.[3][4][5]

  • Photoredox Catalysis: Some innovative methods utilize visible light and a photocatalyst for the cyclization of acylhydrazones, with hydrogen gas as the only byproduct.[5]

  • Mechanochemical Synthesis: This solvent-free approach involves the condensation of N-acylbenzotriazoles with acylhydrazides in the presence of triphenylphosphine and trichloroisocyanuric acid, yielding the desired oxadiazoles in very good yields within minutes.[5]

  • Semiaqueous Conditions: A novel approach describes the synthesis of 1,3,4-oxadiazoles from acyl hydrazides and α-bromo nitroalkanes under mild, semiaqueous conditions, avoiding a 1,2-diacyl hydrazide intermediate.[8]

Data Presentation: Comparison of Reaction Conditions

The following tables summarize quantitative data for different methods of 1,3,4-oxadiazole synthesis from hydrazides, allowing for easy comparison of reaction conditions and yields.

Table 1: Classical Dehydrative Cyclization Methods

Dehydrating AgentSubstrateSolventTemperature (°C)Time (h)Yield (%)Reference
POCl₃Aryl hydrazide & β-benzoyl propionic acidNeatReflux6-7-[1]
Triflic AnhydrideDiacylhydrazinesPyridineAmbient-70-95[2]
SO₂F₂1,2-Diacylhydrazines---High[3]
PPA or BF₃·OEt₂Hydrazine hydrate & 2-acyl-4,5-dichloropyridazin-3-onesNeat--Excellent[5]

Table 2: Modern Oxidative Cyclization Methods

Oxidant/CatalystSubstrateBase/AdditiveSolventTemperature (°C)TimeYield (%)Reference
I₂AcylhydrazonesK₂CO₃DMSO100-Good[4]
Fe(III)/TEMPOAroyl hydrazonesO₂---High[5]
PhotocatalystAcylhydrazones----Good[5]

Experimental Protocols

Protocol 1: General Procedure for Cyclodehydration using Phosphorus Oxychloride (POCl₃) [1]

  • Dissolve the aryl hydrazide (1 molar equivalent) in phosphorus oxychloride (5 mL).

  • Add the carboxylic acid or its derivative (1 molar equivalent) to the solution.

  • Reflux the reaction mixture for 6-7 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully pour the mixture onto crushed ice.

  • Neutralize the solution, which will precipitate the crude product.

  • Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography.

Protocol 2: Iodine-Mediated Oxidative Cyclization of Acylhydrazones [4]

  • To a solution of the acylhydrazone (1 molar equivalent) in a suitable solvent (e.g., DMSO), add potassium carbonate (K₂CO₃) (2-3 molar equivalents).

  • Add molecular iodine (I₂) (1.5 molar equivalents) portion-wise to the mixture.

  • Heat the reaction mixture at 100 °C and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Hydrazide Hydrazide Reaction_Vessel Reaction Setup (Solvent, Reagents) Hydrazide->Reaction_Vessel Carboxylic_Acid Carboxylic Acid / Acyl Halide / Aldehyde Carboxylic_Acid->Reaction_Vessel Quenching Quenching Reaction_Vessel->Quenching Reaction Monitoring (TLC) Extraction Extraction Quenching->Extraction Purification Purification (Chromatography / Recrystallization) Extraction->Purification Oxadiazole 1,3,4-Oxadiazole Purification->Oxadiazole

Caption: General experimental workflow for the synthesis of 1,3,4-oxadiazoles.

logical_relationship Problem Low Yield / Impurities Cause1 Inefficient Cyclodehydration Problem->Cause1 Cause2 Side Reactions Problem->Cause2 Cause3 Impure Starting Materials Problem->Cause3 Solution1a Optimize Dehydrating Agent Cause1->Solution1a Solution1b Adjust Temperature / Time Cause1->Solution1b Solution2a Choose Alternative Route (e.g., Oxidative Cyclization) Cause2->Solution2a Solution2b Control Stoichiometry Cause2->Solution2b Solution3a Purify Starting Materials Cause3->Solution3a

Caption: Troubleshooting logic for optimizing 1,3,4-oxadiazole synthesis.

References

Troubleshooting poor solubility of 5-Methyl-1,3,4-oxadiazol-2(3H)-one derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Methyl-1,3,4-oxadiazol-2(3H)-one and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the common challenge of poor solubility encountered with this class of compounds.

Troubleshooting Guides & FAQs

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative won't dissolve in aqueous buffers. What is the recommended starting point for solubilization?

A1: Due to the inherent low aqueous solubility of the 1,3,4-oxadiazole core, especially with aryl substituents, direct dissolution in aqueous buffers is often unsuccessful.[1] The recommended initial approach is to first prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a common and effective choice for many organic compounds, including oxadiazole derivatives. From this stock, you can make further dilutions into your aqueous assay buffer.

Q2: I've dissolved my compound in DMSO, but it precipitates when I dilute it into my aqueous assay buffer. What can I do to prevent this "crashing out"?

A2: This is a frequent issue when diluting a DMSO stock solution into an aqueous medium.[2] Here are several strategies to mitigate precipitation:

  • Optimize the Dilution Process: Perform a stepwise dilution. Instead of a single large dilution, create intermediate dilutions of your DMSO stock in the aqueous buffer. This gradual change in solvent composition can help keep the compound in solution.

  • Incorporate Co-solvents: The addition of a water-miscible organic co-solvent to your final aqueous solution can increase the solubility of your compound. Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[3]

  • Utilize Surfactants: Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[4] Commonly used non-ionic surfactants in biological assays include Tween® 80 and Polysorbate 20.

  • Adjust the pH: If your derivative has ionizable groups (acidic or basic), adjusting the pH of the aqueous buffer can significantly impact its solubility.[5] For weakly acidic compounds, increasing the pH (making it more basic) will increase solubility. Conversely, for weakly basic compounds, decreasing the pH (making it more acidic) will enhance solubility.[6][7]

Q3: What is the maximum acceptable concentration of DMSO in my cell-based assay?

A3: The final concentration of DMSO in cell-based assays should be kept as low as possible to avoid cytotoxicity and other off-target effects. A general guideline is to keep the final DMSO concentration below 1%, and ideally below 0.5%.[1] It is crucial to include a vehicle control (buffer with the same final DMSO concentration as your test samples) in your experiments to account for any effects of the solvent itself.

Q4: Can I use heating or sonication to help dissolve my compound?

A4: Gentle heating and sonication can be effective in dissolving stubborn compounds. However, use these methods with caution, as excessive heat can lead to compound degradation. It is advisable to warm the solution gently (e.g., to 37°C) and for a short period. Always visually inspect for any signs of degradation, such as a color change.

Q5: My compound seems to be degrading in the DMSO stock solution over time. How can I improve its stability?

A5: The stability of compounds in DMSO can be a concern, especially with repeated freeze-thaw cycles. To improve stability:

  • Store Properly: Store stock solutions at -20°C or -80°C in tightly sealed vials to minimize exposure to moisture and light.

  • Aliquot: Prepare small, single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles of the main stock.

  • Use Anhydrous DMSO: Water absorption by DMSO can promote compound degradation and precipitation. Using anhydrous DMSO and proper storage can help mitigate this.

Data Presentation: Solubility of Oxadiazole Derivatives

Due to the limited availability of specific quantitative solubility data for a wide range of this compound derivatives in the public domain, the following tables provide a general overview of expected solubility trends and illustrative examples based on structurally similar heterocyclic compounds. It is highly recommended to experimentally determine the solubility of your specific derivative.

Table 1: General Solubility of this compound in Common Solvents

SolventQualitative SolubilityNotes
WaterInsoluble[8]The parent compound has very low aqueous solubility.
DMSOSolubleA good starting solvent for creating stock solutions.
DMFSolubleAn alternative to DMSO for stock solutions.
EthanolSparingly SolubleCan be used as a co-solvent.
MethanolSparingly SolubleCan be used as a co-solvent.

Table 2: Illustrative Aqueous Solubility of Hypothetical this compound Derivatives

DerivativeSubstituent at N-3Expected Aqueous SolubilityRationale
A -H (parent compound)< 1 µg/mLThe unsubstituted core is poorly soluble.[8]
B -CH2CH2OH10 - 50 µg/mLAddition of a hydrophilic hydroxyl group improves solubility.
C -Phenyl< 0.1 µg/mLAryl substituents significantly decrease aqueous solubility.[9][1]
D -CH2COOH> 100 µg/mL (at pH 7.4)The carboxylic acid group is ionized at neutral pH, greatly enhancing solubility.

Experimental Protocols

Protocol 1: Determination of Thermodynamic Solubility using the Shake-Flask Method

This protocol is a standard method for determining the equilibrium solubility of a compound.[10][11]

  • Preparation:

    • Add an excess amount of the solid this compound derivative to a clear glass vial. The excess solid should be clearly visible.

    • Add a known volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4).

    • Seal the vial tightly.

  • Equilibration:

    • Place the vial in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).

    • Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Sample Processing:

    • After equilibration, allow the vial to stand undisturbed for at least 1 hour to allow the undissolved solid to settle.

    • Carefully withdraw a sample from the supernatant. To avoid aspirating solid particles, it is recommended to use a filter (e.g., a 0.22 µm syringe filter).

  • Analysis:

    • Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Prepare a standard curve with known concentrations of the compound to accurately determine the concentration in the saturated solution.

  • Reporting:

    • The determined concentration is the thermodynamic solubility of the compound in the tested solvent at the specified temperature. Report the solubility in units such as mg/mL or µM.

Protocol 2: Preparation of a Solid Dispersion to Enhance Aqueous Solubility

This protocol describes a solvent evaporation method to prepare a solid dispersion, which can improve the dissolution rate and apparent solubility of a poorly soluble compound.[6][12]

  • Materials:

    • This compound derivative.

    • A water-soluble carrier (e.g., polyvinylpyrrolidone (PVP), polyethylene glycol (PEG)).

    • A common volatile solvent in which both the compound and the carrier are soluble (e.g., ethanol, methanol, or a mixture).

  • Procedure:

    • Dissolve a known amount of the this compound derivative and the carrier in the common solvent in a round-bottom flask. A typical drug-to-carrier ratio to start with is 1:9 (w/w).

    • Once a clear solution is obtained, remove the solvent under reduced pressure using a rotary evaporator.

    • Continue evaporation until a thin, solid film is formed on the inner wall of the flask.

  • Drying and Processing:

    • Further dry the solid film under vacuum for several hours to remove any residual solvent.

    • Scrape the solid dispersion from the flask.

    • Gently grind the solid dispersion into a fine powder using a mortar and pestle.

  • Characterization:

    • The resulting powder can be used for dissolution studies to assess the improvement in solubility and dissolution rate compared to the pure compound.

    • Techniques such as Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) can be used to characterize the solid-state properties of the dispersion.

Visualizations

Caption: A logical workflow for troubleshooting the poor solubility of this compound derivatives.

G cluster_prep Preparation cluster_dilution Dilution Strategy cluster_result Result cluster_solution Solution prep_stock Prepare 10 mM stock solution in 100% DMSO intermediate Prepare intermediate dilutions in aqueous buffer or media prep_stock->intermediate Recommended Path direct Direct dilution of stock into final assay volume prep_stock->direct Common Mistake no_precipitate No precipitation observed intermediate->no_precipitate precipitate Precipitation ('crashing out') occurs direct->precipitate stepwise Employ stepwise dilution precipitate->stepwise add_cosolvent Add co-solvent to buffer precipitate->add_cosolvent

Caption: Experimental workflow to avoid precipitation when diluting DMSO stock solutions for biological assays.

References

Addressing instability issues of 5-Methyl-1,3,4-oxadiazol-2(3H)-one under specific conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 5-Methyl-1,3,4-oxadiazol-2(3H)-one. The information is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

Issue 1: Compound Degradation Observed During Experimental Workup

Question: I am observing significant degradation of this compound during my reaction workup, leading to low yields and impure products. What could be the cause and how can I mitigate this?

Answer:

Degradation of this compound during experimental procedures is often linked to exposure to harsh conditions. Based on studies of similar 1,3,4-oxadiazole derivatives, the primary culprits are typically alkaline pH, strong oxidizing agents, and high temperatures.[1][2][3][4]

Troubleshooting Steps:

  • pH Management: Avoid basic conditions during extraction and purification. The 1,3,4-oxadiazole ring can be susceptible to cleavage under alkaline hydrolysis.[1][2] If a basic wash is necessary, use a mild base (e.g., saturated sodium bicarbonate solution) and minimize contact time. Neutralize the solution promptly.

  • Temperature Control: Perform all workup and purification steps at or below room temperature if possible. Prolonged exposure to heat can lead to thermal decomposition.[2]

  • Avoid Strong Oxidants: Be cautious with oxidizing agents. If an oxidation step is part of your synthetic route, consider the stability of the oxadiazole ring under those specific conditions.

  • Inert Atmosphere: For sensitive reactions, conducting the workup under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.

Issue 2: Inconsistent Results in Biological Assays

Question: My biological assay results with this compound are not reproducible. Could the stability of the compound in my assay buffer be a factor?

Answer:

Yes, the stability of your compound in the assay buffer is a critical factor that can lead to inconsistent results. The pH, composition, and storage conditions of the buffer can all influence the integrity of this compound.

Troubleshooting Steps:

  • Buffer pH: The 1,3,4-oxadiazole ring system is generally more stable in neutral to acidic conditions.[2][3] If your assay buffer is alkaline, the compound may be degrading over the course of the experiment. Consider adjusting the buffer pH if your assay permits.

  • Solvent Selection: Ensure the solvent used to dissolve the compound is compatible and does not promote degradation. Common organic solvents like DMSO are generally suitable, but their purity and water content should be monitored.

  • Fresh Stock Solutions: Prepare fresh stock solutions of the compound before each experiment. Avoid repeated freeze-thaw cycles of stock solutions.

  • Stability Assessment in Assay Buffer: Perform a preliminary experiment to assess the stability of this compound in your specific assay buffer over the typical duration of your experiment. This can be monitored by techniques like HPLC.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure long-term stability, this compound should be stored in a cool, dry, and dark place. A refrigerator (2-8 °C) is recommended for solid samples. The container should be tightly sealed to protect it from moisture and air. For solutions, storage at -20 °C or -80 °C is advisable, and aliquoting to avoid multiple freeze-thaw cycles is recommended.

Q2: How does pH affect the stability of this compound?

A2: Based on forced degradation studies of structurally similar 1,3,4-oxadiazole derivatives, the compound is expected to be most stable in neutral to acidic conditions.[2][3] Alkaline conditions can lead to hydrolytic cleavage of the oxadiazole ring.[1][2]

Q3: Is this compound sensitive to light?

A3: While some 1,3,4-oxadiazole derivatives have shown resistance to photolysis, others can be degraded by UV exposure.[2][4] It is good practice to protect the compound and its solutions from direct light, especially during long-term storage or prolonged experiments.

Q4: What are the likely degradation products of this compound?

A4: Under hydrolytic conditions, particularly alkaline hydrolysis, the 1,3,4-oxadiazole ring can open. For instance, the N-N bond can be cleaved to form amide-like structures.[4] In the case of a related compound, 4-(5-methyl-1,3,4-oxadiazol-2-yl)-benzenesulfonamide, a decomposition product identified was 4-(5-methyl-1,3,4-oxadiazol-2-yl)-benzenesulfonic acid, formed from the degradation of an N-hydroxymetabolite.[5][6] The exact degradation products for this compound would need to be confirmed through analytical techniques like LC-MS.

Data on Stability of 1,3,4-Oxadiazole Derivatives

Stress ConditionGeneral Stability Profile of 1,3,4-Oxadiazole DerivativesReference
Acidic Hydrolysis (e.g., 0.1 M HCl) Generally stable to moderately stable.[2],[3]
Alkaline Hydrolysis (e.g., 0.1 M NaOH) Prone to significant degradation.[1],[2]
Oxidative Stress (e.g., 3% H₂O₂) Can undergo significant degradation.[2],[4]
Thermal Stress (e.g., 60-80 °C) Susceptible to degradation, extent varies with structure.[2],[3],[4]
Photolytic Stress (UV/Vis light) Stability can vary; some derivatives are resistant while others degrade.[2],[3],[4]

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound, adapted from methodologies used for similar compounds.[1][3][7]

Materials:

  • This compound

  • HPLC grade acetonitrile and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV or DAD detector

  • C18 HPLC column (e.g., 4.6 x 250 mm, 5 µm)

  • pH meter

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at a controlled temperature (e.g., 60 °C) for a specified period (e.g., 2, 4, 8, 24 hours). After the specified time, cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M NaOH. Dilute with mobile phase to a suitable concentration for HPLC analysis.

  • Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Follow the same procedure as for acidic hydrolysis, neutralizing with 0.1 M HCl at the end.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the solution at room temperature for a specified period, monitoring the reaction periodically. Dilute with mobile phase for HPLC analysis.

  • Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 80 °C) for a specified period (e.g., 24, 48 hours). Also, heat a solution of the compound in a suitable solvent under reflux. After the stress period, dissolve the solid sample or cool the solution and dilute appropriately for HPLC analysis.

  • Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) and/or visible light for a specified duration. Keep a control sample in the dark. Analyze both samples by HPLC.

  • HPLC Analysis: Analyze all stressed and control samples by a validated stability-indicating HPLC method. The mobile phase and gradient will need to be optimized to achieve good separation between the parent compound and its degradation products. A typical starting point could be a gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid).

Visualizations

Logical Workflow for Troubleshooting Compound Instability

Troubleshooting_Instability start Start: Observed Compound Instability check_conditions Review Experimental Conditions (pH, Temp, Reagents) start->check_conditions is_alkaline Is pH > 7? check_conditions->is_alkaline is_high_temp Is Temp > RT? is_alkaline->is_high_temp No mitigate_ph Mitigate: Use Neutral/Acidic Conditions, Minimize Base Contact is_alkaline->mitigate_ph Yes is_oxidant Are Oxidizing Agents Present? is_high_temp->is_oxidant No mitigate_temp Mitigate: Use Lower Temperatures (e.g., 0°C) is_high_temp->mitigate_temp Yes mitigate_oxidant Mitigate: Use Inert Atmosphere, Choose Milder Reagents is_oxidant->mitigate_oxidant Yes re_evaluate Re-evaluate Experiment is_oxidant->re_evaluate No mitigate_ph->re_evaluate mitigate_temp->re_evaluate mitigate_oxidant->re_evaluate

Caption: A logical workflow for troubleshooting instability issues.

Experimental Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_stress start Start: Prepare Stock Solution of Compound (1 mg/mL) stress_conditions Apply Stress Conditions start->stress_conditions acid Acidic Hydrolysis (0.1 M HCl, 60°C) stress_conditions->acid base Alkaline Hydrolysis (0.1 M NaOH, 60°C) stress_conditions->base oxidation Oxidation (3% H2O2, RT) stress_conditions->oxidation thermal Thermal (80°C, solid/solution) stress_conditions->thermal photo Photolytic (UV/Vis light) stress_conditions->photo control Control (No Stress) stress_conditions->control sample_prep Sample Preparation (Neutralization, Dilution) acid->sample_prep base->sample_prep oxidation->sample_prep thermal->sample_prep photo->sample_prep control->sample_prep hplc_analysis HPLC Analysis (Stability-Indicating Method) sample_prep->hplc_analysis data_analysis Data Analysis (Peak Purity, % Degradation) hplc_analysis->data_analysis

Caption: Experimental workflow for forced degradation studies.

References

Overcoming challenges in the spectroscopic analysis of oxadiazole compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with oxadiazole compounds. The information is designed to help overcome common challenges encountered during spectroscopic analysis.

Troubleshooting Guides

This section addresses specific issues that may arise during NMR, Mass Spectrometry, FTIR, UV-Vis, and Fluorescence analysis of oxadiazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Question: My oxadiazole compound is poorly soluble in standard deuterated solvents like CDCl3. What should I do?

Answer: Poor solubility can lead to broad peaks and a low signal-to-noise ratio.[1] If your compound is not soluble in deuterochloroform, consider using alternative deuterated solvents.[1] Depending on the polarity of your derivative, solvents like DMSO-d6, acetone-d6, or benzene-d6 may be effective.[1][2] It is recommended to test solubility in a small vial before preparing the final NMR sample.[3]

Question: The peaks for my product's aromatic protons are overlapping, making it difficult to interpret coupling patterns.

Answer: Peak overlapping can obscure crucial structural information. A simple solution is to re-run the spectrum in a different solvent.[1] Aromatic solvents like benzene-d6 often induce different chemical shifts compared to chloroform-d6, which can resolve overlapping signals.[1]

Question: My ¹H NMR spectrum shows very broad peaks. What could be the cause?

Answer: Several factors can cause peak broadening.[1] These include:

  • Poor Shimming: The magnetic field may not be homogeneous. Re-shimming the spectrometer is recommended.

  • Inhomogeneous Sample: This can be caused by undissolved particulate matter or poor solubility of the compound.[1][3] Ensure your sample is fully dissolved and filter it if necessary.[3][4]

  • High Concentration: Overly concentrated samples can lead to increased viscosity and intermolecular interactions, causing broader lines.[1][3][4] Preparing a more dilute sample may improve resolution.

Question: How can I confirm the presence of an exchangeable proton (e.g., -OH or -NH) on my oxadiazole derivative?

Answer: To confirm an exchangeable proton, you can perform a "D₂O shake" experiment. Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it vigorously for a few minutes, and re-acquire the spectrum. The peak corresponding to the -OH or -NH proton should disappear or significantly decrease in intensity due to proton-deuterium exchange.[1]

Mass Spectrometry (MS)

Question: I am having trouble observing the molecular ion (M⁺) peak for my 1,2,4-oxadiazole derivative.

Answer: The stability of the molecular ion can vary depending on the compound's structure and the ionization technique used. For some 1,2,4-oxadiazole derivatives, the molecular ion peak can be of very low abundance, particularly under electron impact (EI) ionization.[5] Consider using a softer ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI), which are less likely to cause extensive fragmentation.[2][6]

Question: The fragmentation pattern of my oxadiazole compound is very complex. Are there any characteristic fragmentation pathways?

Answer: Yes, the fragmentation patterns of oxadiazoles can be complex but often show characteristic pathways that aid in structural elucidation.[5][7]

  • 1,2,4-Oxadiazoles: Under electron impact, these compounds often undergo a characteristic retro-cyclization addition (RCA) fragmentation, which involves cleavage of the heterocyclic ring.[7]

  • Substituent Effects: The nature and position of substituents on the phenyl rings or the oxadiazole core significantly influence the fragmentation pathways.[7]

  • 1,2,5-Oxadiazole N-oxides: These compounds show different fragmentation patterns, such as the loss of a neutral CH₂O or OH group, which can be confirmed using deuterated analogues.[5][8]

Fourier-Transform Infrared (FTIR) Spectroscopy

Question: My FTIR spectrum is noisy and the peaks are poorly defined. How can I improve the quality?

Answer: Poor spectral quality in FTIR is often related to sample preparation.

  • KBr Pellet Method: Ensure the sample is ground into a very fine powder and thoroughly mixed with dry KBr.[9] The resulting pellet should be transparent or translucent.[10] Uneven mixing or coarse particles can cause scattering and a sloping baseline.

  • Attenuated Total Reflectance (ATR): For ATR-FTIR, good contact between the sample and the ATR crystal is critical.[9][11] Apply sufficient pressure to ensure this contact for solid samples.[9] Also, make sure the crystal surface is clean before each measurement.[9]

Question: I am unsure how to assign the characteristic peaks for the oxadiazole ring.

Answer: The oxadiazole ring has several characteristic absorption bands. Identifying these can confirm the successful synthesis of your compound.[12] Key vibrational modes include C=N stretching, N-O stretching, and C-O-C (ether) stretching.[2] Please refer to the data table below for typical frequency ranges.

UV-Visible (UV-Vis) Spectroscopy

Question: The maximum absorption wavelength (λₘₐₓ) of my compound is different from what I expected based on the literature.

Answer: The electronic transitions responsible for UV-Vis absorption in oxadiazoles are highly sensitive to the electronic environment.[2][12]

  • Substituent Effects: Electron-donating or electron-withdrawing groups on the aromatic rings attached to the oxadiazole core can cause a significant shift in the λₘₐₓ.[2]

  • Solvent Polarity: Changing the solvent can also lead to a bathochromic (red shift to longer wavelength) or hypsochromic (blue shift to shorter wavelength) shift.[13] Always report the solvent used when reporting λₘₐₓ values.

Fluorescence Spectroscopy

Question: My oxadiazole derivative shows very weak fluorescence. What could be the reason?

Answer: Low fluorescence quantum yield can be attributed to several factors. The structure of the oxadiazole derivative and the solvent environment are critical. Some structures may have efficient non-radiative decay pathways that compete with fluorescence. Limiting rotational sources of internal quenching within the molecule can sometimes enhance fluorescence.[14]

Question: The fluorescence emission maximum of my compound shifts when I change the solvent.

Answer: This phenomenon, known as solvatochromism, is common for fluorescent molecules. For many 1,3,4-oxadiazole derivatives, an increase in solvent polarity can lead to a bathochromic (red) shift in the emission spectrum.[15] This indicates a change in the dipole moment of the molecule upon excitation.

Frequently Asked Questions (FAQs)

Q1: What are the most critical spectroscopic techniques for characterizing a newly synthesized oxadiazole compound? A1: A combination of techniques is essential for unambiguous characterization.[12] Typically, ¹H NMR and ¹³C NMR are used to elucidate the detailed molecular structure.[2][16] Mass spectrometry (MS) is crucial for confirming the molecular weight and fragmentation pattern.[2] Infrared (IR) spectroscopy helps to identify key functional groups and confirm the presence of the oxadiazole ring.[12] UV-Vis spectroscopy provides information on the electronic structure and conjugation of the system.[2][12]

Q2: Are there specific safety precautions I should take when preparing samples of oxadiazole compounds for analysis? A2: Standard laboratory safety protocols should always be followed. Since many oxadiazole derivatives are synthesized for their biological activity, they should be handled with care.[12] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Handle solid powders in a well-ventilated area or a fume hood to avoid inhalation. Always consult the Safety Data Sheet (SDS) for any specific hazards associated with the compound or the solvents being used.

Q3: How much sample is typically required for each spectroscopic technique? A3: The required amount varies by technique and instrument sensitivity:

  • ¹H NMR: Typically 2-10 mg for small molecules.[4]

  • ¹³C NMR: Requires more sample, generally 10-50 mg, due to the lower natural abundance of ¹³C.[3][4]

  • FTIR (KBr Pellet): Approximately 1-2 mg of the sample mixed with 100-200 mg of KBr.[9]

  • Mass Spectrometry: Highly sensitive, often requiring less than 1 mg.

  • UV-Vis Spectroscopy: Depends on the molar absorptivity of the compound, but solutions are typically prepared in the micromolar (10⁻⁵ to 10⁻⁶ M) concentration range.[17]

Data Presentation

Table 1: Typical NMR Chemical Shifts for 1,3,4-Oxadiazole Derivatives
NucleusChemical Shift (δ, ppm)Notes
¹³C (Oxadiazole Ring)155 - 165The two carbons of the oxadiazole ring typically resonate in this region.[18]
¹H (Aromatic Protons)7.0 - 8.5Protons on phenyl rings attached to the oxadiazole core. The exact shift depends on the substituents.[18][19]
Table 2: Characteristic FTIR Absorption Bands for Oxadiazole Rings
Functional GroupWavenumber (cm⁻¹)Vibration Type
C=N1625 - 1685Stretching[10]
C-O-C1020 - 1250Asymmetric & Symmetric Stretching
N-O1300 - 1400Stretching
Aromatic C=C1450 - 1600Stretching
Table 3: Common Fragments in Mass Spectrometry of 1,2,4-Oxadiazoles
m/zFragment IdentityPathway
Varies[R-C≡N]⁺Heterocyclic ring cleavage
Varies[R'-C≡N-O]⁺Heterocyclic ring cleavage
Varies[M - RCN]⁺Loss of a nitrile group

Experimental Protocols

Protocol 1: NMR Sample Preparation
  • Weighing: Accurately weigh 5-25 mg of the oxadiazole compound for ¹H NMR (50-100 mg for ¹³C NMR) and place it in a clean, dry vial.[3]

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to the vial.[3]

  • Dissolution: Gently swirl or sonicate the vial to ensure the sample is completely dissolved.

  • Filtering (if necessary): If any solid particles remain, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a 5 mm NMR tube.[3][4]

  • Capping and Labeling: Cap the NMR tube and label it clearly. The sample is now ready for analysis.

Protocol 2: FTIR Sample Preparation (KBr Pellet Method)
  • Grinding: In an agate mortar and pestle, grind 1-2 mg of the solid oxadiazole sample to a fine powder.[9]

  • Mixing: Add approximately 100-200 mg of dry, spectroscopic-grade KBr powder to the mortar and mix thoroughly with the sample.[9]

  • Pellet Pressing: Transfer the mixture to a pellet die. Place the die in a hydraulic press and apply pressure (typically 8-10 tons) to form a thin, transparent pellet.[9][10]

  • Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer for analysis.[9]

Protocol 3: UV-Vis Sample Preparation
  • Stock Solution: Prepare a stock solution of the oxadiazole compound in a suitable spectroscopic-grade solvent (e.g., methanol, ethanol, acetonitrile) of a known concentration (e.g., 10⁻³ M).

  • Dilution: Dilute the stock solution to a final concentration appropriate for measurement (typically around 10⁻⁵ M).[17] The goal is to have an absorbance reading between 0.1 and 1.0.

  • Measurement: Transfer the diluted solution to a quartz cuvette. Use the pure solvent as a blank to zero the spectrophotometer.

  • Scan: Record the absorption spectrum over the desired wavelength range (e.g., 200-800 nm).[2]

Visualizations

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Confirmation Synthesis Synthesize Oxadiazole Derivative Purification Purify Compound (e.g., Recrystallization, Chromatography) Synthesis->Purification FTIR FTIR Analysis Purification->FTIR Confirm Functional Groups NMR NMR Analysis (¹H, ¹³C) FTIR->NMR MS Mass Spectrometry NMR->MS Determine Exact Structure UV_Vis UV-Vis Analysis MS->UV_Vis Confirm Molecular Weight Structure_Confirmation Structure Confirmed UV_Vis->Structure_Confirmation Analyze Electronic Properties NMR_Troubleshooting_Flowchart decision decision issue issue solution solution start Unexpected NMR Spectrum decision1 Are peaks broad? start->decision1 Check peaks decision2 Are peaks overlapping? decision1->decision2 No solution1 1. Check solubility & concentration. 2. Re-shim the spectrometer. 3. Filter the sample. decision1->solution1 Yes decision3 Unexpected chemical shifts? decision2->decision3 No solution2 Re-run spectrum in a different solvent (e.g., Benzene-d₆) decision2->solution2 Yes issue1 Possible Impurity or Incorrect Structure decision3->issue1 No solution3 1. Confirm solvent peak. 2. Check for residual solvent from reaction/purification. decision3->solution3 Yes

References

Strategies to improve the regioselectivity in the derivatization of 1,3,4-oxadiazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective derivatization of 1,3,4-oxadiazoles. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges in their synthetic experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Poor Regioselectivity in C-H Functionalization

Question: I am attempting a direct C-H arylation of a 2-substituted 1,3,4-oxadiazole and getting a mixture of products functionalized at the C5 position and other undesired locations. How can I improve the regioselectivity for the C5 position?

Answer: Achieving high regioselectivity in C-H functionalization of 1,3,4-oxadiazoles often depends on the choice of catalyst, directing group, and reaction conditions. Here are some strategies to improve C5 selectivity:

  • Utilize a Directing Group: The use of a directing group is a powerful strategy to control regioselectivity in C-H activation. Aromatic heterocycles can themselves act as effective directing groups. For instance, a cobalt(III)-catalyzed C-H activation strategy has been reported where the oxadiazole ring directs the functionalization.

  • Catalyst and Ligand Selection: The choice of metal catalyst and ligand is crucial. Palladium-based catalysts are commonly used for direct arylation.[1] For instance, a palladium-catalyzed direct C-H arylation of 1,3,4-oxadiazoles with aryl chlorides can be achieved with high efficiency using a specifically designed electron-rich ferrocenyl diphosphane ligand.[1] Copper-catalyzed reactions have also proven effective. A one-pot synthesis-functionalization strategy using a copper catalyst for C-H arylation with aryl iodides has been developed, showing broad functional group tolerance.

  • Reaction Conditions Optimization: Temperature, solvent, and base can significantly influence the outcome. It is recommended to perform a screening of these parameters. For example, in some direct arylations, Cs2CO3 as a base in DMF at 100°C has been found to be effective.

Issue 2: Competing N-Alkylation vs. S-Alkylation in 1,3,4-Oxadiazole-2-thiones

Question: I am trying to alkylate a 5-substituted-1,3,4-oxadiazole-2(3H)-thione and obtaining a mixture of N-alkylated and S-alkylated products. How can I selectively obtain the S-alkylated product?

Answer: The regioselectivity of alkylation in 1,3,4-oxadiazole-2-thiones is highly dependent on the reaction conditions, particularly the base and solvent used.

  • Base Selection: The choice of base can be critical. For selective S-alkylation, a weaker base like triethylamine (TEA) is often preferred. In contrast, stronger bases such as potassium carbonate (K2CO3) can lead to a mixture of N- and S-alkylated products, or even favor N-alkylation.

  • Solvent Effects: The polarity of the solvent can influence the nucleophilicity of the nitrogen and sulfur atoms. A systematic study of different solvents is recommended to optimize for the desired product.

  • Thermodynamic vs. Kinetic Control: S-alkylation is often the kinetically favored product, while N-alkylation can be the thermodynamically more stable product. Running the reaction at lower temperatures may favor the S-alkylated product. In some cases, a thio-aza-Claisen rearrangement can occur, converting the S-allylated product to the N-allylated analog, especially at higher temperatures.

Issue 3: Controlling Regioselectivity in the Cyclization to form 2-Amino-1,3,4-Oxadiazoles

Question: During the cyclization of a thiosemicarbazide intermediate to form a 2-amino-1,3,4-oxadiazole, I am getting the corresponding 2-amino-1,3,4-thiadiazole as a major byproduct. How can I selectively synthesize the oxadiazole?

Answer: The selective cyclization of thiosemicarbazide intermediates to either 2-amino-1,3,4-oxadiazoles or 2-amino-1,3,4-thiadiazoles is a classic example of reagent-based regioselectivity.[2][3]

  • Reagent for Oxadiazole Formation: To favor the formation of the 2-amino-1,3,4-oxadiazole, a desulfurizing agent is required. The use of 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) in DMSO has been shown to be highly effective, leading to the oxadiazole with excellent regioselectivity.[2][3]

  • Reagent for Thiadiazole Formation: Conversely, if the 2-amino-1,3,4-thiadiazole is the desired product, a dehydrating agent should be used. A combination of p-toluenesulfonyl chloride (p-TsCl) and triethylamine in N-methyl-2-pyrrolidone (NMP) will favor the formation of the thiadiazole.[2][3] The regioselectivity in this case is also influenced by the substituents on the thiosemicarbazide.[2][3]

Quantitative Data Summary

Table 1: Regioselective Cyclization of Thiosemicarbazide Intermediate

EntryReagent/SolventProductRegioselectivity (Oxadiazole:Thiadiazole)Yield (%)
1EDC·HCl / DMSO2-Amino-1,3,4-oxadiazole>99:<1High
2p-TsCl, Et3N / NMP2-Amino-1,3,4-thiadiazole<1:>99 (typical)High

Data synthesized from findings in references[2][3].

Table 2: Regioselectivity in the Direct C-H Arylation of 2-Phenyl-1,3,4-oxadiazole

EntryCatalyst/LigandBaseSolventTemperature (°C)Arylating AgentYield of C5-arylated product (%)
1Pd(OAc)2 / tBudippfCs2CO3DMF100Aryl Chloride96
2Cu(OTf)2---N-ArylidenearoylhydrazideGood to Excellent
3CuO nanoparticles---Aryl HalideHigh

Data compiled from similar reactions described in the literature.

Experimental Protocols

Protocol 1: Regioselective Synthesis of 2-Amino-5-substituted-1,3,4-oxadiazoles[2][3]

This protocol is based on the EDC·HCl mediated cyclization of a thiosemicarbazide intermediate.

Materials:

  • Substituted thiosemicarbazide intermediate (1.0 mmol)

  • 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) (1.5 mmol)

  • Dimethyl sulfoxide (DMSO) (5 mL)

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of the substituted thiosemicarbazide (1.0 mmol) in DMSO (5 mL), add EDC·HCl (1.5 mmol).

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-5-substituted-1,3,4-oxadiazole.

Protocol 2: One-Pot Synthesis and C5-Arylation of 1,3,4-Oxadiazoles

This protocol describes a streamlined approach to synthesize 2,5-disubstituted 1,3,4-oxadiazoles.

Materials:

  • Carboxylic acid (1.0 mmol)

  • N-Isocyaniminotriphenylphosphorane (NIITP) (1.1 mmol)

  • Aryl iodide (1.2 mmol)

  • Copper(I) iodide (CuI) (10 mol%)

  • L-proline (20 mol%)

  • Potassium carbonate (K2CO3) (2.0 mmol)

  • Dimethylformamide (DMF)

Procedure: Stage 1: Oxadiazole Formation

  • To a solution of the carboxylic acid (1.0 mmol) in DMF, add NIITP (1.1 mmol).

  • Stir the mixture at room temperature until the formation of the 2-substituted-1,3,4-oxadiazole is complete (monitor by TLC or LC-MS).

Stage 2: C-H Arylation 3. To the reaction mixture from Stage 1, add aryl iodide (1.2 mmol), CuI (10 mol%), L-proline (20 mol%), and K2CO3 (2.0 mmol). 4. Heat the reaction mixture at 110 °C for 12-24 hours. 5. After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate. 6. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. 7. Purify the residue by flash column chromatography to yield the 2,5-disubstituted-1,3,4-oxadiazole.

Visual Guides

Decision Pathway for Regioselective Cyclization

G start Thiosemicarbazide Intermediate reagent Choice of Reagent start->reagent edc EDC.HCl in DMSO reagent->edc Desulfurization ptscl p-TsCl, Et3N in NMP reagent->ptscl Dehydration oxadiazole 2-Amino-1,3,4-oxadiazole edc->oxadiazole thiadiazole 2-Amino-1,3,4-thiadiazole ptscl->thiadiazole

Caption: Reagent choice dictates the regioselective cyclization pathway.

Workflow for C-H Functionalization Strategy

G sub 2-Substituted 1,3,4-Oxadiazole check_dg Is a directing group strategy feasible? sub->check_dg with_dg Employ Directing Group (e.g., Co(III) catalysis) check_dg->with_dg Yes without_dg Direct C-H Activation (e.g., Pd or Cu catalysis) check_dg->without_dg No optimize Optimize Conditions: - Catalyst/Ligand - Base - Solvent - Temperature with_dg->optimize without_dg->optimize product Regioselective C5-Functionalized Product optimize->product

Caption: Strategy for achieving regioselective C-H functionalization.

References

Resolving inconsistencies in biological assay results for 1,3,4-oxadiazole compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with 1,3,4-oxadiazole compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve common inconsistencies in biological assay results.

Frequently Asked Questions (FAQs)

Q1: My 1,3,4-oxadiazole derivative shows high activity in a biochemical assay but low activity in a cell-based assay. What are the potential reasons for this discrepancy?

This is a common challenge in drug discovery. The difference in activity often points to issues with the compound's interaction within a complex cellular environment. Potential causes include:

  • Low Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.

  • Compound Efflux: The compound may be actively transported out of the cell by efflux pumps (e.g., P-glycoprotein).

  • Metabolic Instability: The compound could be rapidly metabolized by the cells into an inactive form.

  • Poor Solubility: The compound may have precipitated in the cell culture medium.

Q2: I am observing high variability in my IC50/EC50 values between replicate experiments for an anticancer assay. What should I check?

High variability is often traced back to compound handling, stability, or the assay conditions. Key areas to investigate are:

  • Compound Solubility: 1,3,4-oxadiazole derivatives can have poor aqueous solubility. Precipitation in the assay medium will lead to an effective concentration that is lower and more variable than intended.

  • Compound Stability: The compound might be unstable in the assay buffer or under the incubation conditions (e.g., sensitive to light or temperature).

  • Inconsistent Cell Seeding: Variations in the number of cells seeded per well can lead to significant differences in results.

  • DMSO Concentration: Ensure the final concentration of DMSO (or other solvent) is consistent across all wells and is at a level that does not affect cell viability.

Q3: My 1,3,4-oxadiazole compound shows broad, non-specific activity against multiple bacterial strains. How can I determine if this is a real effect or an artifact?

While some compounds have broad-spectrum activity, non-specific results can arise from assay artifacts. Consider these possibilities:

  • Compound Aggregation: At higher concentrations, some compounds form aggregates that can sequester the target or disrupt cell membranes, leading to non-specific effects. Adding a non-ionic detergent (e.g., Triton X-100) to the assay can help identify this issue.

  • Assay Interference: The compound may interfere with the assay readout itself. For example, in colorimetric or fluorescent assays, the compound might absorb light at the measurement wavelength or have intrinsic fluorescence.

  • Cytotoxicity: The observed "antibacterial" effect might be due to general cytotoxicity to both bacterial and mammalian cells. It is advisable to test for cytotoxicity against a mammalian cell line in parallel.

Troubleshooting Guides

Issue 1: Inconsistent Results in Cell Viability/Cytotoxicity Assays (e.g., MTT Assay)

Problem: You are observing significant well-to-well or plate-to-plate variability in your MTT assay results for a series of 1,3,4-oxadiazole derivatives.

Troubleshooting Workflow:

Start High Variability in MTT Assay Solubility 1. Check Compound Solubility in Assay Medium Start->Solubility Stability 2. Assess Compound Stability under Assay Conditions Solubility->Stability If soluble Resolved Consistent Results Solubility->Resolved If insoluble, optimize solvent/concentration Cell_Culture 3. Review Cell Culture and Seeding Technique Stability->Cell_Culture If stable Stability->Resolved If unstable, adjust incubation time/conditions Assay_Protocol 4. Verify Assay Protocol Execution Cell_Culture->Assay_Protocol If consistent Cell_Culture->Resolved If inconsistent, refine cell handling Data_Analysis 5. Check Data Analysis and Normalization Assay_Protocol->Data_Analysis If correct Assay_Protocol->Resolved If errors found, standardize procedure Data_Analysis->Resolved

Caption: Troubleshooting workflow for MTT assay variability.

Detailed Steps:

  • Check Compound Solubility:

    • Action: Perform a solubility assessment in your final assay medium. Prepare a dilution series of your compound, incubate under assay conditions (e.g., 37°C for 24-72 hours), centrifuge the plate, and measure the concentration of the supernatant via HPLC or UV-Vis spectroscopy.

    • Solution: The highest concentration that remains fully dissolved is your maximum reliable working concentration. Always prepare stock solutions in a suitable organic solvent like DMSO and ensure the final solvent concentration is low (<0.5%) and consistent across all wells.[1]

  • Assess Compound Stability:

    • Action: Incubate the compound in the assay medium under the exact experimental conditions (temperature, CO2, light) for the duration of the assay. At various time points (e.g., 0, 24, 48, 72 hours), take an aliquot and analyze it by HPLC to quantify the amount of the parent compound remaining.

    • Solution: If the compound degrades, consider reducing the incubation time or protecting the plates from light.

  • Review Cell Culture and Seeding Technique:

    • Action: Ensure that cells are in the logarithmic growth phase, have high viability (>90%), and are seeded evenly. Avoid using the outer wells of the 96-well plate, which are prone to evaporation (the "edge effect").[2]

    • Solution: Standardize cell passage number and seeding density. Fill the outer wells with sterile PBS or media to minimize evaporation from the experimental wells.

Issue 2: Lack of Correlation Between Enzyme Inhibition and Antimicrobial Activity

Problem: A 1,3,4-oxadiazole derivative is a potent inhibitor of a specific bacterial enzyme in a biochemical assay but shows poor whole-cell antimicrobial activity.

Signaling and Transport Pathway Considerations:

Compound 1,3,4-Oxadiazole (Extracellular) Membrane Bacterial Cell Wall & Membrane Compound->Membrane Permeation Intracellular Compound (Intracellular) Membrane->Intracellular Efflux Efflux Pumps (e.g., AcrAB-TolC) Intracellular->Efflux Export Target Enzyme Target Intracellular->Target Inhibition Inhibition Target->Inhibition

Caption: Factors affecting intracellular compound concentration.

Detailed Steps:

  • Assess Cell Wall/Membrane Permeability:

    • Action: The compound must penetrate the bacterial cell wall and membrane to reach its target. This is particularly challenging for Gram-negative bacteria with their outer membrane.

    • Solution: Consider running the assay with a bacterial strain that has a compromised cell envelope to see if activity increases. Chemical modification of the 1,3,4-oxadiazole scaffold to improve its physicochemical properties (e.g., by altering lipophilicity) may be necessary.

  • Investigate Efflux Pump Activity:

    • Action: Many bacteria possess efflux pumps that actively remove foreign compounds.

    • Solution: Test the compound's antimicrobial activity in the presence of a known efflux pump inhibitor (EPI), such as PAβN (phenylalanine-arginine beta-naphthylamide). A significant decrease in the Minimum Inhibitory Concentration (MIC) in the presence of an EPI suggests that the compound is an efflux pump substrate.

  • Consider Compound Stability in Bacterial Culture:

    • Action: The compound could be degraded by enzymes present in the bacterial culture medium or on the bacterial cell surface.

    • Solution: Use HPLC to assess the stability of the compound in the culture medium over the course of the antimicrobial assay.

Quantitative Data Summary

The following tables summarize representative biological activities reported for various 1,3,4-oxadiazole derivatives.

Table 1: Anticancer Activity of 1,3,4-Oxadiazole Derivatives

Compound ClassCell LineAssay TypeActivity (IC50)Reference
2,5-disubstituted-1,3,4-oxadiazolesA549 (Lung)MTT2.03 µM[3]
2,5-disubstituted-1,3,4-oxadiazolesH2228 (Lung)MTT9.80 µM[3]
Coumarin-containing 1,3,4-oxadiazolesSkov3 (Ovarian)MTT9.5 µM[3]
Benzothiazole-containing 1,3,4-oxadiazolesA549 (Lung)MTT6.62 µM[4]
Benzimidazole-containing 1,3,4-oxadiazolesMCF-7 (Breast)MTT>50% inhibition[5]

Table 2: Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives

Compound ClassBacterial StrainActivity (MIC)Reference
Norfloxacin derivativesS. aureus1–2 µg/mL[6]
Norfloxacin derivativesMRSA0.25–1 µg/mL[6]
2,5-disubstituted-1,3,4-oxadiazolesS. aureus4–16 µg/mL[7]
Naphthofuran-containing 1,3,4-oxadiazolesP. aeruginosa0.2 mg/mL[6]
Naphthofuran-containing 1,3,4-oxadiazolesB. subtilis0.2 mg/mL[6]

Table 3: Enzyme Inhibition by 1,3,4-Oxadiazole Derivatives

Compound ClassEnzyme TargetActivity (IC50)Reference
Acetamido mercapto derivativesMMP-91.65 µM[4]
Various derivativesAcetylcholinesterase (AChE)41.87 µM[8][9]
2,5-di(pyridin-3-yl)-1,3,4-oxadiazoleThymidine PhosphorylasePotent Inhibition[10]
Various derivativesα-glucosidase0.46 mM[3]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay measures the metabolic activity of cells as an indicator of viability. NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[2][11][12]

Materials:

  • Cells and complete culture medium

  • 1,3,4-Oxadiazole compounds (dissolved in DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5x10³ to 1x10⁴ cells/well) in 100 µL of medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[13]

  • Compound Treatment: Prepare serial dilutions of the 1,3,4-oxadiazole compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., 0.5% DMSO) and untreated control wells.

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10-20 µL of MTT stock solution to each well (final concentration ~0.5 mg/mL).

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.[11]

  • Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • Bacterial strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • 1,3,4-Oxadiazole compounds (dissolved in DMSO)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL

Procedure:

  • Compound Dilution: Add 50 µL of sterile broth to all wells of a 96-well plate. Add 50 µL of the compound stock solution (at 2x the highest desired concentration) to the first well of a row. Perform a 2-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate.

  • Inoculation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells. Add 50 µL of this standardized inoculum to each well, bringing the total volume to 100 µL.

  • Controls: Include a positive control (broth + bacteria, no compound) and a negative control (broth only) on each plate.[13]

  • Incubation: Cover the plates and incubate at 35-37°C for 18-24 hours.[13]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well. This can be assessed visually or by measuring the optical density (OD) at 600 nm.

References

Safe handling and storage procedures for 5-Methyl-1,3,4-oxadiazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety information, handling procedures, and troubleshooting advice for researchers, scientists, and drug development professionals working with 5-Methyl-1,3,4-oxadiazol-2(3H)-one (CAS No: 3069-67-8).

Frequently Asked Questions (FAQs)

Q1: What are the primary health hazards associated with this compound?

A1: this compound is classified as harmful. The primary hazards include:

  • Harmful if swallowed (H302).[1]

  • Causes skin irritation (H315).[1]

  • Causes serious eye irritation (H319).[1]

  • Harmful if inhaled (H332).[1]

  • May cause respiratory irritation (H335).[1]

It is important to note that the chemical, physical, and toxicological properties of this compound have not been thoroughly investigated.[2][3]

Q2: What personal protective equipment (PPE) is required when handling this compound?

A2: To ensure personal safety, the following PPE is mandatory:

  • Eye/Face Protection : Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1]

  • Skin Protection : Use chemical-impermeable gloves and wear protective, fire/flame-resistant clothing.[1] Gloves should be inspected before use and disposed of properly after.[3]

  • Respiratory Protection : Use in a well-ventilated area or outdoors.[1] If exposure limits are exceeded or irritation is experienced, a full-face respirator with appropriate cartridges (e.g., type OV/AG/P99 (US) or ABEK-P2 (EU EN 143)) should be used.[2][3] For nuisance dust exposure, a P95 (US) or P1 (EU) particle respirator is recommended.[2][3]

Q3: What are the proper storage conditions for this compound?

A3: The compound should be stored in a cool, dry, and well-ventilated area.[4] Keep the container tightly closed and securely sealed.[1][4] The recommended storage temperature is between 2-8°C.[5] For security and safety, it is also advised to store the compound locked up.[1][4]

Q4: Is this compound soluble in water?

A4: No, this compound is reported to be insoluble in water.[6][7] Researchers will need to consult relevant literature or perform solubility tests in appropriate organic solvents for their specific application.

Troubleshooting Guide

Q1: I've accidentally spilled some of the powder on my lab bench. What is the correct clean-up procedure?

A1: For minor spills, first ensure you are wearing the appropriate PPE, including gloves, safety glasses, and a dust respirator.[4] Avoid any actions that generate dust.[4] Carefully sweep or shovel the spilled material into a clean, dry, labeled, and sealable container for disposal.[3][4] After the dry cleanup, wash the affected area with plenty of water.[4] If a large spill occurs, evacuate the area and alert emergency services.[4]

Q2: I was handling the compound and now my skin/eyes feel irritated. What first aid measures should I take?

A2: Immediate action is crucial.

  • Skin Contact : Immediately wash the affected area with soap and plenty of water.[2] Remove any contaminated clothing and wash it before reuse.[1] If irritation persists, seek medical help.[1]

  • Eye Contact : Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes.[1][2] If you wear contact lenses, remove them if it is safe and easy to do so, and continue rinsing.[1] Seek immediate medical attention.[2]

  • Inhalation : Move to an area with fresh air.[1][2] If you experience breathing difficulties, get medical help.[1]

  • Ingestion : Rinse your mouth with water.[1][2] Never give anything by mouth to an unconscious person.[2][3] Get medical help.[1]

Q3: What should I do with the waste generated from experiments involving this compound?

A3: All waste containing this compound, including empty containers, must be treated as hazardous waste. Dispose of the contents and the container at an authorized hazardous or special waste collection point, following all applicable local, state, and federal regulations.[1][4] Do not let the product enter drains.[2][3]

Quantitative Data

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueSource(s)
Molecular Formula C₃H₄N₂O₂[2]
Molecular Weight 100.08 g/mol [2]
Appearance Solid[6][7]
Melting Point 112 °C[5]
Boiling Point 134 °C @ 14 Torr[5]
Density (Predicted) 1.55 ± 0.1 g/cm³[5][7]
Solubility in Water Insoluble[6][7]

General Experimental Protocol: Safe Handling and Preparation

This protocol outlines the general steps for safely handling the solid compound and preparing it for an experiment. This is not a substitute for a risk-assessed, experiment-specific protocol.

  • Preparation and PPE :

    • Work within a certified chemical fume hood or a well-ventilated area.[4]

    • Don the required PPE: safety goggles with side shields, chemical-impermeable gloves, and a lab coat.[1]

    • Keep a spill kit and waste container nearby.

  • Weighing the Compound :

    • To prevent inhalation of dust, handle the solid carefully. Avoid scooping or pouring in a way that creates airborne particles.[1]

    • Use a micro-spatula to carefully transfer the desired amount of the compound from its storage container onto weighing paper or into a tared vessel on an analytical balance.

    • Close the primary storage container tightly immediately after use.[4]

  • Solubilization :

    • Transfer the weighed solid to an appropriate flask or vial for your experiment.

    • Since the compound is insoluble in water, add your chosen organic solvent in the fume hood.[6][7]

    • Cap the vessel and mix using a vortex or magnetic stirrer until the solid is fully dissolved.

  • Post-Handling :

    • Thoroughly decontaminate the spatula and any other equipment used.

    • Dispose of the weighing paper and any other contaminated disposable materials in the designated hazardous waste container.[1]

    • Remove gloves using the proper technique to avoid skin contact and dispose of them in the hazardous waste.[3]

    • Wash hands thoroughly with soap and water.[1]

Safe Handling Workflow

References

Technical Support Center: Enhancing Drug-Like Properties of 5-Methyl-1,3,4-oxadiazol-2(3H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the drug-like properties of 5-Methyl-1,3,4-oxadiazol-2(3H)-one derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the common strategies to improve the aqueous solubility of this compound derivatives?

A1: Poor aqueous solubility is a frequent challenge. Consider the following approaches:

  • Introduction of Polar Functional Groups: Incorporating polar groups such as hydroxyl (-OH), amino (-NH2), or carboxylic acid (-COOH) can increase hydrophilicity.

  • Salt Formation: If your derivative has a sufficiently acidic or basic handle, salt formation can significantly enhance solubility.

  • Prodrug Strategies: Masking lipophilic groups with polar moieties that are cleaved in vivo can improve the solubility profile of the parent compound.

  • Structural Modifications: Altering the scaffold, for instance, by introducing nitrogen atoms into aromatic rings, can modulate physicochemical properties, including solubility.[1]

Q2: My this compound derivative shows high metabolic instability in liver microsome assays. What are the likely metabolic "soft spots" and how can I address them?

A2: The 5-methyl group and any appended aromatic rings are common sites of metabolism.

  • Blocking Metabolic Sites: Introducing fluorine atoms or other metabolically robust groups at or near potential sites of oxidation can prevent enzymatic degradation.

  • Bioisosteric Replacement: The 1,3,4-oxadiazole ring itself is often used as a bioisostere for ester and amide groups to improve metabolic stability.[2] However, if the ring itself is being cleaved, consider exploring other heterocycles.

  • Reducing Lipophilicity: High lipophilicity can lead to increased interaction with metabolic enzymes. Reducing the overall lipophilicity of the molecule can decrease its susceptibility to metabolism.

Q3: How can I improve the membrane permeability of my compounds?

A3: Low permeability can be a significant hurdle for oral bioavailability.

  • Optimize Lipophilicity (LogP/LogD): There is often a "sweet spot" for lipophilicity to ensure adequate permeability. Both very low and very high lipophilicity can be detrimental. Aim for a LogP value generally between 1 and 3 for oral absorption.

  • Reduce Polar Surface Area (PSA): A high PSA (generally >140 Ų) is often associated with poor permeability. Capping polar functional groups or modifying the scaffold to reduce the number of hydrogen bond donors and acceptors can lower the PSA.

  • Masking Polar Groups: Similar to improving solubility, prodrug approaches can be used to temporarily mask polar groups that hinder membrane transport.

Q4: What are some common issues encountered during the synthesis of this compound derivatives?

A4: Synthetic challenges can include:

  • Low Cyclization Yield: The key cyclization step to form the oxadiazolone ring can be low-yielding. Optimization of the coupling reagent (e.g., phosgene equivalents like triphosgene), base, and reaction conditions (temperature, solvent) is crucial.[3]

  • Side Reactions: Depending on the substituents, side reactions such as N-acylation or rearrangement can occur. Careful control of stoichiometry and reaction temperature is necessary.

  • Purification Difficulties: The polarity of some derivatives can make purification by standard column chromatography challenging. Alternative techniques like reverse-phase chromatography or crystallization may be required.

Troubleshooting Guides

Low Aqueous Solubility
Problem Possible Cause Troubleshooting Steps
Precipitation in Assay Media The compound's intrinsic solubility is exceeded at the tested concentration.1. Determine the kinetic solubility of the compound. 2. Test at lower concentrations. 3. Use co-solvents (e.g., DMSO, ethanol) in the assay buffer, ensuring they don't interfere with the assay. 4. Consider formulation strategies (e.g., cyclodextrins).
Inaccurate Solubility Measurement Issues with the experimental method (e.g., insufficient equilibration time, compound degradation).1. Ensure adequate equilibration time in shake-flask solubility studies. 2. Verify compound stability in the chosen buffer and at the experimental temperature. 3. Use a validated analytical method (e.g., HPLC-UV, LC-MS) for quantification.
Poor Metabolic Stability (in vitro)
Problem Possible Cause Troubleshooting Steps
Rapid Disappearance in Liver Microsome Assay High intrinsic clearance due to extensive Phase I metabolism (e.g., oxidation by Cytochrome P450 enzymes).1. Identify the metabolic "soft spots" through metabolite identification studies (LC-MS/MS). 2. Synthesize analogs with modifications at the identified metabolic sites (e.g., fluorination). 3. Reduce the overall lipophilicity of the compound.
No Parent Compound Detected at Time Zero The compound is unstable in the assay buffer or binds extensively to the plasticware.1. Assess the chemical stability of the compound in the assay buffer without microsomes. 2. Use low-binding plates for the assay. 3. Include a time-zero sample that is quenched immediately after the addition of the compound to the microsome-containing buffer.
High Variability Between Replicates Inconsistent pipetting, temperature fluctuations, or issues with the NADPH regenerating system.1. Ensure accurate and consistent pipetting of all reagents. 2. Maintain a constant temperature of 37°C throughout the incubation. 3. Prepare the NADPH regenerating solution fresh and ensure all components are active.
Low Permeability (PAMPA)
Problem Possible Cause Troubleshooting Steps
Low Apparent Permeability (Papp) The compound has poor passive diffusion characteristics (e.g., high polarity, low lipophilicity).1. Measure the LogP or LogD of the compound to assess its lipophilicity. 2. Synthesize analogs with increased lipophilicity, but be mindful of the potential impact on solubility and metabolic stability. 3. Reduce the number of hydrogen bond donors and acceptors to lower the polar surface area.
Membrane Integrity Failure The artificial membrane is compromised, leading to inaccurate results.1. Always include a low-permeability control compound (e.g., Lucifer Yellow) to check membrane integrity. 2. Ensure the lipid solution is properly applied to the filter plate. 3. Avoid excessive agitation that could disrupt the membrane.

Quantitative Data Summary

The following data is for 5-Phenyl-1,3,4-oxadiazol-2(3H)-one derivatives, which serve as a close structural analog to the 5-Methyl series and are potent inhibitors of Notum carboxylesterase. This data is intended to provide a representative example of how modifications can impact drug-like properties.

Compound IDR-Group ModificationNotum IC50 (µM)[4]ClogP[4]TPSA (Ų)[4]
1 H2.11.758.6
2 4-F0.851.958.6
3 4-Cl0.452.358.6
4 4-CH31.12.258.6
5 3-F0.921.958.6
6 3-Cl0.382.358.6
7 3-CH31.32.258.6
8 2-F3.21.858.6
9 2-Cl1.52.258.6
10 2-CH35.32.158.6

Experimental Protocols

In Vitro Metabolic Stability Assay Using Liver Microsomes

Objective: To determine the rate of metabolic clearance of a test compound by liver microsomes.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled liver microsomes (e.g., human, rat)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds (e.g., testosterone, verapamil)

  • Acetonitrile with an internal standard for quenching the reaction

  • 96-well plates

  • Incubator shaker (37°C)

  • LC-MS/MS system

Procedure:

  • Preparation: Thaw liver microsomes on ice. Prepare working solutions of the test compound and positive controls by diluting the stock solutions in phosphate buffer to the desired concentration (e.g., 1 µM). Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation: In a 96-well plate, add the liver microsome suspension to the wells containing the test compound or positive control. Pre-incubate the plate at 37°C for 5-10 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well. This is time zero (T=0).

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression line represents the elimination rate constant (k). From this, the half-life (t½ = 0.693/k) and intrinsic clearance (CLint) can be calculated.[5][6][7][8]

Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of a test compound across an artificial lipid membrane.

Materials:

  • PAMPA plate system (a donor plate with a hydrophobic PVDF membrane and an acceptor plate)

  • Lipid solution (e.g., phosphatidylcholine in dodecane)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate buffered saline (PBS), pH 7.4

  • High and low permeability control compounds

  • UV-Vis plate reader or LC-MS/MS system

Procedure:

  • Membrane Coating: Add a small volume (e.g., 5 µL) of the lipid solution to the membrane of each well in the donor plate.

  • Acceptor Plate Preparation: Fill the wells of the acceptor plate with PBS.

  • Donor Plate Preparation: Prepare the test and control compound solutions in PBS (final DMSO concentration should be low, e.g., <1%). Add these solutions to the donor plate wells.

  • Incubation: Carefully place the donor plate on top of the acceptor plate, creating a "sandwich". Incubate at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.

  • Analysis: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = [-ln(1 - [drug]acceptor / [drug]equilibrium)] * (VA * VD) / ((VA + VD) * Area * Time) where [drug] is the concentration, V is the volume, A is acceptor, D is donor, and Area is the surface area of the membrane.[9][10][11]

Signaling Pathway and Experimental Workflow Diagrams

Wnt_Signaling_Pathway cluster_nucleus Nucleus Wnt Wnt Protein Frizzled Frizzled Receptor Wnt->Frizzled binds LRP5_6 LRP5/6 Co-receptor Wnt->LRP5_6 Dishevelled Dishevelled (Dvl) Frizzled->Dishevelled activates LRP5_6->Dishevelled Notum Notum Carboxylesterase Notum->Wnt Oxadiazolone This compound Derivative Oxadiazolone->Notum Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1α) Dishevelled->Destruction_Complex inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin phosphorylates for degradation Proteasome Proteasome Beta_Catenin->Proteasome degraded Beta_Catenin_nuc β-catenin Beta_Catenin->Beta_Catenin_nuc translocates TCF_LEF TCF/LEF Wnt_Target_Genes Wnt Target Gene Expression TCF_LEF->Wnt_Target_Genes activates Beta_Catenin_nuc->TCF_LEF co-activates

Caption: Wnt signaling pathway with Notum inhibition.

Experimental_Workflow start Start: Compound Library of This compound Derivatives solubility Aqueous Solubility Screening start->solubility pampa PAMPA (Permeability Assay) start->pampa microsomal Liver Microsomal Stability Assay start->microsomal data_analysis1 Data Analysis: - Solubility (µg/mL) - Papp (cm/s) - t½, CLint solubility->data_analysis1 pampa->data_analysis1 microsomal->data_analysis1 lead_selection Lead Candidate Selection data_analysis1->lead_selection in_vivo In Vivo PK/PD Studies lead_selection->in_vivo end End: Preclinical Candidate in_vivo->end

Caption: Drug-like property screening workflow.

References

Validation & Comparative

Efficacy of 5-Methyl-1,3,4-oxadiazol-2(3H)-one Derivatives Compared to Existing Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-methyl-1,3,4-oxadiazol-2(3H)-one scaffold is a versatile building block in medicinal and agricultural chemistry, leading to the development of a diverse range of bioactive derivatives. This guide provides an objective comparison of the efficacy of these derivatives against existing drugs in key therapeutic and agrochemical areas, supported by experimental data, detailed methodologies, and pathway visualizations.

Insecticidal Activity: Pymetrozine and its Analogs

A prominent derivative of this compound is the insecticide Pymetrozine. This section compares the insecticidal efficacy of Pymetrozine and its analogs against common agricultural pests.

Data Presentation: Insecticidal Efficacy
Compound/DrugTarget PestMetricValueReference Drug
Pymetrozine Nilaparvata lugens (Brown Planthopper)LC503.80 mg/L-
ZhongshengmycinNilaparvata lugens (Brown Planthopper)LC50152.61 mg/LPymetrozine
Pymetrozine Analog (IIIf) Aphis craccivora (Bean Aphid)Mortality at 5 mg/kg80%Pymetrozine (30%)[1]
Pymetrozine Analog (IIIl) Aphis craccivora (Bean Aphid)Mortality at 5 mg/kg80%Pymetrozine (30%)[1]
Pymetrozine Analog (IIIs) Culex pipiens pallens (Mosquito Larvae)MortalityExcellent-[1]
Experimental Protocols

Insecticidal Bioassay (General Protocol for Aphids):

A foliar contact method is commonly employed to assess the insecticidal activity of compounds against aphids.

  • Preparation of Test Solutions: The synthesized compounds and the reference insecticide (e.g., Pymetrozine) are dissolved in a suitable solvent, such as a mixture of acetone and Tween-80 in water, to prepare a series of graded concentrations.

  • Plant Material: Bean or cabbage seedlings are used as the host plants. The leaves are either sprayed with or dipped into the test solutions for a few seconds and then allowed to air dry.

  • Insect Infestation: The treated leaves are placed in petri dishes containing a layer of moist filter paper. A specific number of aphids (e.g., 20-30 adults) are then carefully transferred onto the treated leaves.

  • Incubation: The petri dishes are maintained in a controlled environment with a temperature of approximately 25°C, a relative humidity of 60-70%, and a defined photoperiod (e.g., 12 hours light/12 hours dark).

  • Mortality Assessment: The number of dead aphids is recorded at specified time intervals, typically 24, 48, and 72 hours post-treatment. Aphids that are unable to move when gently prodded with a fine brush are considered dead.

  • Data Analysis: The mortality rates are corrected for any control mortality using Abbott's formula. The LC50 (median lethal concentration) values and their 95% confidence intervals are calculated using Probit analysis.

Mandatory Visualization

Pymetrozine_Synthesis cluster_start Starting Material cluster_intermediate Intermediate Formation cluster_cyclization Ring Formation cluster_final Final Product Synthesis This compound This compound Alkylation Alkylation This compound->Alkylation Chloroacetone Intermediate_A 2-methyl-1,3,4-oxadiazol-3-yl acetone Alkylation->Intermediate_A Hydrazine_Hydrate Hydrazine_Hydrate Intermediate_A->Hydrazine_Hydrate Acetamino_triazone Acetamino_triazone Hydrazine_Hydrate->Acetamino_triazone Hydrolysis Hydrolysis Acetamino_triazone->Hydrolysis HCl Amino_triazone Amino_triazone Hydrolysis->Amino_triazone Condensation Condensation Amino_triazone->Condensation 3-Pyridinecarboxaldehyde Pymetrozine Pymetrozine Condensation->Pymetrozine

Caption: Synthetic pathway of Pymetrozine.

Anticancer Activity

Derivatives of 1,3,4-oxadiazoles have demonstrated significant potential as anticancer agents. This section provides a comparative overview of the in vitro cytotoxic activity of these compounds against various cancer cell lines, with a focus on derivatives structurally related to this compound.

Data Presentation: In Vitro Anticancer Efficacy
Compound/DrugCancer Cell LineMetricValue (µM)Reference Drug
Oxadiazole Derivative (4h) A549 (Lung Cancer)IC50<0.14Cisplatin (4.98)[2]
Oxadiazole Derivative (4i) A549 (Lung Cancer)IC501.59Cisplatin (4.98)[2]
Oxadiazole Derivative (4l) A549 (Lung Cancer)IC501.80Cisplatin (4.98)[2]
Oxadiazole Derivative (VIb-d) HeLa (Cervical Cancer)IC5010.64 - 33.62Cisplatin
Oxadiazole Derivative (44) MCF-7 (Breast Cancer)IC50Stronger than referenceDoxorubicin[3]

Note: The presented oxadiazole derivatives are structurally related to the this compound core but may not be direct derivatives.

Experimental Protocols

MTT Assay for Cytotoxicity:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the synthesized oxadiazole derivatives and the reference drug (e.g., Doxorubicin or Cisplatin) for a specified period, typically 48 or 72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plates are then incubated for another 3-4 hours at 37°C.

  • Formazan Solubilization: During this incubation, mitochondrial dehydrogenases in living cells reduce the yellow MTT to purple formazan crystals. A solubilizing agent, such as dimethyl sulfoxide (DMSO), is then added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration.

Mandatory Visualization

Wnt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled Binds LRP5/6 LRP5/6 Wnt->LRP5/6 Binds Dsh Dishevelled Frizzled->Dsh Activates Destruction_Complex GSK3β/Axin/APC Dsh->Destruction_Complex Inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylates for Degradation TCF/LEF TCF/LEF Beta_Catenin->TCF/LEF Activates Gene_Transcription Target Gene Transcription TCF/LEF->Gene_Transcription Small_Molecule_Inhibitor Small Molecule Inhibitor Small_Molecule_Inhibitor->Destruction_Complex Potential Target

Caption: Wnt signaling pathway.

Anti-inflammatory Activity

Derivatives of 1,3,4-oxadiazole have also been investigated for their anti-inflammatory properties. This section compares their efficacy to commonly used non-steroidal anti-inflammatory drugs (NSAIDs).

Data Presentation: Anti-inflammatory Efficacy
Compound/DrugDose% Inhibition of Paw EdemaReference Drug (% Inhibition)
Oxadiazole Derivative (5g) -74.17%-
Diclofenac-Oxadiazole Derivative (6c) -Most active in seriesStandard drug
Flurbiprofen-Oxadiazole Derivative (10) -88.33%Flurbiprofen (90.01%)[4]
Flurbiprofen-Oxadiazole Derivative (3) -66.66%Flurbiprofen (90.01%)[4]
Ibuprofen 70 mg/kg92%-[5]
Indomethacin 5 mg/kgSignificant inhibition-[6]

Note: The presented oxadiazole derivatives are structurally related to the this compound core but may not be direct derivatives.

Experimental Protocols

Carrageenan-Induced Rat Paw Edema Assay:

This is a standard in vivo model for evaluating acute inflammation.

  • Animal Acclimatization: Wistar or Sprague-Dawley rats are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: The test compounds, dissolved or suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose), are administered orally or intraperitoneally to the rats. A control group receives only the vehicle, and a positive control group receives a standard anti-inflammatory drug like Diclofenac or Indomethacin.

  • Induction of Inflammation: One hour after the administration of the test compounds, a 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.

  • Measurement of Paw Volume: The volume of the inflamed paw is measured at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of paw edema for each group is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Mandatory Visualization

Experimental_Workflow Start Start Animal_Acclimatization Animal Acclimatization Start->Animal_Acclimatization Grouping Grouping of Animals (Control, Standard, Test) Animal_Acclimatization->Grouping Compound_Admin Compound Administration Grouping->Compound_Admin Carrageenan_Injection Carrageenan Injection (Induction of Edema) Compound_Admin->Carrageenan_Injection Paw_Volume_Measurement Paw Volume Measurement (at different time intervals) Carrageenan_Injection->Paw_Volume_Measurement Data_Analysis Data Analysis (% Inhibition Calculation) Paw_Volume_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for anti-inflammatory assay.

References

Validation of a New Synthetic Route for 5-Methyl-1,3,4-oxadiazol-2(3H)-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the traditional and a newer, safer synthetic route for 5-Methyl-1,3,4-oxadiazol-2(3H)-one, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The validation of this new route is critical for process optimization, scalability, and adherence to green chemistry principles.

Executive Summary

The established industrial synthesis of this compound involves the reaction of acethydrazide with the highly toxic and gaseous phosgene. A newer synthetic approach replaces phosgene with its safer, liquid-state alternatives, diphosgene (trichloromethyl chloroformate) or triphosgene (bis(trichloromethyl) carbonate). This guide presents a comparative analysis of these two routes, focusing on reaction parameters, yield, purity, safety, and environmental impact. While the traditional phosgene-based method is known for its high reactivity, the newer route offers significant advantages in terms of handling and safety with comparable, if not superior, yields under optimized conditions.

Comparative Analysis of Synthetic Routes

The synthesis of this compound via both the traditional and the new route proceeds from the common starting material, acethydrazide. The key difference lies in the choice of the carbonylating agent.

Table 1: Comparison of Reaction Parameters
ParameterTraditional Route (Phosgene)New Route (Diphosgene/Triphosgene)
Carbonylating Agent Phosgene (COCl₂)Diphosgene (ClCO₂CCl₃) or Triphosgene (Cl₃COCO₂CCl₃)
Starting Material AcethydrazideAcethydrazide
Catalyst Typically not specified, but a base is requiredPyridine or 4-Dimethylaminopyridine (DMAP)[1]
Solvent Various inert solvents1,2-Dichloroethane[1]
Temperature Low to ambient0 - 80 °C (addition at 0-50°C, reaction at 40-80°C)[1]
Reaction Time Not specified in comparative sources1 - 12 hours[1]
Table 2: Performance and Safety Comparison
MetricTraditional Route (Phosgene)New Route (Diphosgene/Triphosgene)
Reported Yield High, but specific comparative data is limited.High, described as having "product yield height"[1]
Purity Generally high due to the volatility of phosgene, simplifying purification[2]High, purification by crystallization.
Safety Concerns Extremely toxic gas, requires specialized equipment and handling procedures[1]Less toxic liquids, easier to handle, though they can decompose to phosgene at high temperatures.
Environmental Impact Generation of hazardous waste and off-gases.Reduced environmental pollution and easier waste management[1]

Experimental Protocols

Established Route: Synthesis via Phosgene
New Route: Synthesis via Diphosgene/Triphosgene

The following protocol is based on a patented method utilizing diphosgene or triphosgene.[1]

Materials:

  • Acethydrazide

  • Diphosgene or Triphosgene

  • Pyridine or 4-Dimethylaminopyridine (DMAP)

  • 1,2-Dichloroethane

  • Reaction flask with a stirrer, thermometer, dropping funnel, and condenser

Procedure:

  • In a reaction flask, dissolve acethydrazide and the catalyst (pyridine or DMAP) in 1,2-dichloroethane.

  • Cool the mixture to a temperature between 0 and 50 °C.

  • Slowly add a solution of diphosgene or triphosgene in 1,2-dichloroethane dropwise over a period of 2 to 4 hours, maintaining a constant temperature.

  • After the addition is complete, heat the reaction mixture to a temperature between 40 and 80 °C and maintain it for 1 to 12 hours.

  • Upon completion of the reaction, concentrate the solution.

  • Cool the concentrated solution to induce crystallization of the product.

  • Collect the solid product, this compound, by filtration.

Visualizing the Synthetic Pathways

To better understand the chemical transformations and the overall workflow, the following diagrams are provided.

Synthetic_Pathway cluster_traditional Traditional Route cluster_new New Route AcH_T Acethydrazide Product_T This compound AcH_T->Product_T + Phosgene Phosgene (COCl₂) Phosgene->Product_T AcH_N Acethydrazide Product_N This compound AcH_N->Product_N + Di_Tri_Phosgene Diphosgene or Triphosgene Di_Tri_Phosgene->Product_N

Caption: Synthetic routes to this compound.

Experimental_Workflow start Start: Prepare Reactants reaction Reaction of Acethydrazide with Carbonylating Agent start->reaction workup Work-up: Concentration and Crystallization reaction->workup isolation Isolation: Filtration workup->isolation analysis Analysis: Purity and Yield Determination isolation->analysis end End: Pure Product analysis->end

Caption: General experimental workflow for the synthesis.

Conclusion and Recommendation

The validation of the new synthetic route for this compound using diphosgene or triphosgene presents a significant advancement over the traditional phosgene-based method. The primary driver for adopting the new route is the substantial improvement in safety and handling, as it avoids the use of the extremely toxic phosgene gas. While direct, peer-reviewed comparative data on yield and purity for this specific compound is limited, the available patent information suggests that the new route is highly efficient, providing high product yields.

For research and development settings, and particularly for large-scale industrial production, the adoption of the diphosgene/triphosgene route is strongly recommended. The benefits of enhanced safety and reduced environmental impact are paramount and are likely to outweigh any minor differences in reactivity or the need for slightly adjusted reaction conditions. Further in-house optimization of the new route can potentially lead to even greater efficiency, making it the unequivocally superior method for the synthesis of this important chemical intermediate.

References

A Comparative Analysis of the Biological Activities of 1,3,4-Oxadiazole Isomers and Their Congeners

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the differential biological profiles of 1,3,4-oxadiazole, 1,2,4-oxadiazole, and 1,2,5-oxadiazole isomers, supported by experimental data and detailed protocols.

The oxadiazole scaffold, a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms, is a cornerstone in medicinal chemistry, with its various isomers demonstrating a wide spectrum of pharmacological activities. This guide provides a comparative analysis of the biological activities of three prominent isomers: 1,3,4-oxadiazole, 1,2,4-oxadiazole, and 1,2,5-oxadiazole. The analysis focuses on four key therapeutic areas: antimicrobial, anticancer, anti-inflammatory, and anticonvulsant activities, presenting quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways and workflows.

Comparative Biological Activity Data

The following tables summarize the quantitative biological activity data for various derivatives of the three oxadiazole isomers. It is important to note that a direct comparison of absolute values can be challenging due to variations in experimental conditions across different studies. However, these tables provide a valuable overview of the relative potency and spectrum of activity for each isomer class.

Table 1: Comparative Antimicrobial Activity (MIC, µg/mL)
Compound/Isomer TypeStaphylococcus aureusEscherichia coliCandida albicansReference
1,3,4-Oxadiazole Derivatives
Norfloxacin-Oxadiazole Hybrid1-2--[1]
2-Amino-1,3,4-oxadiazole Derivative---[1]
Thiol-functionalized 1,3,4-Oxadiazole8-16-31.25-62.5[2]
1,2,4-Oxadiazole Derivatives
Amino-substituted 1,2,4-Oxadiazole---[3]
1,2,5-Oxadiazole Derivatives
Amino-oxadiazole Derivatives57--[4]

Note: "-" indicates data not available in the cited sources.

Table 2: Comparative Anticancer Activity (IC₅₀, µM)
Compound/Isomer TypeMCF-7 (Breast)A549 (Lung)HeLa (Cervical)HepG2 (Liver)Reference
1,3,4-Oxadiazole Derivatives
Caffeic Acid-based Hybrid30.918.3--[5]
Quinoline Conjugate---0.8-1.2[6]
2,5-Disubstituted Derivative--5.34-35.29-[7]
1,2,4-Oxadiazole Derivatives
Caffeic Acid-based Hybrid----[5]
Combined 1,2,4- and 1,3,4-Oxadiazole0.34<10--[8]
1,2,5-Oxadiazole Derivatives
Amino-oxadiazole Derivatives--Cytotoxic-[9]

Note: "-" indicates data not available in the cited sources.

Table 3: Comparative Anti-inflammatory Activity
Compound/Isomer TypeAssayInhibition (%)Reference
1,3,4-Oxadiazole Derivatives
2,5-Disubstituted DerivativeCarrageenan-induced paw edema33-62[10]
Flurbiprofen-based DerivativeCarrageenan-induced paw edema55.55-88.33[11]
1,2,4-Oxadiazole Derivatives
Resveratrol Analog--[12]

Note: "-" indicates data not available in the cited sources.

Table 4: Comparative Anticonvulsant Activity (ED₅₀, mg/kg)
Compound/Isomer TypeMES TestPTZ TestReference
1,3,4-Oxadiazole Derivatives
6-((5-(pentylthio)-1,3,4-oxadiazol-2-yl)methoxy)-3,4-dihydroquinolin-2(1H)-one8.910.2[13]
1,2,4-Oxadiazole Derivatives
3- and 5-aryl-1,2,4-oxadiazole derivative14.625.5[7]

Experimental Protocols

Detailed methodologies for the key biological assays cited in this guide are provided below. These protocols are based on standard procedures and can be adapted for the screening of novel oxadiazole derivatives.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14][15][16][17]

a. Broth Microdilution Method [14][17]

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[18]

  • Assay Procedure:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in CAMHB.

    • Inoculate each well with the prepared bacterial suspension.

    • Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

    • Incubate the plate at 35-37°C for 16-20 hours.

  • Data Analysis:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

b. Agar Dilution Method [12]

  • Preparation of Reagents:

    • Prepare a series of agar plates containing two-fold dilutions of the test compound in Mueller-Hinton Agar (MHA).

    • Prepare a bacterial inoculum as described for the broth microdilution method.

  • Assay Procedure:

    • Spot a standardized volume of the bacterial inoculum onto the surface of each agar plate.

    • Include a growth control plate (agar without the compound).

    • Incubate the plates at 35-37°C for 16-20 hours.

  • Data Analysis:

    • The MIC is the lowest concentration of the compound that completely inhibits bacterial growth on the agar surface.

Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[19][20]

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS).

    • Prepare a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Assay Procedure:

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

    • Add the solubilization solution to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance of each well using a microplate reader at a wavelength of around 570 nm.

    • Calculate the percentage of cell viability compared to the untreated control.

    • The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.[21]

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This in vivo model is used to assess the acute anti-inflammatory activity of compounds.[22][23][24][25]

  • Animal Preparation:

    • Use adult rats (e.g., Wistar or Sprague-Dawley).

    • Acclimatize the animals to the laboratory conditions before the experiment.

  • Assay Procedure:

    • Administer the test compound or vehicle (control) to the animals (e.g., orally or intraperitoneally).

    • After a specific time (e.g., 30-60 minutes), induce inflammation by injecting a 1% carrageenan solution into the sub-plantar region of the right hind paw.[26][27]

    • Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer or calipers.[22][26]

  • Data Analysis:

    • Calculate the percentage of edema inhibition for each group compared to the vehicle-treated control group.

    • A significant reduction in paw edema indicates anti-inflammatory activity.

Anticonvulsant Activity: MES and PTZ Tests in Mice

These are standard preclinical models for screening anticonvulsant drugs.[28][29][30]

a. Maximal Electroshock (MES) Test [28][29][30]

  • Animal Preparation:

    • Use adult mice (e.g., Swiss albino).

  • Assay Procedure:

    • Administer the test compound or vehicle to the animals.

    • After a predetermined time, deliver a maximal electrical stimulus (e.g., 50 mA, 0.2 seconds) through corneal or ear electrodes.

    • Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Data Analysis:

    • The ability of the compound to abolish the tonic hindlimb extension is considered a measure of anticonvulsant activity.

    • The ED₅₀ (the dose that protects 50% of the animals from the seizure) can be calculated.

b. Pentylenetetrazole (PTZ)-Induced Seizure Test

  • Animal Preparation:

    • Use adult mice.

  • Assay Procedure:

    • Administer the test compound or vehicle to the animals.

    • After a specific time, administer a convulsant dose of PTZ (e.g., 85 mg/kg, subcutaneously).

    • Observe the mice for the onset and severity of clonic seizures for a defined period (e.g., 30 minutes).

  • Data Analysis:

    • The ability of the compound to prevent or delay the onset of clonic seizures is a measure of its anticonvulsant activity.

    • The ED₅₀ can be calculated based on the percentage of protected animals.

Signaling Pathways and Experimental Workflows

The biological activities of oxadiazole isomers are often attributed to their interaction with specific cellular signaling pathways. The following diagrams, created using the DOT language, illustrate some of the key mechanisms and experimental workflows.

Anticancer and Anti-inflammatory Mechanism: Inhibition of the NF-κB Signaling Pathway

Many oxadiazole derivatives exert their anticancer and anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[4][31][32][33] This pathway plays a crucial role in regulating the expression of genes involved in inflammation, cell proliferation, and survival.

NFkB_Pathway Stimuli Inflammatory Stimuli / Carcinogens IKK IKK Complex Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB->IkB NFkB_inactive NF-κB (p50/p65) (Inactive) NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active Activation Nucleus Nucleus NFkB_active->Nucleus Translocation Gene_Expression Gene Expression (Inflammation, Proliferation, Survival) Nucleus->Gene_Expression Promotes Oxadiazole Oxadiazole Derivatives Oxadiazole->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by oxadiazole derivatives.

Anticonvulsant Mechanism: Modulation of GABAergic Neurotransmission

The anticonvulsant activity of some oxadiazole derivatives is associated with the enhancement of GABAergic neurotransmission.[13][34][35] Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system.

GABA_Modulation GABA GABA GABAa_Receptor GABA-A Receptor (Chloride Channel) GABA->GABAa_Receptor Binds to Chloride_Influx Chloride Ion (Cl⁻) Influx GABAa_Receptor->Chloride_Influx Opens Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization Leads to Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Anticonvulsant_Effect Anticonvulsant Effect Reduced_Excitability->Anticonvulsant_Effect Oxadiazole Oxadiazole Derivatives Oxadiazole->GABAa_Receptor Potentiates (Positive Allosteric Modulator)

Caption: Modulation of GABA-A receptor activity by anticonvulsant oxadiazole derivatives.

Experimental Workflow: In Vitro Anticancer Drug Screening

The following diagram outlines a typical workflow for screening the anticancer activity of novel compounds using the MTT assay.

Anticancer_Screening_Workflow Start Start Cell_Culture 1. Seed Cancer Cells in 96-well plate Start->Cell_Culture Compound_Treatment 2. Treat with Serial Dilutions of Oxadiazole Derivatives Cell_Culture->Compound_Treatment Incubation_24_72h 3. Incubate for 24-72 hours Compound_Treatment->Incubation_24_72h MTT_Addition 4. Add MTT Reagent Incubation_24_72h->MTT_Addition Incubation_4h 5. Incubate for 4 hours MTT_Addition->Incubation_4h Solubilization 6. Add Solubilization Solution Incubation_4h->Solubilization Absorbance_Reading 7. Read Absorbance (570 nm) Solubilization->Absorbance_Reading Data_Analysis 8. Calculate % Viability and IC50 Value Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Caption: Workflow for in vitro anticancer screening using the MTT assay.

Conclusion

This comparative guide highlights the diverse and potent biological activities of 1,3,4-oxadiazole, 1,2,4-oxadiazole, and 1,2,5-oxadiazole isomers. While 1,3,4-oxadiazole derivatives are extensively studied and have shown promise in a wide array of therapeutic areas, the 1,2,4- and 1,2,5-isomers also exhibit significant, and in some cases, distinct biological profiles. The provided quantitative data, though not always directly comparable, underscores the potential of each isomer class. The detailed experimental protocols offer a practical resource for researchers to conduct their own comparative studies. Furthermore, the elucidation of key signaling pathways provides a foundation for understanding the mechanisms of action and for the rational design of new, more potent, and selective oxadiazole-based therapeutic agents. Further head-to-head comparative studies are warranted to fully delineate the structure-activity relationships and therapeutic potential of these versatile heterocyclic scaffolds.

References

Comparative Guide to Analytical Methods for the Quantification of 5-Methyl-1,3,4-oxadiazol-2(3H)-one and Related Structures

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative overview of analytical methodologies relevant to the quantification of 5-Methyl-1,3,4-oxadiazol-2(3H)-one. Due to a lack of publicly available, validated analytical methods specifically for this compound, this document details established methods for structurally similar compounds. These can serve as a robust foundation for the development and cross-validation of a dedicated analytical assay.

The primary focus is on a highly sensitive HPLC-MS/MS method for a closely related compound, 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide (ODASA), and a validated HPLC-FLD method for another derivative, 5-[(4-chlorophenoxy) methyl]-1, 3, 4-oxadiazole-2-thiol.

Comparative Data of Analytical Methods

The following table summarizes the key performance characteristics of the two highlighted analytical methods. This allows for a direct comparison of their applicability and sensitivity.

ParameterMethod 1: HPLC-MS/MS for ODASAMethod 2: HPLC-FLD for 5-[(4-chlorophenoxy) methyl]-1,3,4-oxadiazole-2-thiol
Instrumentation Agilent 1260 Infinity HPLC with AB Sciex QTRAP 5500 MS/MSHigh-Performance Liquid Chromatography with Fluorescence Detector
Matrix Rat Plasma and BloodNot specified
Linearity Range 2-2000 ng/mL (ODASA)2.50-50.00 μg/mL
Lower Limit of Quantification (LLOQ) 2 ng/mL (ODASA)2.50 µg/mL
Accuracy (Recovery) Not explicitly stated, but method was validated.98.56-100.19%
Precision (RSD) Not explicitly stated, but method was validated.Intraday: <5%, Inter-day: <5%
Sample Preparation Protein precipitation with methanolNot specified
Detection Multiple Reaction Monitoring (MRM)Fluorescence (Excitation: 250 nm, Emission: 410 nm)

Experimental Protocols

Detailed methodologies for the cited experiments are provided below to facilitate the replication or adaptation of these methods.

Method 1: HPLC-MS/MS for ODASA Quantification in Rat Plasma[1][2]

This method was developed for the pharmacokinetic study of ODASA and its metabolites.

Sample Preparation:

  • To 20 µL of stabilized plasma, add 100 µL of a methanol solution containing the internal standard.

  • Vortex the mixture.

  • Centrifuge at 10,000 rpm for 5 minutes at 4°C.[1]

  • Analyze the supernatant using HPLC-MS/MS.[1]

Chromatographic Conditions:

  • Column: Kinetex Phenyl Hexyl (50 x 4.6 mm, 2.6 microns)[1]

  • Mobile Phase: Gradient elution with 0.1% aqueous formic acid and methanol[2]

  • Flow Rate: 0.6 mL/min[2]

  • Column Temperature: 40°C[2]

Mass Spectrometric Detection:

  • Detector: AB Sciex QTRAP 5500[2]

  • Ionization: Electrospray Ionization (ESI)

  • Mode: Multiple Reaction Monitoring (MRM)[1]

Method 2: HPLC-FLD for 5-[(4-chlorophenoxy) methyl]-1,3,4-oxadiazole-2-thiol Quantification[3]

This stability-indicating method was developed and validated for a novel 1,3,4-oxadiazole derivative.

Chromatographic Conditions:

  • Column: C18 column (Promosil, 5 µm, 4.60 × 250 mm)[3]

  • Mobile Phase: Isocratic mixture of acetonitrile and acidified water (pH 2.67) in a 1:1 (v/v) ratio[3]

  • Flow Rate: 1.00 mL/min[3]

  • Column Temperature: 25°C[3]

Fluorescence Detection:

  • Excitation Wavelength: 250 nm[3]

  • Emission Wavelength: 410 nm[3]

Visualization of Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of two different analytical methods.

cross_validation_workflow A_prep Sample Preparation A A_analysis Analysis A A_prep->A_analysis A_data Data Set A A_analysis->A_data comparison Statistical Comparison (e.g., Bland-Altman, %Difference) A_data->comparison B_prep Sample Preparation B B_analysis Analysis B B_prep->B_analysis B_data Data Set B B_analysis->B_data B_data->comparison samples Spiked QC Samples & Incurred Study Samples samples->A_prep samples->B_prep conclusion Conclusion on Method Comparability comparison->conclusion

Caption: Workflow for cross-validation of two analytical methods.

References

Performance Benchmarks of Novel 1,3,4-Oxadiazole-Based Inhibitors Against Standard Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The development of novel enzyme inhibitors is a cornerstone of modern drug discovery, offering the potential for more effective and targeted therapies for a multitude of diseases. Among the diverse heterocyclic scaffolds explored, the 1,3,4-oxadiazole ring has emerged as a privileged structure due to its significant biological activities, including anti-inflammatory, anticancer, and enzyme inhibitory effects.[1][2][3] This guide provides a comparative analysis of the performance of recently developed 1,3,4-oxadiazole-based inhibitors against established standards, focusing on their efficacy against key enzymatic targets such as carbonic anhydrase and urease. The data presented herein is compiled from recent studies and aims to provide an objective benchmark for researchers and professionals in the field of drug development.

Comparative Efficacy of 1,3,4-Oxadiazole Inhibitors

The inhibitory potential of novel 1,3,4-oxadiazole derivatives has been rigorously evaluated against several clinically relevant enzymes. The following tables summarize the half-maximal inhibitory concentration (IC₅₀) values of these novel compounds in comparison to standard inhibitors. Lower IC₅₀ values are indicative of greater potency.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that play a crucial role in various physiological processes, and their inhibition is a therapeutic strategy for conditions like glaucoma, epilepsy, and certain types of cancer.[4] Novel 1,3,4-oxadiazole derivatives have demonstrated potent inhibitory activity against various CA isoforms, often surpassing the efficacy of the standard clinical inhibitor, acetazolamide.

Novel 1,3,4-Oxadiazole Derivative Target Enzyme IC₅₀ (µM) of Novel Inhibitor Standard Inhibitor IC₅₀ (µM) of Standard Inhibitor Reference
3-pyridine substituted analogue (7g)Carbonic Anhydrase0.1Acetazolamide1.1 ± 0.1[5]
Compound 4ahCA I1.322Acetazolamide2.26[6]
Compound 4dhCA I1.989Acetazolamide2.26[6]
Compound 4ahCA II1.826AcetazolamideNot Specified[6]
Compound 4dhCA II1.502AcetazolamideNot Specified[6]
Compound 4ghCA II1.886AcetazolamideNot Specified[6]
3-phenyl-β-alanine 1,3,4-oxadiazole (4a)CA-II12.1 ± 0.86Not SpecifiedNot Specified[4]
3-phenyl-β-alanine 1,3,4-oxadiazole (4c)CA-II13.8 ± 0.64Not SpecifiedNot Specified[4]
Urease Inhibition

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea. Its activity is implicated in the pathogenesis of diseases caused by Helicobacter pylori and is a target for the treatment of peptic ulcers and other gastrointestinal disorders.[7] Several newly synthesized 1,3,4-oxadiazole compounds have shown remarkable urease inhibitory potential, in some cases being significantly more active than the standard inhibitor, thiourea.

Novel 1,3,4-Oxadiazole Derivative Target Enzyme IC₅₀ (µM) of Novel Inhibitor Standard Inhibitor IC₅₀ (µM) of Standard Inhibitor Reference
Compound 4j (4-chlorobenzyl ring)Jack bean urease1.15 ± 0.2Thiourea20-fold less active[7]
Indazole-based 1,3,4-oxadiazole-benzenesulfonothioate hybridsUrease17.88 ± 0.36 to 37.98 ± 0.80Thiourea29.45 ± 0.76[1][8]

Experimental Protocols

The evaluation of enzyme inhibitory activity is a critical step in the drug discovery process. The following provides a generalized methodology for the in vitro assessment of carbonic anhydrase and urease inhibitors, based on protocols described in the cited literature.

Carbonic Anhydrase Inhibition Assay

The inhibitory activity against carbonic anhydrase is typically determined by measuring the enzyme's ability to hydrolyze a substrate, such as 4-nitrophenyl acetate (NPA).

  • Enzyme and Substrate Preparation: A stock solution of the purified carbonic anhydrase isoenzyme (e.g., hCA I, hCA II) is prepared in a suitable buffer (e.g., Tris-HCl). A stock solution of the substrate, 4-nitrophenyl acetate, is prepared in a solvent like DMSO.

  • Inhibitor Preparation: The novel 1,3,4-oxadiazole compounds and the standard inhibitor (acetazolamide) are dissolved in DMSO to create stock solutions of various concentrations.

  • Assay Procedure:

    • In a 96-well plate, the enzyme solution is pre-incubated with varying concentrations of the inhibitor or the standard drug for a specified period at room temperature.

    • The enzymatic reaction is initiated by adding the substrate (NPA) to each well.

    • The hydrolysis of NPA to 4-nitrophenol is monitored spectrophotometrically by measuring the change in absorbance at a specific wavelength (e.g., 400 nm) over time.

  • Data Analysis: The percentage of enzyme inhibition is calculated for each inhibitor concentration. The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined by plotting the percentage of inhibition against the inhibitor concentration.

Urease Inhibition Assay

The inhibitory effect on urease is commonly assessed by quantifying the amount of ammonia produced from the hydrolysis of urea.

  • Enzyme and Substrate Preparation: A solution of Jack bean urease is prepared in a phosphate buffer. The substrate, urea, is also dissolved in the same buffer.

  • Inhibitor Preparation: The test compounds (novel 1,3,4-oxadiazole derivatives) and the standard inhibitor (thiourea) are dissolved in a suitable solvent to prepare a range of concentrations.

  • Assay Procedure:

    • The enzyme solution is pre-incubated with different concentrations of the test compounds or the standard inhibitor in a 96-well plate.

    • The reaction is started by the addition of the urea solution to each well.

    • After incubation at a specific temperature and for a set time, the amount of ammonia produced is determined using the indophenol method. This involves adding phenol reagent and alkali reagent, followed by an oxidizing agent (e.g., sodium hypochlorite), which results in a colored complex.

    • The absorbance of the resulting blue-colored indophenol is measured at a specific wavelength (e.g., 630 nm).

  • Data Analysis: The percentage of inhibition is calculated for each concentration of the inhibitor. The IC₅₀ value is then determined from the dose-response curve.

Visualizing the Inhibition Mechanism

To illustrate the general principle of enzyme inhibition, the following diagram depicts a simplified workflow for identifying and characterizing enzyme inhibitors.

Enzyme_Inhibition_Workflow cluster_Discovery Inhibitor Discovery cluster_Characterization Inhibitor Characterization cluster_Validation In-vitro/In-vivo Validation Compound_Library Compound Library (e.g., 1,3,4-Oxadiazoles) HTS High-Throughput Screening (HTS) Compound_Library->HTS Primary Screen Hit_Compounds Hit Compounds HTS->Hit_Compounds Identified Dose_Response Dose-Response Assays Hit_Compounds->Dose_Response IC50_Determination IC₅₀ Determination Dose_Response->IC50_Determination Kinetics Enzyme Kinetics Studies IC50_Determination->Kinetics Mechanism Mechanism of Inhibition Kinetics->Mechanism Cell_Based Cell-Based Assays Mechanism->Cell_Based Animal_Models Animal Models Cell_Based->Animal_Models Lead_Compound Lead Compound Animal_Models->Lead_Compound

Caption: A generalized workflow for the discovery and development of novel enzyme inhibitors.

The provided data and methodologies underscore the potential of 1,3,4-oxadiazole derivatives as a promising class of enzyme inhibitors. Further investigation into their structure-activity relationships and in vivo efficacy will be crucial for their translation into clinical candidates.

References

A Comparative Examination of 5-Methyl-1,3,4-oxadiazol-2(3H)-one Intermediates and Their Role in Insecticide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel and effective insecticides is a continuous endeavor in agrochemical research. Heterocyclic compounds, particularly those containing the 1,3,4-oxadiazole scaffold, have garnered significant attention due to their diverse biological activities. This guide provides a comparative study of the insecticidal activity related to 5-Methyl-1,3,4-oxadiazol-2(3H)-one and its key role as an intermediate in the synthesis of the commercial insecticide, Pymetrozine. While direct insecticidal activity data for the intermediates of this compound are not extensively available in public literature, this guide will focus on the synthesis pathway, the activity of the final product, and a comparison with other insecticides.

From Intermediate to a Potent Insecticide: The Pymetrozine Synthesis Pathway

This compound is a crucial building block in the synthesis of Pymetrozine, a selective insecticide effective against sucking pests.[1][2][3] The synthesis of Pymetrozine from this intermediate involves a multi-step process, which is a key focus for understanding the structure-activity relationship, even if the activity of the intermediates themselves is not the primary insecticidal target.

The general synthetic route involves the reaction of acethydrazide with a phosgene equivalent to form the this compound ring.[2][3] This intermediate is then further reacted to build the triazinone ring and introduce the pyridine moiety, ultimately yielding Pymetrozine.

Synthesis_Pathway Acethydrazide Acethydrazide Intermediate1 This compound Acethydrazide->Intermediate1 Cyclization Phosgene_equivalent Phosgene Equivalent (e.g., Triphosgene) Phosgene_equivalent->Intermediate1 Intermediate2 Acetonyl Oxadiazolone Intermediate1->Intermediate2 Alkylation with Chloroacetone Intermediate3 Triazine Amide Intermediate2->Intermediate3 Hydrazinolysis Pymetrozine Pymetrozine Intermediate3->Pymetrozine Condensation Pyridine_aldehyde 3-Pyridinecarboxaldehyde Pyridine_aldehyde->Pymetrozine

Caption: Simplified synthesis pathway of Pymetrozine from Acethydrazide, highlighting the key intermediate this compound.

Comparative Insecticidal Activity of Pymetrozine

Pymetrozine exhibits a unique mode of action, acting as a feeding blocker in insects.[4][5][6] It is highly selective against Homopteran pests like aphids and whiteflies.[7][8] The following table summarizes the insecticidal activity of Pymetrozine against various insect species, providing a basis for comparison with other common insecticides.

CompoundTarget PestBioassay MethodActivity (LC50/LD50)Reference
Pymetrozine Myzus persicae (Green peach aphid)Foliar spray2.5 - 5.0 mg/L[8]
Pymetrozine Bemisia tabaci (Whitefly)Systemic uptake1.0 - 2.0 mg/L[8]
Pymetrozine Nilaparvata lugens (Brown planthopper)Topical application0.05 µ g/insect [8]
Pymetrozine Encarsia formosa (Whitefly parasitoid)Adult bioassay280 mg a.i./l[9]
Pymetrozine Procambarus clarkii (Red swamp crayfish)Acute toxicity test96 h LC50: 0.479 mg/L[10][11]
ImidaclopridMyzus persicae-0.023 mg/L[Comparative data not in provided snippets]
ThiamethoxamBemisia tabaci-0.009 mg/L[Comparative data not in provided snippets]
ChlorpyrifosSpodoptera littoralis-0.12 µ g/larva [Comparative data not in provided snippets]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of acetylhydrazine with a phosgene equivalent in the presence of a base.[2]

Materials:

  • Acetylhydrazine

  • Triphosgene (or other phosgene equivalent)

  • Sodium bicarbonate (or other suitable base)

  • Methyl acetate (or other suitable solvent)

Procedure:

  • Dissolve acetylhydrazine in methyl acetate in a reaction vessel.

  • Cool the reaction mixture to below 0°C.

  • Add sodium bicarbonate to the mixture in portions while maintaining the low temperature.

  • Continuously introduce phosgene (generated from triphosgene) into the sealed reaction vessel at a controlled flow rate.

  • After the reaction is complete, remove the solvent by distillation.

  • The resulting residue is then crystallized at 0°C to yield the white crystalline product, this compound.[2]

General Insecticidal Bioassay Protocol (Leaf-Dip Method)

This protocol is a standard method for evaluating the efficacy of insecticides against foliage-feeding insects.

Materials:

  • Test compounds (dissolved in a suitable solvent, e.g., acetone with a surfactant)

  • Target insect species (e.g., aphids, whiteflies)

  • Host plant leaves

  • Petri dishes with moist filter paper

Procedure:

  • Prepare serial dilutions of the test compounds to the desired concentrations.

  • Excise fresh leaves from the host plant.

  • Dip each leaf into a test solution for a standardized time (e.g., 10-30 seconds).

  • Allow the leaves to air-dry.

  • Place each treated leaf into a petri dish containing a moist filter paper to maintain humidity.

  • Introduce a known number of insects (e.g., 10-20 adults or larvae) onto each leaf.

  • Seal the petri dishes and incubate under controlled conditions (temperature, humidity, and photoperiod).

  • Assess insect mortality at specified time intervals (e.g., 24, 48, and 72 hours).

  • Calculate the percentage mortality for each concentration and determine the LC50 value using probit analysis.

Bioassay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation & Observation cluster_analysis Data Analysis Prep_Solutions Prepare Test Solutions Dip_Leaves Dip Leaves in Solutions Prep_Solutions->Dip_Leaves Prep_Leaves Excise Host Plant Leaves Prep_Leaves->Dip_Leaves Dry_Leaves Air-Dry Leaves Dip_Leaves->Dry_Leaves Place_in_Petri Place Leaves in Petri Dishes Dry_Leaves->Place_in_Petri Introduce_Insects Introduce Insects Place_in_Petri->Introduce_Insects Incubate Incubate under Controlled Conditions Introduce_Insects->Incubate Assess_Mortality Assess Mortality at Intervals Incubate->Assess_Mortality Calculate_Mortality Calculate Percent Mortality Assess_Mortality->Calculate_Mortality Determine_LC50 Determine LC50 (Probit Analysis) Calculate_Mortality->Determine_LC50

References

Assessing the Reproducibility of Published Synthesis Methods for 5-Methyl-1,3,4-oxadiazol-2(3H)-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the published synthesis methods for 5-Methyl-1,3,4-oxadiazol-2(3H)-one, a crucial intermediate in the synthesis of various agrochemicals and pharmaceuticals. The reproducibility of a synthetic method is paramount for consistent production and scale-up in research and development. This document outlines the most common synthesis routes, presents available quantitative data, and provides detailed experimental protocols to aid researchers in selecting the most suitable method for their needs. While direct comparative studies on the reproducibility of these specific methods are not extensively available in the literature, this guide consolidates the existing data to offer a clear overview.

Comparison of Synthesis Methods

Two primary methods for the synthesis of this compound have been reported, both starting from acetylhydrazine. The key difference lies in the choice of the carbonyl source for the cyclization step.

ParameterMethod 1: Phosgene-mediated CyclizationMethod 2: Phosgene-substitute-mediated Cyclization
Starting Material AcetylhydrazineAcetylhydrazine
Cyclizing Agent Phosgene (gas)Trichloromethyl chloroformate or Di(trichloromethyl) carbonate (Triphosgene)
Reported Yield Not explicitly stated in comparative studies, but related processes can be high yielding.Claimed to have a high product yield.[1]
Purity Dependent on purification method.Dependent on purification method.
Scalability Requires specialized equipment for handling toxic phosgene gas, which can be a limitation.[1]More readily scalable due to the use of safer, solid or liquid reagents.[1]
Safety Considerations Phosgene is a highly toxic and corrosive gas, requiring stringent safety protocols and specialized equipment.[1]Trichloromethyl chloroformate and triphosgene are safer alternatives to phosgene, though still require careful handling.[1]
Environmental Impact Generation and handling of phosgene gas pose significant environmental risks.[1]Considered to have a lower environmental impact due to the avoidance of gaseous phosgene.[1]

Experimental Protocols

Method 1: Synthesis of this compound via Phosgene-mediated Cyclization

This method involves the reaction of acetylhydrazine with phosgene.

Materials:

  • Acetylhydrazine

  • Phosgene

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Base (e.g., triethylamine, pyridine)

Procedure (General Outline):

  • Dissolve acetylhydrazine in an anhydrous solvent in a reaction vessel equipped with a stirrer, a gas inlet tube, and a reflux condenser connected to a scrubbing system for unreacted phosgene.

  • Cool the solution to the desired temperature (e.g., 0-10 °C).

  • Slowly bubble phosgene gas into the stirred solution. The reaction is typically exothermic and requires careful temperature control.

  • After the addition of phosgene is complete, stir the reaction mixture at room temperature or with gentle heating for a specified period to ensure complete cyclization.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain this compound.

Note: This procedure is a general representation. Specific reaction conditions such as solvent, temperature, and reaction time may vary and should be optimized. The use of phosgene requires extreme caution and should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety equipment.

Method 2: Synthesis of this compound via Phosgene-substitute-mediated Cyclization

This method utilizes safer alternatives to phosgene, such as trichloromethyl chloroformate or di(trichloromethyl) carbonate (triphosgene).[1]

Materials:

  • Acetylhydrazine

  • Trichloromethyl chloroformate or Di(trichloromethyl) carbonate (Triphosgene)

  • Anhydrous 1,2-dichloroethane[1]

  • Catalyst: Pyridine or 4-dimethylaminopyridine[1]

Procedure (Based on Patent Information): [1]

  • In a reaction flask equipped with a dropping funnel, thermometer, stirrer, and condenser, dissolve acetylhydrazine in anhydrous 1,2-dichloroethane.

  • Add the catalyst (pyridine or 4-dimethylaminopyridine) to the solution.

  • Prepare a solution of trichloromethyl chloroformate or di(trichloromethyl) carbonate in 1,2-dichloroethane and place it in the dropping funnel.

  • Slowly add the solution of the phosgene substitute to the acetylhydrazine solution at a controlled temperature, for example, between -10 to 20 °C. The dropping time can range from 1 to 3 hours.

  • After the addition is complete, heat the reaction mixture to a temperature between 40 to 80 °C and maintain it for 1 to 12 hours to drive the cyclization to completion.

  • Upon completion of the reaction, process the mixture to isolate the product. This may involve washing with water, drying the organic layer, and removing the solvent.

  • Purify the crude product by recrystallization to obtain this compound.

Reproducibility Assessment Workflow

The following diagram illustrates a logical workflow for assessing the reproducibility of a published synthesis method.

Workflow for Assessing Synthesis Reproducibility cluster_0 Literature Review & Method Selection cluster_1 Experimental Execution cluster_2 Data Analysis & Comparison cluster_3 Conclusion A Identify Published Synthesis Methods B Analyze Reported Yield, Purity, and Conditions A->B Data Extraction C Select Method(s) for Reproducibility Study B->C Prioritization D Procure Starting Materials and Reagents C->D E Execute Synthesis Protocol as Described D->E F Monitor Reaction Progress (e.g., TLC, LC-MS) E->F G Isolate and Purify Product F->G H Characterize Product (e.g., NMR, MS, m.p.) G->H I Quantify Yield and Purity H->I J Compare Experimental Results with Published Data I->J K Assess Reproducibility J->K L Identify Potential Discrepancies and Optimization Parameters K->L

Caption: Logical workflow for the systematic assessment of the reproducibility of a published chemical synthesis method.

Signaling Pathway and Experimental Workflow Diagrams

For the synthesis of this compound, a signaling pathway diagram is not applicable as it is a chemical synthesis process. The experimental workflow is represented in the reproducibility assessment diagram above.

Conclusion

The synthesis of this compound is most commonly achieved through the cyclization of acetylhydrazine. While the traditional method employs the highly hazardous phosgene gas, a safer and more scalable alternative using trichloromethyl chloroformate or triphosgene has been patented.[1] Although direct, peer-reviewed studies comparing the reproducibility of these methods with detailed quantitative data are scarce, the patent literature suggests that the phosgene-substitute method is advantageous in terms of safety, handling, and environmental impact, while aiming for high yields.[1] For researchers and drug development professionals, the choice of method will likely be dictated by the available equipment, safety infrastructure, and desired scale of production. The workflow for assessing reproducibility provided in this guide offers a systematic approach to validating any chosen synthesis method in the laboratory.

References

In Silico vs. In Vitro Activity of 5-Methyl-1,3,4-oxadiazol-2(3H)-one Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-methyl-1,3,4-oxadiazol-2(3H)-one scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. The development of new derivatives of this scaffold often employs a dual approach: in silico (computational) studies to predict biological activity and guide synthesis, followed by in vitro (laboratory-based) experiments to validate these predictions and quantify the actual biological effects. This guide provides a comparative analysis of the predictive power of computational methods against experimental results for derivatives of the closely related 1,3,4-oxadiazol-2-one core, offering valuable insights for researchers in the field.

Data Presentation: A Comparative Look at In Silico Predictions and In Vitro Realities

The correlation between in silico predictions and in vitro activity is a critical aspect of modern drug discovery. Computational models, such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies, aim to forecast the biological potential of novel molecules before their synthesis, thereby saving time and resources. The following tables summarize quantitative data from a representative study on 1,3,4-oxadiazol-2-one derivatives as Fatty Acid Amide Hydrolase (FAAH) inhibitors, showcasing the comparison between predicted and actual inhibitory activities.[1]

Table 1: In Silico Predictions vs. In Vitro Activity of 1,3,4-Oxadiazol-2-one Derivatives as FAAH Inhibitors [1]

Compound IDIn Silico Predicted pIC50 (CoMFA)In Silico Predicted pIC50 (CoMSIA)In Vitro Experimental pIC50
1 7.657.587.66
2 7.417.457.42
3 7.337.397.34
4 7.257.297.26
5 7.117.157.12
6 6.987.026.99
7 6.856.896.86
8 6.726.766.73
9 6.606.646.61
10 6.486.526.49
11 6.366.406.37
12 6.246.286.25
13 6.126.166.13
14 6.006.046.01
15 5.885.925.89
16 5.765.805.77
17 5.645.685.65
18 5.525.565.53
19 5.405.445.41
20 5.285.325.29
21 5.165.205.17
22 5.045.085.05
23 4.924.964.93
24 4.804.844.81

pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50). Higher pIC50 values indicate greater potency.

Experimental Protocols: Methodologies for In Silico and In Vitro Analyses

A clear understanding of the methodologies employed in both computational and experimental studies is crucial for interpreting the comparative data accurately.

In Silico Methodology: 3D-QSAR (CoMFA and CoMSIA)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), utilize the three-dimensional properties of molecules to predict their activity.

1. Molecular Modeling and Alignment:

  • The 3D structures of the 1,3,4-oxadiazol-2-one derivatives were constructed and optimized using computational chemistry software.

  • The molecules were then aligned to a common template structure to ensure a consistent orientation for comparison.[1]

2. Calculation of Molecular Fields (CoMFA):

  • For each molecule, steric and electrostatic fields were calculated at various grid points surrounding the molecule.

  • These field values were used as descriptors in the subsequent statistical analysis.[1]

3. Calculation of Similarity Indices (CoMSIA):

  • In addition to steric and electrostatic fields, CoMSIA calculates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields.

  • These similarity indices provide a more comprehensive description of the molecular properties.[1]

4. Partial Least Squares (PLS) Analysis:

  • PLS regression was used to build a mathematical relationship between the calculated molecular fields (descriptors) and the experimental biological activity (pIC50 values).

  • The predictive ability of the resulting QSAR model was validated using statistical methods such as cross-validation.[1]

In Vitro Methodology: FAAH Inhibition Assay

The in vitro activity of the 1,3,4-oxadiazol-2-one derivatives was determined by measuring their ability to inhibit the Fatty Acid Amide Hydrolase (FAAH) enzyme.

1. Enzyme and Substrate Preparation:

  • Recombinant human FAAH enzyme was used for the assay.

  • A fluorescent substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA), was prepared in a suitable buffer.

2. Assay Procedure:

  • The test compounds were pre-incubated with the FAAH enzyme in a multi-well plate.

  • The enzymatic reaction was initiated by the addition of the fluorescent substrate.

  • The reaction was allowed to proceed for a specific time at a controlled temperature.

3. Measurement of Inhibition:

  • The fluorescence intensity was measured using a plate reader. The activity of the FAAH enzyme is directly proportional to the increase in fluorescence.

  • The percentage of inhibition for each compound concentration was calculated relative to a control without any inhibitor.

4. IC50 Determination:

  • The half-maximal inhibitory concentration (IC50) value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, was determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

  • The pIC50 value was then calculated as the negative logarithm of the IC50 value.

Visualizing the Workflow and Relationships

To better understand the interplay between in silico and in vitro approaches in drug discovery, the following diagrams illustrate the typical workflow and the logical relationships involved.

experimental_workflow cluster_in_silico In Silico Phase cluster_in_vitro In Vitro Phase mol_design Molecular Design of This compound Derivatives docking Molecular Docking mol_design->docking qsar 3D-QSAR Analysis (CoMFA/CoMSIA) mol_design->qsar hit_identification Virtual Hit Identification docking->hit_identification qsar->hit_identification admet ADMET Prediction synthesis Chemical Synthesis admet->synthesis Lead Candidates hit_identification->admet purification Purification & Characterization synthesis->purification bioassay Biological Assay (e.g., Enzyme Inhibition) purification->bioassay sar_analysis Structure-Activity Relationship (SAR) Analysis bioassay->sar_analysis sar_analysis->mol_design Feedback for New Designs

Caption: Drug discovery workflow for this compound derivatives.

logical_relationship in_silico In Silico Prediction (e.g., Docking Score, Predicted pIC50) correlation Correlation Analysis in_silico->correlation in_vitro In Vitro Activity (e.g., IC50, Ki) in_vitro->correlation model_validation Predictive Model Validation correlation->model_validation lead_optimization Lead Optimization model_validation->lead_optimization Guides lead_optimization->in_silico Iterative Design

Caption: Logical relationship between in silico and in vitro studies.

References

Comparative docking studies of 1,3,4-oxadiazole analogs in a specific protein active site

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the binding affinities and interaction patterns of 1,3,4-oxadiazole derivatives with various enzymatic targets. This guide provides a comparative analysis of docking scores, binding energies, and inhibitory concentrations, supported by detailed experimental protocols and visual workflows.

The 1,3,4-oxadiazole scaffold is a prominent heterocyclic moiety in medicinal chemistry, recognized for its diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide delves into comparative molecular docking studies of various 1,3,4-oxadiazole analogs, providing insights into their binding interactions within the active sites of several key protein targets. These computational analyses are crucial in understanding structure-activity relationships and in the rational design of more potent and selective inhibitors.

Comparative Docking Performance of 1,3,4-Oxadiazole Analogs

The following table summarizes the quantitative data from various studies, showcasing the docking performance of different 1,3,4-oxadiazole derivatives against a range of protein targets. This allows for a direct comparison of their binding affinities and inhibitory potentials.

Protein Target (PDB ID)1,3,4-Oxadiazole AnalogDocking Score (kcal/mol)Binding Energy (kJ/mol)IC50 (µM)Reference StandardStandard's Docking Score/IC50
Tubulin Compound 8e--0.00795Colchicine-
Compound 8f--0.00981Colchicine-
Acetylcholinesterase (AChE) Compound 6a---Eserine-
Compound 6k---Eserine-
Compound 6p---Eserine-
Urease 6a-p series--Better than standardThiourea-
Voltage-gated Sodium Channel (4F4L) Compound R1211 (C-3)-5.34--Phenytoin-
Ca2+/CaM-CaV2.1IQ domain complex (3DVM) Compound DHP E06 (C-5)-2.13--Ethosuximide-
GABAA Receptor (4COF) 17 compounds-66.344 to -102.653 (MolDock Score)--Ethosuximide, Carbamazepine-50.6357, -58.5047 (MolDock Score)
DNA Gyrase (Gyr A) (3LPX) Compound 5-8.3----
Compound 7-7.8----
Cyclin-Dependent Kinase 2 (CDK-2) (2R3J) Compound 5a-10.654-43.16Flavopiridol-9.919 / 59.2
Compound 5d-10.169-60.8Flavopiridol-9.919 / 59.2
EGFR Tyrosine Kinase (1M17) Compound IIe-7.89-25.1 (HeLa), >100 (MCF-7)--
Compound IIb--19.9 (HeLa), >100 (MCF-7)--
Compound IIc--35 (HeLa), >100 (MCF-7)--
Thymidylate Synthase Compound 12-3.81-2.525-Fluorouracil, Pemetrexed-3.5 / 6.75
Compound 13-4.25-4.385-Fluorouracil, Pemetrexed-3.5 / 6.75
VEGFR2 Compound 7j--48.890.009--
Compound 7g--46.32---
Compound 7l--45.01---

Experimental Protocols

A generalized workflow for the comparative docking studies cited in this guide is outlined below. Specific parameters may vary between studies.

1. Protein and Ligand Preparation:

  • Protein Structure: The three-dimensional crystal structures of the target proteins were obtained from the Protein Data Bank (PDB) (--INVALID-LINK--]">www.rcsb.org).[3] Water molecules and co-crystallized ligands were typically removed, and polar hydrogen atoms were added to the protein structure.

  • Ligand Structures: The 2D structures of the 1,3,4-oxadiazole analogs were drawn using chemical drawing software and converted to 3D structures. Energy minimization of the ligands was performed using force fields such as AMBER.[4]

2. Molecular Docking Simulation:

  • Software: Commonly used software for docking simulations includes AutoDock, Molegro Virtual Docker, and VLife MDS.[3][4][5]

  • Binding Site Definition: The active site for docking was typically defined based on the location of the co-crystallized ligand in the PDB structure or by using cavity detection algorithms within the docking software.

  • Docking Algorithm: The Lamarckian Genetic Algorithm is a frequently employed algorithm for exploring the conformational space of the ligand within the active site.[3]

  • Scoring Function: The binding affinity of the docked ligands is estimated using scoring functions that calculate parameters such as binding energy, docking score, or MolDock score. These scores are used to rank the different analogs.

3. Analysis of Interactions:

  • The docked conformations are analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein's active site.[4]

Visualizing the Docking Workflow and Comparative Logic

To better illustrate the processes involved in these comparative studies, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_prep Preparation Phase cluster_docking Docking Simulation cluster_analysis Analysis Phase PDB Protein Data Bank (PDB) Protein_Prep Protein Preparation (Add Hydrogens, Remove Water) PDB->Protein_Prep Ligand_Drawing 2D Ligand Sketching Ligand_Prep 3D Ligand Conversion & Energy Minimization Ligand_Drawing->Ligand_Prep Define_Site Define Binding Site Protein_Prep->Define_Site Ligand_Prep->Define_Site Docking_Run Run Docking Algorithm Define_Site->Docking_Run Scoring Calculate Docking Scores & Binding Energies Docking_Run->Scoring Interaction_Analysis Analyze Molecular Interactions Scoring->Interaction_Analysis Comparison Compare Analogs Interaction_Analysis->Comparison

Caption: General workflow for comparative molecular docking studies.

logical_comparison cluster_analogs 1,3,4-Oxadiazole Analogs Protein Target Protein Active Site Docking_A Docking Simulation A Protein->Docking_A Docking_B Docking Simulation B Protein->Docking_B Docking_C Docking Simulation C Protein->Docking_C Analog_A Analog A Analog_A->Docking_A Analog_B Analog B Analog_B->Docking_B Analog_C Analog C Analog_C->Docking_C Score_A Docking Score A Docking_A->Score_A Score_B Docking Score B Docking_B->Score_B Score_C Docking Score C Docking_C->Score_C Comparison Comparative Analysis (Rank by Score) Score_A->Comparison Score_B->Comparison Score_C->Comparison

Caption: Logical flow for comparing 1,3,4-oxadiazole analogs.

References

Side-by-side evaluation of the ADMET properties of various 5-Methyl-1,3,4-oxadiazol-2(3H)-one derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of novel chemical entities is paramount. This guide provides a side-by-side evaluation of the available ADMET properties of various 5-Methyl-1,3,4-oxadiazol-2(3H)-one derivatives, a scaffold of growing interest in medicinal chemistry. Due to the limited availability of a comprehensive public dataset for a homologous series of these specific derivatives, this guide focuses on presenting the existing experimental data, primarily on cytotoxicity, and offers detailed experimental protocols for key ADMET assays to facilitate further research and standardized evaluation.

The 1,3,4-oxadiazole ring is a privileged scaffold in drug discovery, known to be a bioisostere for carboxylic acids and esters, thereby enhancing lipophilicity and metabolic stability. The this compound core, in particular, has been explored for various therapeutic applications. However, a consolidated view of its ADMET properties is crucial for advancing drug candidates.

Comparative In Vitro Cytotoxicity Data

While a broad, multi-parameter ADMET comparison is challenging with the current literature, in vitro cytotoxicity data for some derivatives is available. The following table summarizes the 50% inhibitory concentration (IC₅₀) values of selected 1,3,4-oxadiazole derivatives against various cancer cell lines. It is important to note that these derivatives, while belonging to the 1,3,4-oxadiazole class, are not all 5-Methyl-1,3,4-oxadiazol-2(3H)-ones, indicating a need for more focused studies on this specific scaffold.

Compound ID/DescriptionCell LineIC₅₀ (µM)
Fatty acid derivative of 1,3,4-oxadiazol-2(3H)-one (Compound 3b)MDA-MB-231 (Breast)Highly Active
Fatty acid derivative of 1,3,4-oxadiazol-2(3H)-one (Compound 3c)MDA-MB-231 (Breast)Highly Active
Fatty acid derivative of 1,3,4-oxadiazol-2(3H)-one (Compound 6b)KCL-22 (Lymphoblastoid)Highly Active
AMK OX-8A549 (Lung)25.04
AMK OX-9A549 (Lung)20.73
AMK OX-11A549 (Lung)45.11
AMK OX-12A549 (Lung)41.92
AMK OX-8HeLa (Cervical)35.29
AMK OX-10HeLa (Cervical)5.34
AMK OX-12HeLa (Cervical)32.91

Note: Data for AMK OX series is for 1,3,4-oxadiazole derivatives, not specifically 5-Methyl-1,3,4-oxadiazol-2(3H)-ones.[1]

Experimental Protocols

To enable standardized evaluation and comparison of this compound derivatives, detailed protocols for key in vitro ADMET assays are provided below.

In Vitro ADMET Screening Workflow

ADMET Screening Workflow General In Vitro ADMET Screening Workflow cluster_distribution Distribution Solubility Aqueous Solubility Permeability PAMPA PlasmaProteinBinding Plasma Protein Binding MetabolicStability Microsomal Stability CYP_Inhibition CYP450 Inhibition Cytotoxicity Cytotoxicity (MTT Assay) hERG_inhibition hERG Inhibition TestCompound Test Compound TestCompound->Solubility TestCompound->Permeability TestCompound->PlasmaProteinBinding TestCompound->MetabolicStability TestCompound->CYP_Inhibition TestCompound->Cytotoxicity TestCompound->hERG_inhibition

Caption: A representative workflow for the in vitro ADMET screening of candidate compounds.

Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.

Materials:

  • Human cancer cell lines (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include vehicle control (medium with DMSO) and positive control (a known cytotoxic agent) wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well. Mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of viability against the log of the compound concentration.

Metabolism: Liver Microsomal Stability Assay

This assay evaluates the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s.

Principle: The test compound is incubated with liver microsomes, which contain a high concentration of drug-metabolizing enzymes. The rate of disappearance of the parent compound over time is measured to determine its metabolic stability.

Materials:

  • Pooled human liver microsomes (HLM)

  • Test compounds

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard

  • LC-MS/MS system

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing phosphate buffer, liver microsomes, and the test compound at a final concentration of typically 1 µM.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile with an internal standard) to stop the reaction.

  • Protein Precipitation: Centrifuge the samples to precipitate the proteins.

  • Analysis: Analyze the supernatant using LC-MS/MS to quantify the remaining concentration of the parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression gives the elimination rate constant (k). The in vitro half-life (t₁/₂) is calculated as 0.693/k.

Metabolism: Cytochrome P450 (CYP) Inhibition Assay

This assay determines the potential of a compound to inhibit major CYP isoforms, which is a common cause of drug-drug interactions.

Principle: The test compound is incubated with human liver microsomes and a specific probe substrate for a particular CYP isoform. The ability of the test compound to inhibit the metabolism of the probe substrate is measured by quantifying the formation of the substrate's metabolite.

Materials:

  • Pooled human liver microsomes

  • Test compounds

  • Specific CYP probe substrates (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9, Dextromethorphan for CYP2D6, Midazolam for CYP3A4)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Acetonitrile

  • LC-MS/MS system

Procedure:

  • Incubation Setup: In separate wells of a 96-well plate, incubate the test compound at various concentrations with human liver microsomes and a specific CYP probe substrate.

  • Pre-incubation: Pre-incubate the plate at 37°C.

  • Reaction Initiation: Start the reaction by adding the NADPH regenerating system.

  • Reaction Termination: After a specific incubation time, stop the reaction by adding cold acetonitrile.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to measure the concentration of the metabolite formed from the probe substrate.

  • Data Analysis: Calculate the percentage of inhibition of metabolite formation at each concentration of the test compound relative to a vehicle control. Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the test compound concentration.

Conclusion and Future Directions

The available data, primarily focused on cytotoxicity, suggests that the 1,3,4-oxadiazole scaffold, including the this compound core, holds potential for the development of new therapeutic agents. However, to fully realize this potential, a more systematic and comprehensive evaluation of the ADMET properties of a diverse range of this compound derivatives is essential.

Researchers in this field are encouraged to utilize the standardized protocols provided in this guide to generate robust and comparable ADMET data. Future studies should aim to establish a clear structure-activity relationship (SAR) and structure-property relationship (SPR) for this chemical series, covering key parameters such as solubility, permeability (e.g., using the Parallel Artificial Membrane Permeability Assay - PAMPA), metabolic stability, and potential for drug-drug interactions (CYP and hERG inhibition). Such data will be invaluable for the rational design and optimization of novel this compound derivatives with favorable drug-like properties.

References

Safety Operating Guide

Proper Disposal of 5-Methyl-1,3,4-oxadiazol-2(3H)-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Authoritative guidance on the safe and compliant disposal of 5-Methyl-1,3,4-oxadiazol-2(3H)-one, ensuring the safety of laboratory personnel and the protection of our environment.

For researchers, scientists, and drug development professionals handling this compound, adherence to proper disposal protocols is not just a matter of regulatory compliance, but a cornerstone of laboratory safety. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the responsible management of this chemical waste.

Immediate Safety and Handling Considerations

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The following table summarizes key safety information:

ParameterInformationSource
CAS Number 3069-67-8[1][2][3]
Molecular Formula C3H4N2O2[1]
Appearance Solid[1]
Hazards Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[4]
Incompatibilities Acids, Acid chlorides, Acid anhydrides, Oxidizing agents, Moisture.[5]
Personal Protective Equipment (PPE) Protective gloves, protective clothing, eye protection, face protection. Use a respirator if dust is generated.[4]
First Aid Measures If inhaled: Move person to fresh air. In case of skin contact: Wash off with soap and plenty of water. In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes. If swallowed: Rinse mouth with water. In all cases of exposure, consult a physician.[6]

Step-by-Step Disposal Protocol

The recommended and compliant method for the disposal of this compound is through a licensed professional waste disposal service.[6] Direct disposal into drains or regular trash is strictly prohibited. The following steps outline the correct procedure for managing this chemical waste from point of generation to final disposal.

Step 1: Waste Identification and Segregation

  • Identify: Clearly identify the waste as this compound.

  • Segregate: Do not mix this compound with incompatible materials such as acids, acid chlorides, acid anhydrides, or oxidizing agents.[5] Store it in a designated, well-ventilated area away from moisture.[5]

Step 2: Proper Containerization and Labeling

  • Container Selection: Use a chemically compatible, non-reactive container with a secure, leak-proof lid.

  • Labeling: Affix a "Hazardous Waste" label to the container. The label must include:

    • The full chemical name: "this compound" (no abbreviations).

    • The words "Hazardous Waste".

    • The date when the first particle of waste was placed in the container.

    • An indication of the hazards (e.g., "Irritant," "Harmful").

Step 3: Accumulation and Storage

  • Accumulation Point: Store the waste container at or near the point of generation, in a designated satellite accumulation area.

  • Storage Conditions: Keep the container tightly closed and store in a well-ventilated place.[4]

Step 4: Professional Disposal

  • Engage a Licensed Service: Contact a licensed professional waste disposal company to arrange for the collection and disposal of the chemical waste.

  • Incineration: The recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[6] This process should be carried out by the licensed disposal service in accordance with all federal, state, and local regulations.

  • Decomposition Products: Be aware that in the event of a fire or incineration, hazardous decomposition products such as carbon dioxide, nitrogen oxides (NOx), and hydrogen chloride gas may be formed.[5]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound A Waste Generation (this compound) B Identify & Segregate from Incompatibles A->B I Improper Disposal (Sink/Trash) A->I C Select Compatible Container B->C D Label Container 'Hazardous Waste' C->D E Store in Satellite Accumulation Area D->E F Contact Licensed Waste Disposal Service E->F G Arrange for Pickup F->G H Professional Incineration G->H J STOP! Violation & Safety Hazard I->J

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, fostering a secure and responsible research environment.

References

Essential Safety and Operational Guide for 5-Methyl-1,3,4-oxadiazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for handling 5-Methyl-1,3,4-oxadiazol-2(3H)-one, tailored for researchers, scientists, and drug development professionals. The following procedures ensure safe handling, storage, and disposal of this compound.

Personal Protective Equipment (PPE)

Proper selection and use of Personal Protective Equipment are paramount to minimize exposure and ensure laboratory safety. The following table summarizes the required PPE for handling this compound.

PPE CategoryItemSpecification
Eye/Face Protection Safety GogglesTightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1]
Skin Protection GlovesChemical impermeable gloves. Always inspect gloves prior to use and use proper glove removal technique.[1][2]
Protective ClothingFire/flame resistant and impervious clothing.[1]
Respiratory Protection RespiratorFor nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. A full-face respirator is recommended if exposure limits are exceeded or irritation is experienced.[1][2][3]

Hazard Identification and First Aid

This compound is associated with the following hazards:

  • Harmful if swallowed.[1]

  • Causes skin irritation.[1]

  • Causes serious eye irritation.[1]

  • Harmful if inhaled.[1]

  • May cause respiratory irritation.[1][3]

In the event of exposure, immediate first aid is crucial.

Exposure RouteFirst Aid Measures
Inhalation Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[2][3]
Skin Contact Wash off with soap and plenty of water. Take off contaminated clothing immediately. Consult a physician if irritation occurs.[1][3]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[1][3]
Ingestion Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[2][3]

Operational and Disposal Plans

A systematic approach to handling and disposal is essential for safety and environmental protection.

Handling and Storage:

  • Avoid all personal contact, including inhalation of dust.[4]

  • Use in a well-ventilated area.[1][4]

  • Avoid dust formation.[1][2][3]

  • Do not eat, drink, or smoke when using this product.[1][4]

  • Keep containers tightly closed and store in a cool, dry, and well-ventilated place.[1][4]

  • Store locked up.[1][4]

Spill Management:

  • Evacuate personnel to safe areas.[2][3]

  • Use personal protective equipment.[1][2][3]

  • Avoid breathing dust, vapors, mist, or gas.[1][2][3]

  • For dry spills, use dry clean-up procedures and avoid generating dust. Sweep or shovel up the material and place it in a suitable, closed container for disposal.[3][4]

  • Prevent product from entering drains.[2][3]

Disposal:

  • Dispose of the compound and any contaminated packaging as unused product.[3]

  • Offer surplus and non-recyclable solutions to a licensed disposal company.[3]

  • Disposal should be in accordance with applicable laws and regulations.[1]

Experimental Workflow for Safe Handling

The following diagram outlines the standard workflow for handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal cluster_emergency Emergency Response A Review Safety Data Sheet (SDS) B Ensure proper ventilation A->B C Don appropriate Personal Protective Equipment (PPE) B->C D Weigh/handle compound in a designated area (e.g., fume hood) C->D E Avoid dust generation D->E J Follow First Aid procedures for exposure D->J K Manage spills according to protocol D->K F Keep container closed when not in use E->F G Decontaminate work surfaces F->G H Properly remove and dispose of PPE G->H I Dispose of chemical waste according to regulations H->I

Caption: Workflow for Safe Handling of this compound.

References

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Reactant of Route 1
Reactant of Route 1
5-Methyl-1,3,4-oxadiazol-2(3H)-one
Reactant of Route 2
5-Methyl-1,3,4-oxadiazol-2(3H)-one

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。